molecular formula C7H13BrO2 B1630535 Methyl 2-bromohexanoate CAS No. 5445-19-2

Methyl 2-bromohexanoate

Cat. No.: B1630535
CAS No.: 5445-19-2
M. Wt: 209.08 g/mol
InChI Key: YGLPDRIMFIXNBI-UHFFFAOYSA-N
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Description

Methyl 2-bromohexanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21976. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromohexanoate
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InChI

InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLPDRIMFIXNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9052715
Record name Methyl 2-bromohexanoate
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Molecular Weight

209.08 g/mol
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CAS No.

5445-19-2
Record name Hexanoic acid, 2-bromo-, methyl ester
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Record name Hexanoic acid, 2-bromo-, methyl ester
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Record name Hexanoic acid, 2-bromo-, methyl ester
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Record name Methyl 2-bromohexanoate
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Record name Methyl 2-bromohexanoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromohexanoate (CAS 5445-19-2)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromohexanoate, with the CAS number 5445-19-2, is a pivotal halogenated ester intermediate in the landscape of modern organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and a modifiable ester group, renders it a versatile building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols with mechanistic insights, key reactive pathways, and significant applications, particularly in the pharmaceutical and agrochemical sectors. Furthermore, it includes a thorough discussion of analytical characterization techniques and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the pursuit of novel therapeutic agents and advanced agricultural solutions, the synthetic chemist's toolkit is ever-expanding with reagents that offer efficiency and versatility. This compound is one such reagent, a colorless to pale yellow liquid that serves as a cornerstone in multi-step synthetic sequences.[2][3] Its strategic importance lies in the orthogonal reactivity of its two functional groups. The α-bromo position is a prime site for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functionalities, while the methyl ester can undergo hydrolysis, reduction, or transesterification to further elaborate the molecular structure.[1][2] This dual functionality is instrumental in its application for introducing hexanoate-derived carbon chains into target molecules, a common motif in drug development and the synthesis of specialty chemicals.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 5445-19-2[1]
Molecular Formula C₇H₁₃BrO₂[1][4]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
Density 1.289 g/mL at 20 °C[1][5]
Boiling Point 195.9 °C; 94 °C at 15 mmHg[1][5][6]
Melting Point -10 °C[1]
Flash Point 69 °C / 156.2 °F (closed cup)[7]
Refractive Index (n20/D) 1.455[1]
Solubility Soluble in organic solvents (ethanol, ether, chloroform); insoluble in water.[2][3]
Purity (typical) ≥98.0% (GC)[1]
Spectroscopic Characterization

The structural integrity of this compound is typically confirmed using a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band in the region of 1735-1750 cm⁻¹, indicative of the C=O stretch of a saturated aliphatic ester.[8] Additional significant peaks include those in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkyl chain and bands in the 1000-1300 cm⁻¹ range for the C-O stretch.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include a triplet at approximately 0.9 ppm (3H, -CH₃ of the butyl chain), a multiplet between 1.3-1.5 ppm (4H, two internal -CH₂- groups), a multiplet around 1.8-2.0 ppm (2H, -CH₂- adjacent to the chiral center), a triplet around 4.2 ppm (1H, -CHBr), and a singlet at approximately 3.7 ppm (3H, -OCH₃ of the ester).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (~170 ppm). The carbon bearing the bromine (-CHBr) will be in the 40-50 ppm range, while the methoxy carbon (-OCH₃) will be around 52 ppm. The remaining alkyl carbons will resonate upfield.

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound: A Two-Step Approach

The industrial and laboratory-scale synthesis of this compound is typically achieved through a reliable two-step process. This involves the α-bromination of hexanoic acid followed by esterification.

Step 1: α-Bromination of Hexanoic Acid via the Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the selective α-halogenation of carboxylic acids.[9][10] The reaction proceeds by converting the carboxylic acid into an acyl halide intermediate, which readily enolizes, allowing for rapid bromination at the α-position.[10][11]

HVZ_Mechanism cluster_0 HVZ Reaction Mechanism CA Hexanoic Acid AcylBromide Hexanoyl Bromide CA->AcylBromide + PBr3 PBr3 PBr3 (cat.) Enol Enol Tautomer AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromohexanoyl Bromide Enol->AlphaBromoAcylBromide + Br2 Br2 Br2 Product 2-Bromohexanoic Acid AlphaBromoAcylBromide->Product Hydrolysis H2O H2O (workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental Protocol: Synthesis of 2-Bromohexanoic Acid

  • Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add hexanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).

  • Bromination: Heat the mixture to 50-60 °C. Slowly add bromine (Br₂, 1.1 eq) from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which should be directed to a scrubber.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours, or until the red-brown color of bromine has dissipated.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any remaining bromine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-bromohexanoic acid. Further purification can be achieved by vacuum distillation.

Step 2: Fischer Esterification

The crude 2-bromohexanoic acid is then esterified with methanol in the presence of an acid catalyst, a process known as Fischer-Speier esterification.[12][13] This is a reversible reaction, and to drive the equilibrium towards the product, a large excess of methanol is typically used, or the water formed during the reaction is removed.[13][14]

Fischer_Esterification cluster_1 Fischer Esterification Workflow Reactant 2-Bromohexanoic Acid Reflux Reflux Reactant->Reflux Methanol Methanol (excess) Methanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer Esterification of 2-bromohexanoic acid.

Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromohexanoic acid (1.0 eq) in a large excess of methanol (10-20 eq), which also serves as the solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent ester group activates the C-Br bond, making the α-carbon highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functional groups, including:

  • Amines: Formation of α-amino esters, precursors to amino acids.

  • Azides: Leading to α-azido esters, which can be reduced to α-amino esters.

  • Thiolates: Synthesis of α-thioethers.

  • Cyanides: Formation of α-cyano esters, which can be hydrolyzed to dicarboxylic acids.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a documented intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][15]

  • Pharmaceuticals: It is employed in the synthesis of antihypertensive agents, anticonvulsants, and antitumor drugs.[2] For example, it can be a key building block for constructing the side chains of complex molecules where precise structural modifications are critical for biological activity.[1]

  • Agrochemicals: In the agrochemical industry, it serves as a precursor for herbicides, insecticides, and fungicides.[2][16] For instance, it can be used in the synthesis of pyrethroid insecticides.[2]

Other Applications

Its versatility extends to the synthesis of flavors, fragrances, and surfactants.[2] In polymer chemistry, it can be used to introduce bromine functionalities into polymer backbones.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Hazards: It is considered moderately toxic upon ingestion, inhalation, or skin contact.[3] It is irritating to the eyes, respiratory system, and skin.[5] Prolonged exposure may lead to skin irritation or respiratory discomfort.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][17]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7][17] Keep containers tightly closed to prevent moisture ingress, as the compound is sensitive to moisture.[2] It is incompatible with strong oxidizing agents.[7]

  • Spill and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[17][18] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][19]

Conclusion

This compound is a high-value, versatile intermediate that plays a significant role in organic synthesis. Its predictable reactivity, coupled with well-established synthetic routes, makes it an indispensable tool for researchers and developers in the pharmaceutical, agrochemical, and specialty chemical industries. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.

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Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Methyl 2-bromohexanoate in Synthetic Chemistry

This compound (CAS No. 5445-19-2) is a halogenated ester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique bifunctional structure, incorporating both a reactive bromine atom at the alpha position and a methyl ester group, makes it a versatile building block for constructing complex molecular architectures.[2] For researchers and professionals in drug development and agrochemical synthesis, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety, and guaranteeing the purity of final products.

This guide provides a detailed examination of the core physical characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective and safe application. We will delve into its key physical constants, provide a validated experimental protocol for one of its core properties, and explore the interplay between its molecular structure and macroscopic behavior.

Core Physical and Chemical Characteristics

This compound is a clear, colorless to pale yellow liquid at room temperature, possessing a mild, ester-like odor.[3][4] Its physical state and characteristics are dictated by its molecular structure and the intermolecular forces at play.

Data Summary of Physical Properties

The physical properties of this compound have been reported across various sources. The following table consolidates these values to provide a comparative overview. Discrepancies in reported values, such as for boiling point, often arise from measurements being taken under different atmospheric pressures.

PropertyValueSource(s)
Molecular Formula C₇H₁₃BrO₂[1][2]
Molecular Weight 209.08 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][3][4]
Density 1.289 g/mL at 20 °C[2][5][6]
Boiling Point 94 °C at 15 mmHg195.9 °C at 760 mmHg220-222 °C[3][6][2][7][1]
Melting Point < -10 °C[2][3][7]
Refractive Index (n²⁰/D) 1.455[2][5]
Flash Point 69 °C (closed cup)80.6 °C94 °C[5][6][8][2][1]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[1][4]
Purity (Typical) ≥99.0% (by Gas Chromatography)[2][5]

Interplay of Molecular Structure and Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar carbonyl group (C=O) and the electronegative bromine atom induces dipole-dipole interactions, while the hexyl chain contributes to van der Waals forces. These combined intermolecular forces are stronger than those in a non-polar alkane of similar size but are not as strong as the hydrogen bonds found in alcohols, leading to its characteristic boiling point and liquid state at room temperature.

The following diagram illustrates the relationship between the compound's structural features and its key physical properties.

G cluster_structure Molecular Structure (this compound) cluster_properties Physical Properties Structure CH₃(CH₂)₃CH(Br)COOCH₃ BoilingPoint Boiling Point (94-222 °C) Structure->BoilingPoint Molecular Weight & Dipole-Dipole Forces Density Density (1.289 g/mL) Structure->Density High mass of Br atom RefractiveIndex Refractive Index (1.455) Structure->RefractiveIndex Polarizability of Br & Electron Density AlkylChain Hexyl Chain (C6) Solubility Solubility AlkylChain->Solubility Hydrophobicity EsterGroup Ester Group (-COOCH₃) EsterGroup->Solubility Polarity dictates solvent preference Bromine α-Bromine Atom VaporPressure Vapor Pressure BoilingPoint->VaporPressure Inverse Relationship (Clausius-Clapeyron)

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2-Bromohexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromohexanoate is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy in these synthetic routes is profoundly dependent on its behavior in various reaction media, making a thorough understanding of its solubility characteristics in organic solvents a critical parameter for process optimization, purification, and formulation. This technical guide provides a detailed examination of the solubility of this compound, beginning with its fundamental physicochemical properties and the theoretical principles governing its solubility. In the absence of extensive published quantitative data, this document focuses on providing a predictive framework based on intermolecular forces and furnishes robust, field-proven experimental protocols for the precise determination of its solubility. These methodologies are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, reproducibility, and adherence to Good Laboratory Practice (GLP).

Part 1: Physicochemical Profile of this compound

A foundational understanding of a solute's physical and chemical properties is essential for predicting and interpreting its solubility behavior. This compound (CAS No. 5445-19-2) is a halogenated ester with a distinct molecular structure that dictates its interactions with various solvents.[1]

Chemical Structure:

The molecule possesses a six-carbon hexanoate backbone with a bromine atom at the alpha (C2) position. This structure features a non-polar alkyl chain, a polar carbon-bromine bond, and a polar ester functional group, creating a molecule with mixed polarity. Its calculated LogP (octanol-water partition coefficient) of 2.78 indicates a preference for lipophilic or non-polar environments over aqueous media.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₃BrO₂[2][3][4][5]
Molecular Weight 209.08 g/mol [2][3][4][6]
Appearance Colorless to pale yellow liquid[1][7]
Density ~1.289 g/mL at 20 °C[4][5]
Boiling Point 195.9 - 222 °C at 760 mmHg[1][2][4]
Melting Point < -10 °C[2][4]
Flash Point 69 - 80.6 °C[3][4][6][8][9]
LogP (n-octanol/water) 2.78[2]
Water Solubility Insoluble / Limited[1][7]
Part 2: Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[10][11] This maxim suggests that substances with similar intermolecular forces are more likely to be miscible. The energy balance of dissolution is key; solubility is favored when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome existing solute-solute and solvent-solvent interactions.[11][12][13]

Intermolecular Force Analysis
  • This compound (Solute): The primary forces are London dispersion forces along the alkyl chain and stronger dipole-dipole interactions originating from the polar ester group (C=O) and the carbon-bromine (C-Br) bond. It lacks hydrogen bond-donating capabilities.

  • Organic Solvents (Solvents): Can be broadly classified:

    • Non-Polar: (e.g., Hexane, Toluene) Dominated by London dispersion forces.

    • Polar Aprotic: (e.g., Acetone, Ethyl Acetate, Dichloromethane) Possess dipole-dipole interactions but no O-H or N-H bonds.

    • Polar Protic: (e.g., Ethanol, Methanol) Feature strong hydrogen bonding in addition to dipole-dipole and dispersion forces.

Predictive Solubility Table

Based on this analysis, we can predict the solubility of this compound in common organic solvent classes.

Table 2: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsDominant Solvent ForcesPredicted SolubilityRationale
Non-Polar Alkanes Hexane, CyclohexaneLondon DispersionModerate The solute's alkyl chain allows for favorable dispersion force interactions, but energy is required to disrupt the solute's dipole-dipole attractions.
Aromatic Hydrocarbons Toluene, BenzeneLondon Dispersion, π-π stackingHigh The polarizability of the aromatic ring allows for strong dispersion forces and potential induced-dipole interactions with the solute.
Ethers Diethyl Ether, THFDipole-Dipole, London DispersionHigh The polarity is well-matched. Both solute and solvent have dipole-dipole interactions without the complication of disrupting a strong hydrogen-bonding network.
Halogenated Solvents Dichloromethane (DCM), ChloroformDipole-Dipole, London DispersionVery High Excellent match of intermolecular forces. Both are polar aprotic, and DCM/chloroform effectively solvate the polar regions of the ester.[1]
Ketones Acetone, MEKDipole-Dipole, London DispersionVery High Strong dipole-dipole interactions from the ketone carbonyl group align well with the ester and C-Br dipoles.[7]
Esters Ethyl AcetateDipole-Dipole, London DispersionVery High As a like-for-like solvent class, miscibility is expected to be very high due to nearly identical intermolecular forces.
Polar Protic Alcohols Ethanol, MethanolHydrogen Bonding, Dipole-DipoleHigh While soluble, the high energy required to break the solvent's strong hydrogen-bonding network may slightly limit solubility compared to aprotic solvents of similar polarity.[1][7]
Part 3: Experimental Determination of Solubility

While predictions are valuable, empirical data is indispensable for scientific accuracy. The following protocols describe a robust methodology for quantifying the solubility of this compound, grounded in Good Laboratory Practice (GLP) principles to ensure data integrity and reproducibility.[14][15]

Overall Experimental Workflow

The process involves creating a saturated solution at a controlled temperature, separating the excess solute, and accurately measuring the concentration of the dissolved solute in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent Select & Equilibrate Solvent Slurry Create Solute-Solvent Slurry (Excess Solute) Solvent->Slurry Solute Weigh Solute Solute->Slurry Shake Agitate at Constant Temperature (e.g., 24-48 hours) Slurry->Shake Separate Phase Separation (Centrifugation/Filtration) Shake->Separate Analyze Quantify Concentration of Supernatant (e.g., HPLC, GC) Separate->Analyze Calculate Calculate Solubility (g/100mL or mol/L) Analyze->Calculate

Caption: General workflow for experimental solubility determination.

Protocol 1: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[14][16][17]

1.1. Expertise & Causality: This protocol relies on achieving a true thermodynamic equilibrium between the undissolved solute and the saturated solution. The extended agitation time (24-48 hours) is critical; shorter times may result in a non-saturated, metastable solution, leading to an underestimation of solubility.[14][18] Temperature control is paramount, as solubility is highly temperature-dependent.

1.2. Materials & Equipment:

  • This compound (solute, >98% purity)

  • Selected organic solvent (solvent, HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Analytical balance (± 0.0001 g)

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Orbital shaker with temperature control (e.g., incubator shaker)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

1.3. Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a visible amount of undissolved liquid must remain at equilibrium. A starting point is ~200-500 mg of solute.

  • Solvent Addition: Record the weight of the vial and solute. Add a precise volume (e.g., 5.0 mL) of the temperature-equilibrated organic solvent. Seal the vial tightly.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. A 48-hour time point is recommended to confirm equilibrium has been reached by comparing it with the 24-hour result.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved phase to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no undissolved solute is transferred, this step must be performed meticulously. The two most reliable methods are:

    • Centrifugation: Transfer a portion of the supernatant to a centrifuge tube and spin at high speed (e.g., 10,000 x g) for 15 minutes. Sample the resulting clear liquid.

    • Filtration: Directly filter the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. Discard the first portion of the filtrate to saturate the filter material before collecting the analytical sample.

  • Sample Preparation for Analysis: Immediately dilute the collected sample with a known volume of the solvent to prevent any potential precipitation and to bring the concentration within the analytical range for quantification. Record the dilution factor accurately.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of the solute in the saturated solution.[19][20]

2.1. Trustworthiness: The validity of this protocol rests on the creation of a precise calibration curve. Using multiple (5-7) calibration standards prepared from at least two independent stock solutions validates the linearity and accuracy of the analytical response. The correlation coefficient (R²) of the curve must be >0.999 for the method to be considered trustworthy.

2.2. Materials & Equipment:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Appropriate HPLC column (e.g., C18 for reversed-phase)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Saturated solution sample (from Protocol 1)

  • Mobile phase solvents (HPLC grade)

G cluster_cal Calibration cluster_sample Sample Analysis Stock Prepare Primary Stock Solution (Known Concentration) Standards Create Serial Dilution Standards (5-7 points) Stock->Standards Inject_Std Inject Standards into HPLC Standards->Inject_Std Curve Plot Peak Area vs. Concentration (Generate Calibration Curve, R² > 0.999) Inject_Std->Curve Quantify Quantify Concentration using Calibration Curve Curve->Quantify Prep_Sample Prepare Diluted Saturated Sample (From Protocol 1) Inject_Sample Inject Sample into HPLC Prep_Sample->Inject_Sample Area Measure Peak Area Inject_Sample->Area Area->Quantify

Caption: Workflow for concentration analysis via HPLC.

2.3. Step-by-Step Procedure:

  • Method Development: Develop an isocratic HPLC method capable of resolving the this compound peak from any solvent or impurity peaks. A C18 column with a mobile phase like acetonitrile/water is a common starting point. Detection via a low-wavelength UV detector (e.g., 210 nm) or an RI detector is suitable.

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen organic solvent to create a primary stock solution of known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of 5 to 7 standards that bracket the expected concentration of the diluted solubility sample.

  • Generate Calibration Curve: Inject each standard into the HPLC system and record the corresponding peak area. Plot peak area (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Analyze Sample: Inject the diluted sample from Protocol 1 into the HPLC system and record its peak area.

  • Calculate Concentration: Use the peak area of the sample and the regression equation to calculate the concentration of the diluted sample.

    • Concentration_diluted = (Peak_Area_sample - c) / m

  • Calculate Final Solubility: Multiply the calculated concentration by the dilution factor used in Protocol 1 (step 6) to determine the final solubility.

    • Solubility = Concentration_diluted × Dilution_Factor

    • Express the final result in appropriate units, such as g/100 mL or mol/L.

Part 4: Safety and Handling

This compound is classified as a combustible liquid and may cause skin and eye irritation.[3][5][9] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][8][9] All personnel must consult the full Safety Data Sheet (SDS) for this compound before commencing any experimental work.[3]

References
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Synthesis of Methyl 2-Bromohexanoate from Hexanoic Acid: A Senior Application Scientist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-bromohexanoate is a valuable synthetic intermediate, pivotal in the construction of more complex molecular architectures in pharmaceuticals, agrochemicals, and fine chemical synthesis.[1][2] Its utility stems from the dual reactivity of the ester and the strategically positioned bromine atom at the α-carbon, which serves as a versatile handle for nucleophilic substitution and carbon-carbon bond formation.[1] This guide provides an in-depth exploration of the primary synthetic routes from hexanoic acid, focusing on the venerable Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and discuss critical process parameters to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of α-Bromo Esters

α-Bromo esters are a class of organic compounds characterized by a bromine atom on the carbon adjacent to the ester carbonyl group. This structural motif significantly enhances the reactivity of the α-carbon, making it an excellent electrophile for a wide range of nucleophiles.[3] The ability to introduce a hexanoate chain with a reactive α-position makes this compound a sought-after building block in drug development, where precise structural modifications are paramount.[1]

Comparative Analysis of Synthetic Strategies

The synthesis of this compound from hexanoic acid can be approached via two primary strategies, both of which leverage the Hell-Volhard-Zelinsky reaction. The choice between these pathways often depends on the desired scale, available equipment, and whether the intermediate 2-bromohexanoic acid is needed for other purposes.

Strategy 1: Two-Step Synthesis via 2-Bromohexanoic Acid

This classic approach involves two distinct chemical transformations:

  • α-Bromination: The selective bromination of the α-carbon of hexanoic acid using the Hell-Volhard-Zelinsky reaction.

  • Esterification: The subsequent conversion of the resulting 2-bromohexanoic acid to its methyl ester via Fischer esterification.

Strategy 2: One-Pot Synthesis

A more streamlined approach involves the in-situ formation of the methyl ester by quenching the Hell-Volhard-Zelinsky reaction mixture with methanol. This method is often more efficient for the direct production of the target ester.

This guide will focus on providing a detailed protocol for both the two-step and one-pot approaches, with a deeper dive into the more traditional and well-documented two-step synthesis.

The Hell-Volhard-Zelinsky Reaction: A Mechanistic Deep Dive

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids that possess at least one α-hydrogen.[4][5] The reaction is typically carried out with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[6][7]

The causality behind the HVZ reaction's success lies in the initial conversion of the carboxylic acid to an acyl bromide.[3][7] Carboxylic acids themselves do not enolize sufficiently for α-halogenation to occur.[3] The acyl bromide intermediate, however, readily tautomerizes to its enol form, which is nucleophilic enough to react with bromine at the α-position.[3][7]

Reaction Pathway: Hell-Volhard-Zelinsky Reaction

HVZ_Mechanism Hexanoic_Acid Hexanoic Acid Acyl_Bromide Hexanoyl Bromide Hexanoic_Acid->Acyl_Bromide PBr₃ Enol Acyl Bromide Enol Acyl_Bromide->Enol Tautomerization (HBr catalyst) Alpha_Bromo_Acyl_Bromide 2-Bromohexanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide Br₂ Two_Step_Synthesis cluster_0 Step 1: α-Bromination cluster_1 Step 2: Esterification Hexanoic_Acid Hexanoic Acid HVZ Hell-Volhard-Zelinsky (Br₂, PCl₃, 65-100°C) Hexanoic_Acid->HVZ Bromo_Acid 2-Bromohexanoic Acid HVZ->Bromo_Acid Esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) Bromo_Acid->Esterification Ester This compound Esterification->Ester

Caption: Workflow for the two-step synthesis of this compound.

One-Pot Synthesis of this compound

A more direct route to this compound involves quenching the HVZ reaction with methanol instead of water. [8]This approach is advantageous as it reduces the number of unit operations and can lead to higher overall efficiency.

Conceptual Procedure:

  • Perform the Hell-Volhard-Zelinsky reaction on hexanoic acid as described in Part 1 of the experimental protocols.

  • After the initial reaction is complete, cool the reaction mixture in an ice bath.

  • Slowly and cautiously add an excess of cold methanol to the reaction flask. This will react with the intermediate 2-bromohexanoyl bromide to form this compound.

  • The workup and purification would then proceed similarly to the Fischer esterification protocol, involving extraction, washing, drying, and vacuum distillation.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number5445-19-2[1]
Molecular FormulaC₇H₁₃BrO₂[1]
Molecular Weight209.08 g/mol [1]
Boiling Point195.9 °C[1]
Density1.289 g/cm³[1]
Refractive Index1.455[1]
Purity (typical)≥99.0% (GC)[1]

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: The Hell-Volhard-Zelinsky reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous reagents to maximize the yield of the acyl bromide intermediate. [9]* Temperature Control: During the HVZ reaction, careful temperature control is crucial. If the temperature is too high, there is a risk of side reactions, such as the elimination of HBr to form unsaturated carboxylic acids. [6]* Workup Considerations: When washing the ethereal solution of the product with sodium bicarbonate, perform the additions slowly and with frequent venting of the separatory funnel to safely release the carbon dioxide gas that is generated.

  • Purification: Vacuum distillation is the preferred method for purifying both 2-bromohexanoic acid and this compound to obtain a high-purity product.

Conclusion

The synthesis of this compound from hexanoic acid is a robust and well-understood process, primarily relying on the Hell-Volhard-Zelinsky reaction. By carefully controlling the reaction conditions and understanding the underlying mechanisms, researchers and drug development professionals can reliably produce this key synthetic intermediate. The choice between a two-step or one-pot approach will depend on the specific needs of the laboratory and the intended application of the final product. The protocols and insights provided in this guide serve as a comprehensive resource for the successful synthesis of this compound.

References

  • Harpp, D. N., Bao, L. Q., Coyle, C., Gleason, J. G., & Horovitch, S. (n.d.). α-BROMINATION OF CARBOXYLIC ACIDS: 2-BROMOHEXANOYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. Inno Pharmchem. Retrieved from [Link]

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  • Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
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An In-depth Technical Guide to the Synthesis of Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to Methyl 2-bromohexanoate, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] We will delve into the mechanistic intricacies of its formation, present a validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of α-Bromo Esters

This compound is an organic compound featuring a bromine atom at the alpha (α) position relative to the ester carbonyl group.[3] This structural motif imparts a high degree of reactivity, making it a versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the ester functionality can be readily transformed, allowing for the construction of complex molecular architectures.[1][4] Its applications range from the synthesis of antihypertensive drugs like moxonidine to the production of pyrethroid insecticides.[2]

Understanding the precise mechanism of its formation is paramount for researchers and drug development professionals to optimize reaction conditions, maximize yield, and ensure the purity of the final product. The primary route to this compound involves a two-step process: the α-bromination of a carboxylic acid followed by esterification.

The Core Mechanism: Hell-Volhard-Zelinsky (HVZ) Reaction

The cornerstone of synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[4][5][6] Direct α-bromination of a carboxylic acid like hexanoic acid is not feasible because the acidic carboxylic proton is preferentially removed over an α-hydrogen, preventing the necessary enolization.[4][5] The HVZ reaction elegantly circumvents this issue by first converting the carboxylic acid into a more reactive intermediate, an acyl bromide.[4][5][7]

The overall transformation can be dissected into four key stages:

  • Formation of the Acyl Bromide: The reaction is initiated by converting the carboxylic acid (hexanoic acid) into its corresponding acyl bromide. This is typically achieved using phosphorus tribromide (PBr₃).[4][5][7][8] The driving force for this step is the formation of a strong phosphorus-oxygen bond.[7] It is crucial to understand that PBr₃'s role is to transform the hydroxyl group of the carboxylic acid into a good leaving group, facilitating its substitution by a bromide ion.[7][9]

  • Keto-Enol Tautomerism: The resulting acyl bromide readily undergoes tautomerization to form an enol.[7][10] This step is vital as it is the enol tautomer, not the acyl bromide itself, that reacts with bromine.[7][11] The enol form is significantly more accessible for the acyl bromide than for the original carboxylic acid, which is the key to the success of the HVZ reaction.[5][7]

  • α-Bromination of the Enol: The enol, acting as a nucleophile, attacks a molecule of bromine (Br₂). This results in the selective bromination at the α-carbon, yielding an α-bromo acyl bromide.[7][8][12]

  • Hydrolysis or Alcoholysis: The final step involves the reaction of the α-bromo acyl bromide with a nucleophile. If water is used, the product is 2-bromohexanoic acid.[7][8] However, to directly obtain the target molecule, this compound, the reaction can be quenched with an alcohol, such as methanol.[10] This process is an alcoholysis reaction that yields the desired α-bromo ester.[10][12]

HVZ_Mechanism Figure 1: Hell-Volhard-Zelinsky Reaction Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Esterification CA Hexanoic Acid AB Hexanoyl Bromide CA->AB + PBr₃ PBr3 PBr₃ AB2 Hexanoyl Bromide Enol Acyl Bromide Enol AB2->Enol Tautomerization Enol2 Acyl Bromide Enol AlphaBromoAB 2-Bromohexanoyl Bromide Enol2->AlphaBromoAB + Br₂ Br2 Br₂ AlphaBromoAB2 2-Bromohexanoyl Bromide FinalProduct This compound AlphaBromoAB2->FinalProduct + CH₃OH MeOH Methanol (CH₃OH)

Caption: Figure 1: Hell-Volhard-Zelinsky Reaction Mechanism.

Alternative Pathway: Esterification Followed by Bromination

An alternative, though often less efficient, route involves first esterifying hexanoic acid to form methyl hexanoate, followed by α-bromination. The direct bromination of esters can be challenging and may require radical initiators or strong bases to form an enolate, which can lead to side reactions and lower selectivity compared to the HVZ reaction.

Validated Experimental Protocol

This section provides a trusted, step-by-step methodology for the synthesis of this compound, integrating the HVZ reaction followed by an in-situ esterification.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Hexanoic Acid116.160.558.08 g (60 mL)
Red Phosphorus30.970.05 (catalytic)1.55 g
Bromine159.810.5587.9 g (28.2 mL)
Methanol (anhydrous)32.042.0 (excess)64.08 g (81 mL)
Step-by-Step Procedure
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent premature hydrolysis of intermediates.

  • Initial Charge: Charge the flask with hexanoic acid and red phosphorus.

  • Bromine Addition: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic; maintain the temperature below 40°C using a water bath.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C for 8-12 hours until the evolution of hydrogen bromide gas ceases. The color of the mixture should change from reddish-brown to a straw yellow.

  • Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous methanol through the dropping funnel. An exothermic reaction will occur.

  • Reflux: Once the addition of methanol is complete, heat the mixture to reflux for 2-3 hours to ensure complete esterification.

  • Work-up: Cool the mixture and pour it into a separatory funnel containing cold water and diethyl ether. Shake well and separate the organic layer.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Distillation: Purify the crude product by vacuum distillation to obtain pure this compound.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis Start Start: Assemble Dry Glassware Charge Charge Flask with Hexanoic Acid & Red Phosphorus Start->Charge AddBr2 Slowly Add Bromine (maintain < 40°C) Charge->AddBr2 React Heat to 80-90°C for 8-12h (HVZ Reaction) AddBr2->React Cool1 Cool to Room Temperature React->Cool1 AddMeOH Slowly Add Anhydrous Methanol Cool1->AddMeOH Reflux Reflux for 2-3h (Esterification) AddMeOH->Reflux Workup Work-up: Pour into Water/Ether, Separate Layers Reflux->Workup Wash Wash Organic Layer (NaHCO₃, Brine) Workup->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill End End: Pure this compound Distill->End

Caption: Figure 2: Experimental Workflow for Synthesis.

Safety and Handling

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Phosphorus Tribromide/Red Phosphorus: PBr₃ is corrosive and reacts violently with water. Red phosphorus is flammable. Handle with care.

  • Hydrogen Bromide: A corrosive gas is evolved during the reaction. The reaction setup should include a gas trap to neutralize the HBr gas.

Conclusion

The synthesis of this compound is most effectively achieved through the Hell-Volhard-Zelinsky reaction of hexanoic acid, followed by esterification with methanol. A thorough understanding of the multi-step mechanism, from acyl bromide formation to the final alcoholysis, is critical for optimizing reaction conditions and achieving high yields of the pure product. The provided protocol offers a reliable and validated method for laboratory-scale synthesis, emphasizing the importance of anhydrous conditions and careful handling of hazardous reagents. This knowledge empowers researchers and drug development professionals to confidently utilize this versatile intermediate in their synthetic endeavors.

References

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Foreword: A Molecule-Centric Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 2-bromohexanoate

In the realm of synthetic chemistry, particularly in pharmaceutical and agrochemical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to analytical chemistry. Instead, we will undertake a holistic structural analysis of a specific, yet representative, molecule: this compound. Our investigation will be guided by the molecule's own inherent chemical logic—from its synthesis, which dictates potential impurities, to the subtle spectroscopic signatures imparted by its constituent functional groups. This document is designed for the practicing researcher and drug development professional, providing not just protocols, but the causal reasoning and field-proven insights necessary for robust and reliable characterization.

Physicochemical Profile and Strategic Importance

This compound (CAS 5445-19-2) is a halogenated ester that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the two distinct reactive centers: the ester, which can be hydrolyzed or transformed, and the bromine atom at the alpha (α) position, which is an excellent leaving group for nucleophilic substitution reactions.[2] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals like the antihypertensive agent moxonidine and various agrochemicals.[1]

A thorough understanding of its physical properties is the first step in its analysis, dictating appropriate handling, storage, and analytical techniques.

PropertyValueSource(s)
Molecular Formula C₇H₁₃BrO₂[1][2]
Molecular Weight 209.08 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 94 °C at 15 mmHg; ~196-222 °C at 760 mmHg[1][2][3]
Density ~1.289 g/mL at 20 °C[2][5]
Refractive Index (n²⁰/D) ~1.455[2]
Solubility Soluble in organic solvents (ethanol, ether); insoluble in water[1]

The Synthetic Pathway: A Blueprint for Impurity Profiling

To properly analyze a compound, one must first understand its genesis. The most common and economically viable route to this compound is a two-step process. This knowledge is critical as it informs our expectations of potential impurities, which structural analysis must be able to distinguish from the target compound.

  • α-Bromination of Hexanoic Acid : The synthesis begins with the α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction .[6] This reaction specifically halogenates the carbon adjacent to the carboxylic acid.[7][8]

  • Esterification : The resulting 2-bromohexanoic acid is then esterified with methanol, typically under acidic catalysis, in a Fischer esterification reaction to yield the final product.[2][9]

This pathway implies the potential presence of unreacted hexanoic acid, unreacted 2-bromohexanoic acid, or side-products such as poly-brominated species.

SynthesisWorkflow Start Hexanoic Acid HVZ Hell-Volhard-Zelinsky Reaction Start->HVZ  PBr₃ (cat.), Br₂ FinalProduct This compound Start->FinalProduct Impurity Source Intermediate 2-Bromohexanoic Acid HVZ->Intermediate Fischer Fischer Esterification Intermediate->Fischer  CH₃OH, H⁺ (cat.) Intermediate->FinalProduct Impurity Source Fischer->FinalProduct Impurity1 Residual Hexanoic Acid Impurity2 Residual 2-Bromohexanoic Acid

Fig 1. Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1, confirmed by preliminary analysis (e.g., TLC, IR), is a prerequisite for proceeding to Step 2.

Step 1: Hell-Volhard-Zelinsky Reaction to form 2-Bromohexanoic Acid

  • Rationale : This classic method is highly effective for preparing α-halo acids.[10] Phosphorus tribromide (PBr₃) first converts the carboxylic acid to an acyl bromide, which more readily tautomerizes to an enol.[7] This enol is the active nucleophile that attacks Br₂, leading to selective α-bromination.[8]

  • Procedure :

    • To a flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid (1.0 eq).

    • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

    • Slowly add bromine (Br₂, 1.1 eq) via the dropping funnel. The reaction is exothermic and will generate HBr gas, requiring proper ventilation and a gas trap.

    • Heat the mixture to 80-90 °C and maintain for several hours until the red color of bromine dissipates.

    • Cool the reaction mixture. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the α-bromo carboxylic acid.

    • Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromohexanoic acid can be purified by distillation or used directly in the next step.

Step 2: Fischer Esterification

  • Rationale : This is an acid-catalyzed equilibrium reaction.[9][11] Using methanol as both the reagent and the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product.[12] The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile.[13]

  • Procedure :

    • Combine the crude 2-bromohexanoic acid (1.0 eq) with a large excess of anhydrous methanol (e.g., 10-20 eq).

    • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.05 eq), while cooling the mixture in an ice bath.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, this compound, should be purified by vacuum distillation to remove any non-volatile impurities.[5]

Comprehensive Structural Analysis

The following sections detail the core analytical techniques required to confirm the structure and purity of the synthesized product. The logic flows from broad structural confirmation (NMR, IR) to precise mass determination and impurity profiling (MS, GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

  • Protocol: NMR Sample Preparation

    • Accurately weigh 10-20 mg of the purified this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (multiplicity), and their relative numbers (integration).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.25Triplet (t)1HH -C(2)-BrThe α-proton is deshielded by both the adjacent electron-withdrawing bromine atom and the carbonyl group, shifting it significantly downfield. It is split into a triplet by the two adjacent protons on C(3).
~3.75Singlet (s)3H-O-CHThe methyl protons of the ester group are in a distinct chemical environment and have no adjacent protons, resulting in a singlet.
~2.00Multiplet (m)2H-CH ₂-C(3)H₂-These protons are adjacent to the chiral center at C(2) and the C(4) methylene group, leading to complex splitting patterns.
~1.45Multiplet (m)2H-CH ₂-C(4)H₂-Part of the alkyl chain, experiencing standard shielding.
~1.35Sextet2H-CH ₂-C(5)H₂-Part of the alkyl chain, split by the neighboring C(4) and C(6) protons.
~0.90Triplet (t)3H-CH ₃ (C6)The terminal methyl group protons are the most shielded. They are split into a triplet by the two adjacent protons on C(5).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C =O (C1)The carbonyl carbon of the ester is highly deshielded and appears far downfield.
~53-O-C H₃The methyl carbon of the ester.
~45C (2)-BrThe α-carbon is directly attached to the electronegative bromine, causing a significant downfield shift compared to a standard alkyl carbon.
~35C (3)Alkyl chain carbon.
~26C (4)Alkyl chain carbon.
~22C (5)Alkyl chain carbon.
~14C (6)The terminal methyl carbon is the most shielded.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.

  • Protocol: IR Spectrum Acquisition (Neat Liquid)

    • Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

    • Place a single drop of the neat liquid this compound onto one plate.

    • Carefully place the second plate on top, spreading the liquid into a thin film.

    • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Expected IR Absorption Bands

The presence of an ester and an alkyl halide will give rise to strong, characteristic absorptions.[15]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2960-2850Medium-StrongC-H Stretch (sp³)Characteristic of the alkyl chain and methyl groups.[16]
~1740 Very Strong C=O Stretch (Ester) This is the most prominent peak in the spectrum. The presence of an electronegative bromine atom on the α-carbon typically shifts the C=O stretch to a slightly higher frequency compared to a simple saturated ester (which absorbs around 1735 cm⁻¹).[16]
1250-1150 Strong C-O Stretch (asymmetric) Part of the "Rule of Three" for esters, this strong band is characteristic of the ester C-O bond.[15]
~650-550Medium-StrongC-Br StretchThe carbon-bromine bond stretch appears in the fingerprint region and is a key indicator of successful halogenation.
Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, offering definitive structural evidence.

  • Protocol: GC-MS Analysis

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

    • Use Electron Ionization (EI) at 70 eV to generate fragment ions.

Key Diagnostic Features in the Mass Spectrum

  • The Bromine Isotope Pattern : This is the most critical diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[16] Therefore, the molecular ion (M⁺) will appear as a pair of peaks (an M⁺ peak and an M+2 peak) of nearly equal intensity, separated by 2 m/z units. This pattern will also be present in any fragment that retains the bromine atom.

  • Fragmentation Pattern :

    • Molecular Ion (M⁺) : A doublet expected at m/z 208 and 210.

    • Loss of Methoxy Radical (•OCH₃) : A prominent fragment resulting from the cleavage of the ester group. Expected at m/z 177 and 179.

    • Loss of Bromine Radical (•Br) : Cleavage of the C-Br bond. Expected at m/z 129.

    • McLafferty Rearrangement : A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in a fragment at m/z 152 and 154.

m/z (doublet for Br-containing)Proposed Fragment
208 / 210[M]⁺ (Molecular Ion)
177 / 179[M - •OCH₃]⁺
152 / 154[McLafferty Rearrangement product]⁺
129[M - •Br]⁺
59[COOCH₃]⁺

Data Synthesis and Final Confirmation

No single technique provides the complete picture. The true power of structural analysis lies in the integration of data from all methods.

DataIntegration NMR NMR Spectroscopy (¹H & ¹³C) Structure Confirmed Structure: This compound NMR->Structure C-H Framework Connectivity IR IR Spectroscopy IR->Structure Functional Groups (C=O, C-Br) MS Mass Spectrometry MS->Structure Molecular Weight Br Isotope Pattern Fragmentation GC Gas Chromatography GC->Structure Purity >99%

Fig 2. Logic flow for integrated structural confirmation.

A sample is confirmed as pure this compound only when:

  • GC/HPLC shows a single major peak (>99%).[2]

  • ¹H and ¹³C NMR spectra match the predicted shifts, multiplicities, and integrations, confirming the complete carbon-hydrogen framework.

  • IR spectroscopy confirms the presence of the α-bromo ester functional group via the characteristic C=O and C-Br stretches.

  • Mass Spectrometry provides the correct molecular weight and, critically, displays the 1:1 isotopic pattern for bromine in the molecular ion and relevant fragments.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the material's identity and purity, providing a solid foundation for its use in further research and development.

References

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An In-depth Technical Guide to the Electrophilic Character of Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromohexanoate (CAS: 5445-19-2) is a pivotal intermediate in modern organic synthesis, valued for its defined electrophilic character. This guide provides an in-depth analysis of the molecular attributes that confer electrophilicity to its α-carbon, focusing on the underlying electronic effects and stereochemical implications. We will dissect the predominant S(_N)2 reaction pathway, offering both a mechanistic rationale and a self-validating experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the controlled reactivity of α-bromo esters in complex molecular architecture.

The Molecular Basis of Electrophilicity

The reactivity of this compound is centered on the C-2 position (the α-carbon), which is rendered significantly electrophilic, or electron-deficient. This characteristic is not incidental but is a direct consequence of the molecule's electronic architecture, primarily driven by two synergistic effects: the inductive effect and orbital interactions.

Inductive Electron Withdrawal

The primary drivers of the α-carbon's electrophilicity are the two adjacent electron-withdrawing groups: the bromine atom and the methyl ester carbonyl group.

  • Bromine: As a halogen, bromine is highly electronegative. It pulls electron density away from the α-carbon through the sigma (σ) bond connecting them. This polarization creates a permanent partial positive charge (δ+) on the α-carbon.

  • Carbonyl Group (C=O): The oxygen atom of the carbonyl is significantly more electronegative than the carbon, resulting in a strong dipole moment. This group exerts a powerful electron-withdrawing inductive effect, further depleting the electron density at the α-carbon.

These combined inductive effects make the α-carbon a prime target for attack by nucleophiles (electron-rich species).

Diagram 1: Inductive effects on this compound.
Orbital Overlap and Transition State Stabilization

While inductive effects explain the static charge distribution, a deeper understanding comes from considering the molecular orbitals during a reaction. In a nucleophilic substitution reaction, the adjacent carbonyl group plays a crucial role in stabilizing the transition state. As a nucleophile approaches the α-carbon and the C-Br bond begins to break, the p-orbitals of the carbonyl group can overlap with the developing p-orbital on the α-carbon. This delocalization of electron density stabilizes the high-energy transition state, thereby lowering the activation energy and accelerating the reaction rate. This is a key reason why α-halo carbonyl compounds are significantly more reactive in S(_N)2 reactions than their corresponding simple alkyl halides.[1]

Reaction Dynamics: The S(_N)2 Trajectory

The electrophilic character of this compound dictates its reaction pathway with nucleophiles. Given its structure as a secondary halide activated by a carbonyl group, it overwhelmingly favors the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.

Characteristics of the S(_N)2 Mechanism

The S(N)2 reaction is a single, concerted step where the bond to the incoming nucleophile forms simultaneously as the bond to the leaving group breaks. Key features include:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction.[1]

  • Stereochemistry: The reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the bromine leaving group.[2] This results in a predictable inversion of stereochemistry at the α-carbon, a phenomenon known as the Walden inversion.

  • Steric Hindrance: The rate of S(_N)2 reactions is highly sensitive to steric bulk around the reaction center.[2] While this compound is a secondary halide, the activation provided by the ester group makes the S(_N)2 pathway highly favorable over competing mechanisms like S(_N)1 or elimination, especially with good, non-basic nucleophiles.[3]

Diagram 2: Generalized S(_N)2 reaction pathway.

Experimental Protocol: A Case Study with Sodium Azide

To empirically demonstrate and harness the electrophilic nature of this compound, a nucleophilic substitution with sodium azide (NaN(_3)) serves as an excellent model system. The azide ion (N(_3)


) is a potent nucleophile, and the resulting product, Methyl 2-azidohexanoate, is a versatile precursor for synthesizing amines, triazoles, and other nitrogen-containing heterocycles.[4][5]

This protocol is adapted from a validated procedure for a similar α-bromo ester and is designed to be self-validating through clear reaction monitoring and product characterization steps.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask with reflux condenser
Sodium azide (NaN(_3))Magnetic stirrer and heat plate/oil bath
Acetone (anhydrous)Temperature probe
Diethyl ether (Et(_2)O)Rotary evaporator
Deionized waterSeparatory funnel
Magnesium sulfate (MgSO(_4))TLC plates (silica gel) and developing chamber
---Standard glassware for extraction and filtration
Step-by-Step Methodology

Workflow start 1. Setup Dissolve this compound in anhydrous acetone in a flask. add_azide 2. Reagent Addition Add Sodium Azide (1.2 equiv). Attach reflux condenser. start->add_azide reflux 3. Reaction Heat to reflux (approx. 56°C). Monitor by TLC for 4-6 hours. add_azide->reflux workup1 4. Quench & Evaporate Cool to RT. Filter off salts. Remove acetone via rotary evaporator. reflux->workup1 workup2 5. Extraction Partition residue between Et₂O and water. Extract aqueous layer with Et₂O (2x). workup1->workup2 workup3 6. Drying & Concentration Combine organic layers. Dry over MgSO₄, filter, and concentrate. workup2->workup3 end_node 7. Product Obtain crude Methyl 2-azidohexanoate. Purify via column chromatography if needed. workup3->end_node caption Experimental workflow for the synthesis of Methyl 2-azidohexanoate.

Diagram 3: Experimental workflow for azide substitution.
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone. Causality: Acetone is a polar aprotic solvent, which is ideal for S(_N)2 reactions as it solvates the cation (Na

    
    ) but not the nucleophile (N(_3)
    
    
    
    ), leaving the nucleophile highly reactive.
  • Reagent Addition: Add sodium azide (NaN(_3), 1.2 eq) to the solution. Equip the flask with a reflux condenser. Causality: A slight excess of the nucleophile ensures the reaction goes to completion.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 56°C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours. Self-Validation: TLC allows for visual confirmation of the consumption of the starting material (higher R(_f)) and the appearance of the product (lower R(_f)).

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Filter the mixture to remove the insoluble sodium bromide salt that has precipitated.

  • Work-up - Extraction: Remove the acetone solvent using a rotary evaporator. Partition the resulting residue between diethyl ether and deionized water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with diethyl ether. Causality: This step removes any remaining inorganic salts and water-soluble impurities.

  • Work-up - Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO(_4)). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product, Methyl 2-azidohexanoate.

Analytical Validation and Data

Characterization of the starting material and the final product is essential for validating the experimental outcome. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this structural elucidation.

Expected NMR Data

The conversion of the bromo-ester to the azido-ester results in predictable changes in the NMR spectrum, particularly for the α-proton and α-carbon.

Compound Position ¹H NMR δ (ppm, predicted) ¹³C NMR δ (ppm, predicted)
This compound C(_1)-OCH(_3) ~3.75 (s)~53
C(_2)-CH Br~4.20 (t)~45
C(_3)-CH(_2) ~2.0 (m)~35
C(_6)-CH(_3) ~0.9 (t)~14
C(_1)=C =O-~170
Methyl 2-azidohexanoate C(_1)-OCH(_3) ~3.78 (s)~53
C(_2)-CH N(_3)~3.90 (t)~62
C(_3)-CH(_2) ~1.7 (m)~31
C(_6)-CH(_3) ~0.9 (t)~14
C(_1)=C =O-~170

Data is estimated based on standard chemical shift tables and data for analogous structures.[6][7][8][9]

Key Analytical Observations:

  • In the ¹H NMR , the signal for the α-proton (C(_2)-H) is expected to shift upfield (from ~4.20 ppm to ~3.90 ppm) upon substitution of bromine with the less deshielding azide group.

  • In the ¹³C NMR , the α-carbon (C(_2)) signal will shift significantly downfield (from ~45 ppm to ~62 ppm). This is a characteristic and reliable indicator of successful substitution.

  • Infrared (IR) Spectroscopy: The product will exhibit a strong, sharp absorbance peak around 2100 cm

    
    , which is characteristic of the azide functional group.
    

Conclusion

The electrophilic character of this compound is a well-defined and highly useful property rooted in fundamental principles of electronic structure and reactivity. The synergistic electron-withdrawing effects of the α-bromine and the ester carbonyl group create a potent electrophilic center that reacts predictably via an S(_N)2 mechanism. This understanding allows researchers to employ this molecule as a reliable building block for the stereocontrolled introduction of a wide range of functionalities, making it an invaluable tool in the synthesis of complex target molecules for pharmaceutical and materials science applications.

References

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Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – Methyl 2-bromohexanoate, a halogenated ester with the chemical formula C₇H₁₃BrO₂, is emerging from its role as a traditional synthetic intermediate to become a focal point for innovative research in diverse scientific fields. This in-depth technical guide serves as a roadmap for researchers, scientists, and drug development professionals, illuminating the untapped potential of this versatile molecule and outlining promising avenues for future investigation. While historically utilized in the synthesis of pharmaceuticals and agrochemicals, a deeper dive into its reactivity and structural features reveals significant opportunities in stereoselective synthesis, advanced polymer chemistry, and materials science.

Core Chemical and Physical Properties: A Foundation for Innovation

A thorough understanding of this compound's fundamental characteristics is paramount for its effective application in novel research. This colorless to pale yellow liquid is distinguished by a unique combination of a reactive bromine atom at the alpha position and an ester functional group, making it a valuable building block in organic synthesis.[1][2]

PropertyValueSource
CAS Number 5445-19-2[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Boiling Point 94 °C at 15 mmHg[3]
Density 1.289 g/mL at 20 °C[3]
Refractive Index n20/D 1.455[3]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; insoluble in water.[2]

Its reactivity is primarily centered around the carbon-bromine bond, which is susceptible to nucleophilic substitution, and the ester group, which can undergo hydrolysis or transesterification.[1][2] This dual functionality is the cornerstone of its versatility.

Emerging Research Areas: A Landscape of Opportunity

Beyond its established applications, this compound presents a compelling case for exploration in several cutting-edge research domains.

Stereoselective Synthesis: Crafting Chirality

The presence of a chiral center at the C-2 position makes this compound an attractive substrate for asymmetric synthesis, a critical field in drug discovery and natural product synthesis.[4] The ability to control the stereochemistry at this position opens doors to the synthesis of enantiomerically pure bioactive molecules, where a specific stereoisomer often dictates therapeutic efficacy.

Potential Research Directions:

  • Development of Novel Catalytic Systems: Investigating the use of chiral catalysts (organocatalysts or transition metal complexes) to achieve high enantioselectivity in reactions involving this compound.

  • Synthesis of Chiral Building Blocks: Employing enzymatic resolutions or asymmetric bromination reactions to produce enantiopure this compound, which can then be used as a chiral synthon for complex molecule synthesis.

  • Natural Product Analogue Synthesis: Utilizing the chiral scaffold of this compound to construct analogues of natural products with potentially enhanced biological activity.

Experimental Workflow: Conceptual Asymmetric Reduction

cluster_0 Asymmetric Reduction of a Ketone Precursor cluster_1 Conversion to Chiral this compound Racemic_Ketone Racemic α-keto ester Enantiopure_Hydroxy_Ester Enantiopure α-hydroxy ester Racemic_Ketone->Enantiopure_Hydroxy_Ester Asymmetric Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Chiral Ruthenium Complex) Chiral_Catalyst->Enantiopure_Hydroxy_Ester H2_Source Hydrogen Source (e.g., H2 gas or formate) H2_Source->Enantiopure_Hydroxy_Ester Chiral_Bromoester Enantiopure this compound Enantiopure_Hydroxy_Ester->Chiral_Bromoester Bromination (e.g., PBr3 or Appel Reaction)

Caption: Conceptual workflow for the synthesis of enantiopure this compound.

Advanced Polymer Chemistry: Designing Functional Materials

The bromine atom in this compound can serve as an effective initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[5] This allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.

Potential Research Directions:

  • Initiator for ATRP: Utilizing this compound to initiate the polymerization of a wide range of vinyl monomers, leading to the creation of novel homopolymers and block copolymers. The resulting polymers would possess a terminal hexanoate group, which could be further functionalized.

  • Synthesis of Functional Polymers: Incorporating this compound as a comonomer in polymerization reactions to introduce pendant bromo-ester functionalities along the polymer backbone. These bromine groups can then be used for post-polymerization modifications, enabling the synthesis of graft copolymers and other complex architectures.

  • Surface-Initiated Polymerization: Grafting polymer brushes from various surfaces by immobilizing a derivative of this compound as the initiator. This approach can be used to tailor the surface properties of materials for applications in biocompatible coatings, sensors, and microelectronics.

Protocol: Atom Transfer Radical Polymerization (ATRP) of a Generic Vinyl Monomer Initiated by this compound

  • Reactant Preparation: In a Schlenk flask, add the desired vinyl monomer, a copper(I) bromide (CuBr) catalyst, and a suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Initiation: Under an inert atmosphere (e.g., argon or nitrogen), inject this compound into the reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.

  • Termination and Purification: Quench the reaction by exposing the mixture to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Materials Science: From Liquid Crystals to Surface Modification

The linear alkyl chain and functional groups of this compound make it a candidate for the synthesis of novel materials with tailored properties.

Potential Research Directions:

  • Liquid Crystal Synthesis: The hexanoate chain can act as a flexible tail in the design of calamitic (rod-shaped) liquid crystals.[] By attaching a rigid core unit to the ester functionality, researchers can explore the synthesis of new liquid crystalline materials with specific mesophase behaviors and electro-optical properties.

  • Surface Modification: The ester group can be used to anchor the molecule to hydroxylated surfaces through transesterification, while the terminal bromine atom can be further functionalized. This opens up possibilities for creating self-assembled monolayers (SAMs) to modify the surface energy, wettability, and biocompatibility of various substrates.[7]

Synthesis and Characterization: A Practical Guide

The synthesis of this compound is typically achieved through the esterification of 2-bromohexanoic acid with methanol or the bromination of methyl hexanoate.[1][8] A detailed protocol for a lab-scale synthesis is provided below.

Protocol: Synthesis of this compound from Hexanal

This procedure is adapted from a method described by Nikishin et al.[8]

  • Reaction Setup: In a two-necked reactor equipped with a thermometer and reflux condenser, add ceric ammonium nitrate (CAN) (4.0 mmol) and lithium bromide (LiBr) (3.0 mmol) and stir.

  • Addition of Aldehyde: Add hexanal (1.0 mmol) to the mixture and continue stirring for 10-15 minutes.

  • Addition of Methanol: Add methanol (2.0 mmol) and stir the reaction mixture for 3.5 hours at 35-40 °C.

  • Workup: Cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Purification: Wash the combined organic phases with aqueous sodium bicarbonate and water, then dry over magnesium sulfate. Remove the solvent under reduced pressure. The product can be further purified by silica gel column chromatography.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the hexanoate chain, multiplets for the methylene groups, a triplet for the methoxy group of the ester, and a characteristic downfield triplet for the proton on the carbon bearing the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbon attached to the bromine, the methoxy carbon, and the carbons of the alkyl chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1740 cm⁻¹), C-O stretching bands, and C-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Future Outlook: A Call for Exploration

This compound is a molecule ripe with potential for discovery. Its versatility as a synthetic building block, coupled with the opportunities it presents in stereoselective synthesis, polymer chemistry, and materials science, makes it a compelling subject for further research. This guide serves as a starting point, encouraging the scientific community to explore the uncharted territory this promising compound offers. The development of novel applications for this compound will not only advance our fundamental understanding of chemical synthesis and material properties but also has the potential to contribute to the development of next-generation pharmaceuticals, advanced materials, and sustainable technologies.

References

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Navigating the Commercial Landscape of Methyl 2-bromohexanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-bromohexanoate in Synthesis

This compound is a versatile bifunctional molecule, incorporating both a reactive bromine atom at the alpha-position and a methyl ester. This unique structural arrangement makes it a valuable intermediate in a wide array of organic syntheses.[1] Its primary utility lies in its ability to participate in nucleophilic substitution reactions, enabling the introduction of a C6 alkyl chain with a handle for further functional group transformations. For researchers and professionals in drug development, access to high-purity this compound is critical for the successful and reproducible synthesis of complex target molecules. This guide aims to provide a comprehensive technical overview of its commercial landscape, quality assessment, and practical applications.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized niche manufacturers. The typical purity offered is ≥98.0% or ≥99.0% as determined by Gas Chromatography (GC). When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's quality control measures, available documentation (e.g., Certificate of Analysis), and packaging options.

Below is a curated list of reputable suppliers of this compound:

SupplierTypical PurityAvailable QuantitiesProduct Page URL
Sigma-Aldrich≥99.0% (GC)[2]Grams to Kilograms
TCI (Tokyo Chemical Industry)>98.0% (GC)[3]Grams to Kilograms
BiosynthNot SpecifiedGrams to Kilograms
Simson Pharma LimitedHigh QualityCustom Synthesis
HANGZHOU TIANYE CHEMICALS CO., LTD.98% (HPLC)[2]Grams to Kilograms[Link]
YANCHENG CITY SHENGDA CHEMICAL CO.,LTD.Not SpecifiedBulk quantities[Link]

Quality Control and Interpretation of Analytical Data

Ensuring the quality of starting materials is a cornerstone of successful and reproducible research. For this compound, a thorough evaluation of the Certificate of Analysis (CoA) is the first line of defense against impurities that could compromise downstream reactions.

Deconstructing the Certificate of Analysis (CoA)

A typical CoA for a chemical intermediate like this compound will include the following key sections:[4][5][6][7]

  • Identifier Information: CAS Number (5445-19-2), Product Name, Lot Number, and Molecular Formula (C7H13BrO2).

  • Physical Properties: Appearance (typically a colorless to pale yellow liquid), and potentially refractive index and density.[8]

  • Analytical Test Results: This is the most critical section, detailing the methods used and the results obtained for purity and impurity profiling.

Mandatory Visualization: Interpreting a Certificate of Analysis

CoA_Workflow Workflow for Evaluating a Certificate of Analysis Receive_CoA Receive CoA for this compound Check_Identifiers Verify CAS, Name, Lot No. Receive_CoA->Check_Identifiers Review_Physical_Properties Check Appearance, Refractive Index Check_Identifiers->Review_Physical_Properties Analyze_Purity Examine Purity Assay (e.g., GC >99.0%) Review_Physical_Properties->Analyze_Purity Assess_Impurities Identify Potential Impurities (e.g., starting materials, side-products) Analyze_Purity->Assess_Impurities Check_Dates Confirm Analysis and Expiry Dates Assess_Impurities->Check_Dates Decision Acceptable? Check_Dates->Decision Accept_Lot Accept Lot for Use Decision->Accept_Lot Yes Reject_Lot Reject Lot or Request Further Analysis Decision->Reject_Lot No

Caption: A logical workflow for the critical evaluation of a Certificate of Analysis for this compound.

Key Analytical Techniques for Quality Assessment
  • Gas Chromatography (GC): This is the most common method for determining the purity of volatile compounds like this compound. The CoA should specify the percentage purity determined by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable tools for confirming the structure of the molecule and identifying any organic impurities. While a supplier's CoA may not always include the spectra, it is good practice for the end-user to acquire their own for lot-to-lot consistency checks.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information on the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Safe Handling, Storage, and Disposal

This compound is a combustible liquid and an irritant. Adherence to proper safety protocols is mandatory to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

Mandatory Visualization: Required Personal Protective Equipment

PPE_Diagram Essential PPE for Handling this compound cluster_ppe Personal Protective Equipment Goggles Chemical Splash Goggles Gloves Nitrile or Neoprene Gloves Coat Laboratory Coat Respirator Use in a Fume Hood User Researcher

Caption: A visual guide to the essential personal protective equipment for handling this compound safely.

Storage and Handling Guidelines
  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Synthetic Protocols and Applications in Drug Development

This compound is a key starting material in the synthesis of a variety of organic molecules. Its utility stems from the ease of displacement of the alpha-bromo substituent by a wide range of nucleophiles.

Representative Synthetic Protocol: Oxidation of Hexanal

A common laboratory-scale synthesis of this compound involves the oxidative bromination of hexanal. The following protocol is adapted from a procedure published in Tetrahedron Letters.[10]

Experimental Protocol:

  • To a two-necked reactor equipped with a thermometer and a reflux condenser, add ammonium cerium(IV) nitrate (CAN) (4.0 mmol) and lithium bromide (LiBr) (3.0 mmol) and stir.

  • Add hexanal (1.0 mmol) to the stirred mixture and continue stirring for 10-15 minutes.

  • Add methanol (2.0 mmol) and stir the reaction mixture for 3.5 hours at 35-40 °C.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic phases with aqueous sodium bicarbonate and water, then dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and chloroform as the eluent to afford this compound.[11]

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow General Workflow for the Synthesis and Purification of this compound Start Start with Hexanal, CAN, LiBr Reaction Reaction with Methanol at 35-40°C Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Application in the Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. For instance, it can be utilized in the synthesis of 2-butyl benzofuran, an intermediate for the antiarrhythmic drug amiodarone.[12] In a patented process, salicylaldehyde is reacted with this compound in the presence of a base to form methyl 2-(2-formylphenoxy)hexanoate, which is then cyclized to 2-butyl benzofuran.[12]

Conclusion

This compound is a commercially accessible and synthetically versatile reagent that plays a significant role in modern drug discovery and development. A thorough understanding of its commercial availability, quality attributes, and safe handling is paramount for any researcher incorporating this building block into their synthetic strategies. By carefully selecting suppliers, rigorously evaluating analytical data, and adhering to established safety protocols, scientists can effectively leverage the reactivity of this compound to advance their research and development goals.

References

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Methodological & Application

The Versatility of Methyl 2-Bromohexanoate in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromohexanoate (CAS No: 5445-19-2), a halogenated ester, has emerged as a highly versatile and valuable building block for chemists in academia and industry.[1][2] Its dual functionality, comprising a reactive bromine atom at the alpha position and a modifiable ester group, provides a powerful handle for a diverse array of chemical transformations.[2] This unique structural feature makes it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, including flavors and fragrances.[1]

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions, supported by mechanistic insights and detailed, field-proven protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this important molecule.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₇H₁₃BrO₂[2]
Molecular Weight 209.08 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 220-222 °C[1]
Density 1.289 g/cm³[2]
Refractive Index 1.445-1.447[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform), insoluble in water.[1]

Safety and Handling: this compound is sensitive to moisture, heat, and light, and can decompose or polymerize under these conditions.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry, and dark place.

Core Applications in Carbon-Carbon Bond Formation

The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis. This compound serves as a valuable precursor in several key C-C bond-forming reactions.

The Reformatsky Reaction: A Classic Approach to β-Hydroxy Esters

The Reformatsky reaction is a powerful method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[3] The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[3]

Mechanism: The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of this compound to form a zinc enolate. This enolate then adds to the carbonyl group of an aldehyde or ketone, forming a new carbon-carbon bond and a zinc alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final β-hydroxy ester.

Experimental Workflow: Reformatsky Reaction ```dot graph TD { A[Start: Prepare Reactants] --> B{Reaction Setup}; B --> C[Zinc Activation]; C --> D[Formation of Reformatsky Reagent]; D --> E[Addition of Carbonyl Compound]; E --> F{Reaction Progress}; F --> G[Quenching and Workup]; G --> H[Purification]; H --> I[End: Isolated β-Hydroxy Ester];

}

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While challenging with unactivated alkyl halides, intramolecular versions and reactions with activated alkyl halides have been successful. The use of this compound in intermolecular Heck reactions would likely require specialized catalytic systems to overcome β-hydride elimination.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The coupling of unactivated alkyl halides is a developing area, with some success reported using palladium-N-heterocyclic carbene (NHC) complexes. [4] Corey-House Synthesis: This reaction involves the coupling of a lithium dialkylcuprate with an organic halide. It is a robust method for forming alkanes and can be effective with primary and some secondary alkyl halides. [5][6]this compound could potentially be used as the electrophile in this reaction.

Protocol: General Considerations for Cross-Coupling Reactions

Given the developing nature of cross-coupling reactions with unactivated alkyl bromides, a general protocol is provided, which should be optimized for specific substrates and catalysts.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the arylboronic acid (for Suzuki), alkene (for Heck), or terminal alkyne (for Sonogashira), a suitable base (e.g., K₂CO₃, Cs₂CO₃), the palladium catalyst, and ligand in a dry solvent (e.g., toluene, dioxane, THF).

  • Addition of Substrate: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to the optimal temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Workup and Purification: After cooling, dilute the reaction with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.

Carbon-Heteroatom Bond Formation

The reactive C-Br bond in this compound makes it an excellent substrate for nucleophilic substitution reactions, enabling the formation of a variety of carbon-heteroatom bonds.

Alkylation of N-Nucleophiles

This compound can be used to alkylate primary and secondary amines to introduce the hexanoate moiety. Careful control of reaction conditions is necessary to avoid over-alkylation, especially with primary amines.

Protocol: N-Alkylation of Aniline

  • Reaction Setup: To a solution of aniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add this compound (1.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Applications in Polymer Chemistry

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities. Alkyl halides, particularly α-halo esters, are commonly used as initiators in ATRP. This compound is a suitable initiator for the polymerization of a variety of monomers, such as styrenes and (meth)acrylates.

Mechanism: The polymerization is initiated by the abstraction of the bromine atom from this compound by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/ligand). This generates a carbon-centered radical that can then propagate by adding to monomer units. The transition metal complex is oxidized to a higher oxidation state (e.g., Cu(II)Br₂/ligand), which can reversibly deactivate the growing polymer chain by donating the halogen atom back. This reversible activation/deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.

Workflow: Atom Transfer Radical Polymerization (ATRP)

Caption: A typical workflow for Atom Transfer Radical Polymerization.

Protocol: ATRP of Styrene Initiated by this compound

This protocol is based on a general procedure for the ATRP of styrene.

  • Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add Cu(I)Br (1.0 eq) and the ligand (e.g., PMDETA, 1.0 eq).

  • Monomer and Initiator Addition: Add degassed styrene (e.g., 100 eq) and this compound (1.0 eq) to the flask via syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir. Take samples periodically to monitor monomer conversion by GC and molecular weight evolution by GPC.

  • Termination and Purification: Once the desired conversion is reached, cool the reaction, open it to the air, and dilute with a suitable solvent like THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.

Applications in the Synthesis of Bioactive Molecules and Fine Chemicals

The versatility of this compound has led to its application in the synthesis of a range of valuable compounds.

Pharmaceutical Intermediates

While direct, single-step applications in the synthesis of commercial drugs like Moxonidine are not prominently featured in publicly available literature, the chemical handles on this compound make it a plausible precursor for constructing more complex intermediates. For instance, the hexanoate side chain could be introduced onto a heterocyclic core through nucleophilic substitution or coupling reactions, followed by further transformations to build up the final drug molecule. The synthesis of Moxonidine involves the reaction of a substituted aminopyrimidine with an activated imidazolidinone derivative. [7][8]The precursors for these complex starting materials could potentially be derived from smaller building blocks where an α-bromo ester like this compound could play a role in chain elongation or functionalization.

Agrochemicals

Similarly, in the synthesis of pyrethroid insecticides like Permethrin, the core structure is a cyclopropanecarboxylic acid ester. [9]While the primary synthetic routes to the cyclopropane ring may not directly involve this compound, its utility in organic synthesis makes it a potential starting material for the synthesis of the alcohol portion of the ester or for the modification of pyrethroid analogs.

Flavors and Fragrances

The hexanoate ester moiety is a common structural motif in many flavor and fragrance compounds, often imparting fruity and floral notes. This compound can serve as a precursor to these molecules through various transformations. For example, nucleophilic substitution of the bromine with different nucleophiles can lead to a variety of functionalized hexanoate esters. Additionally, the ester can be hydrolyzed to the corresponding carboxylic acid and then re-esterified with a desired alcohol to produce a target fragrance molecule.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a gateway to a wide range of molecular structures. Its utility in fundamental bond-forming reactions, including the Reformatsky reaction, nucleophilic substitutions, and as an initiator in controlled radical polymerizations, underscores its importance to the modern chemist. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors, from the discovery of new bioactive molecules to the development of novel materials.

References

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  • ResearchGate. (2014, August 6). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Retrieved from [Link]

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  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (n.d.). EP2765131A1 - Process for the production of Moxonidine.
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  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2002, August 6). Identification, synthesis and pharmacological activity of moxonidine metabolites. Retrieved from [Link]

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  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

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  • Google Patents. (n.d.). US10647655B2 - Method for the synthesis of permethrin.
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  • RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

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Application Notes & Protocols: Methyl 2-bromohexanoate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromohexanoate (M2B) is a pivotal reagent in modern organic synthesis, valued for its role as a versatile alkylating agent.[1][2] Its chemical structure, featuring a bromine atom at the alpha-position relative to an ester carbonyl group, confers a high degree of reactivity towards a wide range of nucleophiles.[1][2] This reactivity makes it an indispensable building block for introducing a functionalized six-carbon chain into complex molecular architectures.[1] These application notes provide an in-depth overview of M2B's properties, mechanistic action, and detailed protocols for its practical application, with a focus on serving researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.[2][3][4]

Introduction to this compound

This compound, also known as 2-bromohexanoic acid methyl ester, is a halogenated ester that serves as a fundamental intermediate in the synthesis of diverse organic compounds.[2] Its utility is most pronounced in the construction of pharmaceuticals, such as antihypertensive and anticonvulsant agents, and agrochemicals, including advanced pesticides and herbicides.[2][4] The strategic placement of the bromo group activates the α-carbon for nucleophilic substitution, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of drug development and materials science.[1][3]

Physicochemical Properties and Reactivity Profile

The efficacy of this compound as an alkylating agent is rooted in its distinct physicochemical properties and electronic structure. A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 5445-19-2[1][3]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to pale yellow clear liquid[1][2][5]
Boiling Point 195.9 °C[1]; 94 °C / 15 mmHg[6][7]
Density 1.289 g/mL at 20 °C[5][7]
Refractive Index (n20/D) 1.455[1]
Flash Point 80.6 °C[1]; 69 °C (closed cup)
Solubility Soluble in organic solvents (ethanol, ether); Insoluble in water[2]
Purity Typically ≥99.0% (GC)[1]
Mechanism of Alkylation

The primary role of this compound is to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent ester carbonyl group enhances the electrophilicity of the α-carbon and polarizes the C-Br bond. This makes the carbon atom highly susceptible to attack by nucleophiles. The reaction typically proceeds via a concerted SN2 (Substitution Nucleophilic Bimolecular) mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the bromide leaving group in a single step. This pathway is favored because the formation of a primary carbocation for an SN1 pathway is energetically unfavorable.

Caption: General SN2 mechanism for the alkylation of a nucleophile (Nu⁻) with this compound.

Protocol: N-Alkylation of Benzylamine with this compound

This protocol details a representative procedure for the synthesis of Methyl 2-(benzylamino)hexanoate, a common application of M2B in forming carbon-nitrogen bonds.

Objective

To synthesize and isolate Methyl 2-(benzylamino)hexanoate via nucleophilic substitution, demonstrating the utility of this compound as an N-alkylating agent.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsMoles (mmol)Amount
This compound209.081.010.02.09 g (1.62 mL)
Benzylamine107.152.222.02.36 g (2.40 mL)
Potassium Carbonate (K₂CO₃)138.211.515.02.07 g
Acetonitrile (CH₃CN)41.05--50 mL

Note: An excess of benzylamine is used both as the nucleophile and to help neutralize the HBr byproduct. Potassium carbonate serves as an additional, non-nucleophilic base.

Experimental Workflow

Workflow start Reaction Setup reagents 1. Add CH3CN, Benzylamine, and K2CO3 to flask. start->reagents addition 2. Add this compound dropwise at 0°C. reagents->addition reaction 3. Warm to RT and stir for 12-18h. Monitor by TLC. addition->reaction workup Work-up reaction->workup filter 4. Filter solids. Concentrate filtrate. workup->filter extract 5. Dissolve in EtOAc. Wash with H2O and brine. filter->extract dry 6. Dry organic layer (Na2SO4). Filter and concentrate. extract->dry purify Purification & Analysis dry->purify column 7. Purify via silica gel column chromatography. purify->column characterize 8. Characterize product (NMR, MS, IR). column->characterize end Final Product characterize->end

Caption: Step-by-step workflow for the N-alkylation reaction, work-up, and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetonitrile (50 mL), benzylamine (2.40 mL, 22.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Reagent Addition: Cool the stirring suspension to 0 °C using an ice bath. Add this compound (1.62 mL, 10.0 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting bromoester spot is consumed.

  • Work-up - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove potassium carbonate and other inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Work-up - Concentration & Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product, Methyl 2-(benzylamino)hexanoate, by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its chemical properties.

  • General Handling: Always work in a well-ventilated chemical fume hood.[8][9] Avoid breathing vapors and prevent contact with eyes, skin, and clothing.[10][11] Do not ingest.[12] Wash hands thoroughly after handling.[9][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile or neoprene gloves, and a lab coat.[8][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5][12] It is a combustible liquid.[1][13] The compound is sensitive to moisture, which can lead to hydrolysis; therefore, keep the container tightly sealed.[1][2][8]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][9][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[8][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents. 2. Insufficient base. 3. Reaction temperature too low.1. Verify the purity of starting materials. 2. Use a stronger, non-nucleophilic base (e.g., DBU) or ensure the base is anhydrous. 3. Gently heat the reaction (e.g., to 40-50 °C) and monitor by TLC.
Formation of Byproducts 1. Dialkylation of the amine. 2. Elimination (E2) reaction. 3. Hydrolysis of the ester.1. Use a larger excess of the primary amine (as in the protocol) or add the M2B slowly to a solution of the amine. 2. Use a bulkier, non-nucleophilic base and run the reaction at a lower temperature. 3. Ensure all reagents and solvents are anhydrous.
Difficult Purification 1. Product co-elutes with starting material or byproducts. 2. Product is unstable on silica gel.1. Adjust the polarity of the eluent system for column chromatography; try a different solvent system. 2. Consider using neutral alumina for chromatography or purify by distillation under reduced pressure.

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties, Synthesis, and Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers.
  • Sigma-Aldrich. (n.d.). This compound.
  • Biosynth. (n.d.). This compound | 5445-19-2.
  • ChemicalBook. (n.d.). This compound | 5445-19-2.
  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, CasNo.5445-19-2.
  • ChemBK. (2024, April 9). This compound.
  • Alpha Resources Inc. (2016, July 15). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). alpha-Bromo-3'-nitroacetophenone Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET.
  • Oronsky, B., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Translational Oncology, 5(4), 225-229.
  • ChemicalBook. (n.d.). This compound CAS#: 5445-19-2.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 5445-19-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Agrochemical Synthesis.

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Application Note & Synthetic Protocol: The Established Synthesis of Moxonidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers and drug development professionals on the established synthetic pathways to the antihypertensive agent Moxonidine. Initial analysis of the topic, which suggested the use of Methyl 2-bromohexanoate as a starting material, found no support in the peer-reviewed scientific and patent literature. A review of Moxonidine's structure and known retrosynthetic pathways indicates that this compound is not a viable or recognized precursor. One commercial source linking this starting material to Moxonidine synthesis appears to contain significant structural inaccuracies regarding the target molecule, rendering the claim unreliable[1]. Therefore, this guide focuses exclusively on the scientifically validated and widely practiced synthetic routes, providing in-depth mechanistic insights, detailed experimental protocols, and process optimization data.

Introduction and Retrosynthetic Analysis

Moxonidine, with the chemical name 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, is a second-generation centrally-acting antihypertensive drug[2][3]. Its mechanism of action involves selective agonism at the I1-imidazoline receptor in the brainstem, which leads to a reduction in sympathetic nervous system activity and a decrease in blood pressure[2][3][4].

The synthesis of Moxonidine is a multi-step process involving the construction of its core pyrimidine and imidazoline heterocyclic systems. A critical review of the literature reveals that the primary synthetic strategies converge on a key late-stage intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA) [5][6][7].

The use of this compound, a simple halogenated aliphatic ester, is not supported by any established synthetic route[8][9][10]. The structural disparity between this linear C6-chain molecule and the complex heterocyclic framework of Moxonidine makes its direct application chemically implausible.

Retrosynthetic Strategy:

The logical retrosynthetic disconnection of Moxonidine (I) involves two key bond cleavages: the C-O bond of the methoxy group and the C-N bond linking the pyrimidine and guanidine moieties. This leads back to the pivotal intermediate DMAIA (II) . Further disconnection of DMAIA (II) reveals 5-amino-4,6-dichloro-2-methylpyrimidine (III) and an activated imidazoline precursor. The pyrimidine core (III) can be traced back to simpler starting materials like dimethyl malonate and acetamidine hydrochloride[11].

Moxonidine Retrosynthesis Moxonidine Moxonidine (I) DMAIA DMAIA (II) 4,6-dichloro-2-methyl-5-(1-acetyl- 2-imidazolin-2-yl)-aminopyrimidine Moxonidine->DMAIA C-O bond formation (Methoxylation) Intermediates Key Precursors DMAIA->Intermediates C-N bond formation (Coupling) Precursors1 5-Amino-4,6-dichloro- 2-methylpyrimidine (III) Intermediates->Precursors1 Precursors2 1-Acetyl-2-imidazolidinone (IV) Intermediates->Precursors2 BuildingBlocks Basic Building Blocks Precursors1->BuildingBlocks Pyrimidine Ring Synthesis Precursors2->BuildingBlocks Imidazoline Synthesis

Caption: Retrosynthetic analysis of Moxonidine.

Synthesis of Key Precursors

Synthesis of 4,6-Dichloro-2-methylpyrimidine

The pyrimidine core is foundational. A common route begins with the condensation of dimethyl malonate and acetamidine hydrochloride to form 4,6-dihydroxy-2-methylpyrimidine, which is subsequently chlorinated.

Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

  • Step A: Formation of 4,6-dihydroxy-2-methylpyrimidine.

    • To a stirred solution of methanol in a three-necked flask under an ice bath, add sodium methoxide portion-wise.

    • Once dissolved, add dimethyl malonate followed by acetamidine hydrochloride[11].

    • Remove the ice bath and allow the reaction to proceed at room temperature (e.g., 18-25 °C) for 4-5 hours. The solution will become a creamy white slurry[11].

    • Remove methanol via distillation under reduced pressure.

    • Dissolve the residue in water and acidify with 4M HCl to a pH of 1-2 to precipitate the product.

    • Stir the suspension at 0 °C for 4-5 hours to complete crystallization, then collect the solid by suction filtration, wash with ice-cold water and methanol, and dry to yield the white solid product[11].

  • Step B: Chlorination.

    • Suspend the dried 4,6-dihydroxy-2-methylpyrimidine in acetonitrile.

    • Add thionyl chloride (SOCl₂) to the mixture[12].

    • Heat the reaction mixture to 80 °C and stir for 3 hours, monitoring completion by TLC[12].

    • After the reaction is complete, remove excess thionyl chloride by distillation under reduced pressure.

    • Carefully pour the residue onto crushed ice to precipitate the chlorinated product.

    • Filter the solid, wash with water, and dry to obtain 4,6-dichloro-2-methylpyrimidine[12]. An alternative method uses triphosgene in dichloroethane[11].

Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine (III)

The dichlorinated pyrimidine is then nitrated at the 5-position, followed by reduction of the nitro group to an amine.

Protocol 2: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

  • Step A: Nitration.

    • Dissolve 4,6-dichloro-2-methylpyrimidine in concentrated sulfuric acid at 0-5 °C.

    • Add concentrated nitric acid dropwise while maintaining the low temperature.

    • Allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto ice to precipitate the 5-nitro derivative. Filter, wash, and dry the product.

  • Step B: Reduction.

    • The reduction of 4,6-dichloro-2-methyl-5-nitropyrimidine to the corresponding amine can be achieved using various methods, such as catalytic hydrogenation with Raney Nickel or chemical reduction with agents like iron powder in acetic acid[13].

    • For chemical reduction: Suspend the nitro-pyrimidine in a mixture of ethanol and water. Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for several hours.

    • Upon completion, filter the hot reaction mixture to remove iron salts.

    • Concentrate the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-amino-4,6-dichloro-2-methylpyrimidine[13].

Assembly of Moxonidine

The final stages involve coupling the aminopyrimidine with an imidazoline precursor and subsequent methoxylation and deprotection.

Moxonidine Synthesis Workflow start 5-Amino-4,6-dichloro- 2-methylpyrimidine (III) dmaia DMAIA (II) 4,6-dichloro-2-methyl-5-(1-acetyl- 2-imidazolin-2-yl)-aminopyrimidine start->dmaia Coupling Reaction reagent1 1-Acetyl-2-imidazolidinone (IV) + POCl₃ reagent1->dmaia moxonidine Moxonidine (I) dmaia->moxonidine Methoxylation & Deprotection reagent2 Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent2->moxonidine

Caption: Final stage synthesis of Moxonidine from key intermediates.

Synthesis of DMAIA (II)

The key coupling step forms the C-N bond between the two heterocyclic rings.

Protocol 3: Synthesis of DMAIA (II)

  • Combine 5-amino-4,6-dichloro-2-methylpyrimidine (III) and 1-acetyl-2-imidazolidinone (IV) in a reaction vessel[7].

  • Add phosphorus oxychloride (POCl₃) as a condensing agent and solvent. The amount of POCl₃ is critical and should be carefully controlled (typically less than 15 equivalents)[7].

  • Heat the mixture (e.g., to reflux) for several hours (typically less than 10 hours)[7].

  • After cooling the reaction mixture to room temperature, pour it slowly onto a mixture of crushed ice and water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or potassium carbonate solution) to precipitate the crude DMAIA product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to yield DMAIA[7].

Conversion of DMAIA to Moxonidine (I)

The final step is a concurrent selective methoxylation at the C4 position of the pyrimidine ring and deacetylation of the imidazoline ring. This transformation is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the second chlorine atom facilitates the substitution of one chlorine by the methoxide ion.

Protocol 4: Synthesis of Moxonidine (I)

  • Suspend or dissolve DMAIA (II) in methanol[5][14].

  • Add a solution of sodium methoxide in methanol (approximately 2 molar equivalents) or another suitable base like potassium hydroxide or an organic base[6][14].

  • Heat the reaction mixture to reflux and maintain for 2-3 hours[6][7].

  • Monitor the reaction by HPLC to ensure the consumption of DMAIA and minimize the formation of impurities, such as the dimethoxy byproduct[6].

  • After completion, cool the reaction mixture and add water to precipitate the crude Moxonidine[6].

  • Stir the suspension at ambient temperature for an hour to ensure complete precipitation.

  • Collect the product by filtration, wash with water and then a non-polar solvent like isopropanol to remove impurities[6].

  • Dry the final product under vacuum at 50 °C. Further purification can be achieved by recrystallization from a suitable solvent like nitromethane[7].

Data Summary

The following table summarizes typical reaction parameters for the final conversion step, which is critical for yield and purity.

ParameterConditionRationale / Notes
Starting Material DMAIA (II)Purity of this intermediate is crucial for the final product quality.
Reagent Sodium Methoxide (NaOMe)2.0 - 2.1 equivalents. Excess can lead to the dimethoxy impurity[6].
Potassium Hydroxide (KOH)~1.1 equivalents. Can offer higher purity profiles[6].
Solvent MethanolActs as both solvent and reagent source for the methoxy group.
Temperature Reflux (~65 °C)Provides sufficient energy for SNAr while controlling side reactions.
Reaction Time 2 - 3 hoursLonger times may increase impurity formation. Monitor by HPLC[6].
Typical Yield 80 - 90%Highly dependent on reaction control and purity of DMAIA.
Primary Impurities 4,6-dimethoxy derivativeArises from substitution of both chlorine atoms[6].
Deacetylated DMAIAIncomplete methoxylation[6].

Conclusion

The synthesis of Moxonidine is a well-established process that relies on the principles of heterocyclic chemistry, particularly pyrimidine and imidazoline synthesis. The key strategy involves the late-stage coupling of a functionalized pyrimidine with an imidazoline moiety, followed by a carefully controlled methoxylation and deprotection step. The notion of using this compound as a precursor is not supported by the scientific literature and is considered chemically unfeasible. By following the validated protocols outlined in this guide, researchers can reliably synthesize Moxonidine for research and development purposes.

References

  • Title: Moxonidine synthesis using organic bases (DE102012215896A1)
  • Title: Novel purification process of moxonidine (EP1873152A1)
  • Title: Identification, synthesis and pharmacological activity of moxonidine metabolites Source: PubMed URL: [Link]

  • Title: Identification, synthesis and pharmacological activity of moxonidine metabolites | Request PDF Source: ResearchGate URL: [Link]

  • Title: Exploring this compound: Properties, Synthesis, and Applications Source: Ningbo Inno Pharmchem Co., Ltd. Blog URL: [Link]

  • Title: Moxonidine synthesis with the aid of organic bases (WO2014037391A1)
  • Title: Moxonidine analogs, preparation processes and uses therefor (WO2008073125A1)
  • Title: this compound CAS:5445-19-2 - Properties, Applications, and Manufacturers Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Moxonidine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target Source: Patsnap Synapse URL: [Link]

  • Title: Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Moxonidine: a review Source: PubMed URL: [Link]

  • Title: Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes Source: PMC (PubMed Central) URL: [Link]

  • Title: (PDF) Roads to New Guanidine Chemistry from 2-Imidazolidinones Through 2-Chloroamidinium Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl) Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Guanidines and Some of Their Biological Applications Source: ResearchGate URL: [Link]

  • Title: Synthetic method of 4, 6-dichloro-2-methylpyrimidine (CN102432547A)

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Application Note: The Role of Bromoesters in Chrysanthemic Acid Analogue Synthesis and its Relevance to Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document addresses the synthesis of pyrethroid insecticides, with a specific focus on the core cyclopropane ring structure analogous to that found in permethrin. While Methyl 2-bromohexanoate is not a direct or common precursor in the industrial synthesis of permethrin itself, this application note explores its potential role as a model compound in the synthesis of related cyclopropanecarboxylates. The established industrial synthesis of permethrin relies on chrysanthemic acid derivatives. Herein, we provide a detailed examination of the conventional permethrin synthesis pathway and then present a research-level protocol for a Favorskii-type rearrangement using α-bromoesters like this compound to generate cyclopropane structures, illustrating a fundamental chemical principle relevant to pyrethroid core synthesis.

Introduction: The Synthesis of Permethrin

Permethrin is a widely used synthetic pyrethroid insecticide, valued for its broad-spectrum activity and relatively low mammalian toxicity. Its chemical structure is characterized by a cyclopropane ring, which is crucial for its insecticidal properties. The industrial synthesis of permethrin is a well-established process that does not involve this compound. Instead, it typically proceeds via the esterification of 3-phenoxybenzyl alcohol with a derivative of chrysanthemic acid, most commonly 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride (DVO-Cl).

The core of permethrin's structure, the cyclopropane ring, is synthesized from precursors like isoprene and ethyl diazoacetate in multi-step processes. The key takeaway is that the carbon skeleton of the cyclopropane ring is not derived from a linear six-carbon chain like that of hexanoic acid.

The Favorskii Rearrangement: A Pathway to Cyclopropanes

While not used for permethrin itself, α-haloesters are valuable reagents in organic synthesis for constructing cyclopropane rings via reactions like the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone or ester with a base to form a cyclopropanone or cyclopropanecarboxylate intermediate, which can then be opened or isolated.

This application note will, therefore, use this compound as a representative α-bromoester to demonstrate a protocol for synthesizing a cyclopropanecarboxylate. This serves as an educational model for the types of chemical transformations used to create the core ring structure of some bioactive molecules, including certain pyrethroid analogues.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base abstracts an acidic proton from the carbon alpha to the ester group, forming an enolate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide ion to form a bicyclic cyclopropanone intermediate.

  • Ring Opening: The cyclopropanone is then attacked by a nucleophile (in this case, the methoxide from sodium methoxide), leading to the opening of the three-membered ring to form a more stable cyclopentanecarboxylate product.

Favorskii_Rearrangement reactant This compound enolate Enolate Intermediate reactant->enolate 1. Base abstracts α-proton cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone 2. Intramolecular S_N2 (Bromide leaves) product Methyl Cyclopentanecarboxylate cyclopropanone->product 3. Nucleophilic attack & Ring opening base Sodium Methoxide (Base) base->reactant nucleophile Methoxide (Nucleophile) nucleophile->cyclopropanone

Figure 1: Conceptual workflow of the Favorskii rearrangement using an α-bromoester.

Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

This protocol details the synthesis of Methyl Cyclopentanecarboxylate from this compound. This procedure is intended for research and educational purposes to demonstrate a valid synthetic route to a cyclopropane-related structure.

Safety Precautions: This procedure involves flammable solvents and corrosive bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
This compound≥98%Sigma-Aldrich245789
Sodium Methoxide95%Acros Organics130190050
Anhydrous Methanol99.8%Fisher ChemicalA452-4
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich317639
Saturated Ammonium ChlorideACS GradeVWRBDH9204
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich221465
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium methoxide (5.4 g, 0.1 mol) in anhydrous methanol (100 mL).

    • Begin stirring the solution and cool the flask to 0 °C using an ice-water bath.

  • Addition of Bromoester:

    • Slowly add this compound (20.9 g, 0.1 mol) to the stirred solution of sodium methoxide over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 65 °C) and maintain reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess base by slowly adding a saturated aqueous solution of ammonium chloride until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

    • Shake vigorously and allow the layers to separate. Collect the organic layer.

    • Extract the aqueous layer twice more with diethyl ether (50 mL each).

    • Combine all organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl Cyclopentanecarboxylate.

Expected Results
ParameterExpected Value
Product Methyl Cyclopentanecarboxylate
Appearance Colorless liquid
Expected Yield 70-80%
Boiling Point 155-157 °C (at atmospheric pressure)
¹H NMR (CDCl₃, ppm) δ 3.67 (s, 3H), 2.58 (quintet, 1H), 1.90-1.50 (m, 8H)

Summary and Conclusion

The synthesis of permethrin is a highly optimized industrial process that relies on specific precursors to construct its dichlorovinyl-substituted cyclopropane ring. This compound is not a reactant in this established pathway. However, the chemistry of α-bromoesters is fundamentally important in organic synthesis for creating cyclic structures. The provided protocol for the Favorskii rearrangement of this compound serves as a practical and educational example of how cyclopropane-related structures can be synthesized in a laboratory setting. This knowledge is valuable for researchers exploring novel synthetic routes to new pyrethroid analogues or other bioactive molecules where a substituted cyclopropane or cyclopentane ring is a key structural motif.

References

  • Arpad, E. (2012). Insecticides. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (n.d.). Permethrin. In PubChem Compound Summary. [Link]

  • Chen, Z. et al. (2011). A Favorskii-type rearrangement of α-bromo-β-alkoxy esters promoted by Me3SiCl/NaI/H2O: a novel and practical approach to β-keto esters. Organic & Biomolecular Chemistry, 9(22), 7793-7798. [Link]

  • Shastin, A. V. et al. (2004). Favorskii Rearrangement of α-Bromoperfluoroalkyl Ketones. A New, Convenient Method for the Synthesis of Branched Perfluoroalkanoic Acids and Their Derivatives. European Journal of Organic Chemistry, 2004(12), 2595-2601. [Link]

Application Note: Synthesis of Non-Natural Amino Acids from Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The deliberate incorporation of non-natural amino acids (UAAs) into peptides and other molecular scaffolds is a cornerstone of modern drug discovery and chemical biology.[1][2] These custom-designed building blocks enable the fine-tuning of pharmacological properties, the introduction of novel functionalities, and the exploration of structure-activity relationships that are inaccessible with the canonical 20 amino acids.[2][3] Methyl 2-bromohexanoate is an excellent and readily available starting material for the synthesis of α-amino acids featuring a linear four-carbon side chain (a norleucine derivative scaffold). This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, step-by-step protocols, and the mechanistic rationale behind the synthesis of these valuable compounds.

Introduction to Synthetic Strategies

The conversion of an α-bromo ester like this compound into an α-amino acid primarily involves the stereocontrolled introduction of an amino group or its synthetic equivalent. The choice of strategy depends on the desired stereochemical outcome (racemic vs. enantiopure), scale, and available resources. We will explore two primary, robust methodologies:

  • Gabriel Synthesis: A classical and reliable method for preparing primary amines from alkyl halides. It utilizes a phthalimide anion as an ammonia surrogate, preventing the over-alkylation often seen with direct amination.[4][5] While effective, this method produces a racemic mixture of the amino acid.[6][7]

  • Asymmetric Alkylation of Chiral Glycine Equivalents: This state-of-the-art approach allows for the synthesis of enantiomerically pure amino acids. It employs a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate with this compound.[8][9] This method offers high levels of stereocontrol, which is critical for producing biologically active molecules.[1][10]

Comparative Analysis of Synthetic Routes
FeatureGabriel SynthesisAsymmetric Alkylation (with Chiral Auxiliary)
Stereocontrol None; produces a racemic mixture.[7]High; produces a single enantiomer.
Key Reagents Potassium phthalimide, Hydrazine.[4]Chiral auxiliary (e.g., Evans oxazolidinone), non-nucleophilic base (e.g., LiHMDS), Lewis acid (for removal).[8]
Advantages Robust, high-yielding, uses relatively inexpensive reagents.Provides access to enantiomerically pure compounds, critical for pharmacological studies.[10]
Disadvantages Harsh deprotection conditions (acid/base hydrolysis or hydrazinolysis).[4]Higher cost of chiral auxiliaries, requires cryogenic conditions, multi-step process.
Ideal Application Rapid synthesis of a racemic standard or when enantiomeric purity is not required.Synthesis of enantiopure UAAs for incorporation into peptides, drugs, and chiral ligands.[2]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Norleucine Derivative via Chiral Auxiliary

This protocol details the enantioselective synthesis of a protected (S)-2-amino-octanoic acid derivative using an Evans-type oxazolidinone chiral auxiliary. The key step is the diastereoselective alkylation of the chiral enolate with this compound.

Workflow Overview:

Asymmetric_Synthesis_Workflow Start This compound Alkylation_Step Diastereoselective Alkylation Start->Alkylation_Step Aux Chiral Auxiliary (e.g., (S)-4-benzyloxazolidin-2-one) Acylation Acylation Aux->Acylation Acylation->Alkylation_Step Removal Auxiliary Removal (Hydrolysis) Alkylation_Step->Removal End Enantiopure Protected UAA Removal->End

Caption: Workflow for Asymmetric Synthesis of a UAA.

Step A: Acylation of the Chiral Auxiliary

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes to form the lithium salt.

  • Acylation: In a separate flask, prepare a solution of bromoacetyl bromide in anhydrous THF. Add this solution dropwise to the oxazolidinone solution at -78 °C.

  • Workup: After 30 minutes, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: Purify the resulting N-bromoacetyl oxazolidinone by flash column chromatography.

Step B: Diastereoselective Alkylation

Causality: This is the crucial stereochemistry-defining step. A strong, non-nucleophilic base is used to form a specific Z-enolate, which is chelated by the lithium ion. The benzyl group of the auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (this compound) to approach from the opposite face, thus ensuring high diastereoselectivity.[8]

  • Setup: To a flame-dried flask under argon, add the purified N-acyl oxazolidinone from Step A and anhydrous THF. Cool to -78 °C.

  • Enolate Formation: Add lithium bis(trimethylsilyl)amide (LiHMDS) solution dropwise. Stir for 30 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: Add a solution of This compound in THF dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the alkylated product by flash column chromatography on silica gel.

Step C: Auxiliary Removal and Ester Hydrolysis

  • Hydrolysis: Dissolve the purified product from Step B in a mixture of THF and water. Cool to 0 °C.

  • Cleavage: Add a pre-cooled solution of aqueous hydrogen peroxide (H₂O₂) followed by lithium hydroxide (LiOH). Stir vigorously at 0 °C for 2-4 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) to recover the chiral auxiliary. Extract the desired amino acid from the aqueous layer with ethyl acetate.

  • Final Product: Combine the ethyl acetate layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched N-protected non-natural amino acid. The methyl ester is also hydrolyzed in this step, yielding the free carboxylic acid.

Reagent/ParameterStep A: AcylationStep B: AlkylationStep C: Hydrolysis
Key Reagent (S)-4-benzyl-2-oxazolidinone, n-BuLi, Bromoacetyl bromideN-acyl oxazolidinone, LiHMDS, this compoundLiOH, H₂O₂
Solvent Anhydrous THFAnhydrous THFTHF / Water
Temperature -78 °C-78 °C0 °C
Typical Yield >90%80-95%>85%
Diastereomeric Excess N/A>95%N/A
Protocol 2: Gabriel Synthesis of Racemic 2-Aminooctanoic Acid Methyl Ester

This protocol provides a classical, non-stereoselective route to the target amino acid scaffold.

Mechanism Overview:

Gabriel_Synthesis cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Deprotection Phth Potassium Phthalimide Intermediate N-Alkylated Phthalimide Phth->Intermediate DMF, Heat Bromo Methyl 2-bromohexanoate Bromo->Intermediate Final_Product Racemic UAA Methyl Ester Intermediate->Final_Product EtOH, Reflux Hydrazine Hydrazine (N2H4) Hydrazine->Final_Product Phthalhydrazide Phthalhydrazide (Precipitate)

Caption: Gabriel Synthesis of a Primary Amine from an Alkyl Halide.

Step A: N-Alkylation of Potassium Phthalimide

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine This compound (1.0 eq.), potassium phthalimide (1.1 eq.), and anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Self-Validation: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to obtain the N-alkylated phthalimide intermediate.

Step B: Hydrazinolysis (Ing-Manske Procedure)

Causality: While acidic or basic hydrolysis can also cleave the phthalimide group, these conditions are harsh and can hydrolyze the methyl ester. Hydrazinolysis is a milder method that selectively liberates the primary amine while preserving the ester.[4] The phthalhydrazide byproduct is insoluble and precipitates, simplifying purification.[4]

  • Setup: Suspend the N-alkylated phthalimide intermediate from Step A in ethanol in a round-bottom flask.

  • Reaction: Add hydrazine monohydrate (1.5 eq.) and heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

  • Workup: Cool the mixture to room temperature and acidify with concentrated HCl to dissolve any remaining amine product.

  • Purification: Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Concentrate the filtrate under reduced pressure.

  • Isolation: Basify the residue with aqueous sodium hydroxide (NaOH) to pH > 10 and extract the free amine product with diethyl ether or DCM. Dry the organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate carefully to yield the racemic 2-aminooctanoic acid methyl ester.

Conclusion

This compound serves as a highly effective precursor for synthesizing valuable non-natural amino acids. For applications where enantiopurity is paramount, such as in peptide-based drug development, asymmetric alkylation using a chiral auxiliary is the method of choice, delivering the desired stereoisomer with high fidelity.[9][11] For foundational research, rapid synthesis of racemic standards, or when a chiral resolution will be performed later, the Gabriel synthesis offers a robust and cost-effective alternative.[4][6][7] The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and utilize these important molecular building blocks.

References

  • A Guide to the Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals - Benchchem.
  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services.
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  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
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  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University.
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  • Strecker Synthesis - Organic Chemistry Portal.
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
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  • Asymmetric Strecker Synthesis of α-Arylglycines | The Journal of Organic Chemistry.
  • Strecker Synthesis - YouTube.
  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC - NIH.
  • Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. - UA Campus Repository.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • Radical-Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α-Unnatural Amino Acids - Kyung Hee University.
  • Aminoacid-derived chiral auxiliaries. | Download Scientific Diagram - ResearchGate.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing).
  • Reprogramming natural proteins using unnatural amino acids - PMC - PubMed Central.
  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI.
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Application Notes & Protocols: The Strategic Utility of Methyl 2-Bromohexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 2-bromohexanoate (CAS 5445-19-2), a halogenated ester, has emerged as a cornerstone intermediate, valued for its dual functionality and predictable reactivity.[1][2] Its structure, featuring a reactive bromine atom at the alpha-position to an ester group, provides medicinal chemists with a robust tool for carbon-carbon and carbon-heteroatom bond formation.[1][3] The bromine serves as an excellent leaving group for nucleophilic substitution, while the ester moiety can be further transformed, positioning this compound as a versatile scaffold for introducing a substituted hexanoate chain into a target molecule.[1] This guide explores its critical applications, provides detailed protocols for its use, and explains the chemical principles that underpin its utility in modern drug development.

Property Value Reference
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 195.9 °C to 222 °C[1][3]
Density ~1.289 g/mL at 20 °C[1]
Flash Point 69 °C to 94 °C[3][5]
Solubility Soluble in organic solvents (ethanol, ether); insoluble in water.[3]

Core Synthetic Applications & Mechanistic Insights

The utility of this compound stems from its ability to participate in a range of well-established and reliable chemical transformations. Its bifunctional nature allows for sequential or orthogonal reaction strategies, significantly enhancing synthetic efficiency.

Nucleophilic Substitution: The Gateway to Functionalized Scaffolds

The most fundamental application of this compound is in nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent ester group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a variety of nucleophiles. The bromine atom's capacity as a good leaving group facilitates these transformations.[1][3]

a) N-Alkylation of Amines: A frequent and critical step in the synthesis of many APIs is the formation of C-N bonds via amine alkylation.[6][7] this compound serves as an efficient reagent for this purpose. The reaction of an amine with this compound introduces the methyl hexanoate moiety onto the nitrogen atom.

However, a primary challenge in the alkylation of primary or secondary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[8] A proven strategy to achieve selective mono-alkylation involves using the amine hydrobromide salt under controlled basic conditions.[9][10] This ensures that only a small, reactive concentration of the free primary amine is available for alkylation, while the more basic secondary amine product remains protonated and unreactive.[9]

A notable example is its potential use in synthesizing precursors for antihypertensive drugs like moxonidine, which involves the reaction of an α-bromo ester with an appropriate amine.[3]

Workflow for N-Alkylation Strategy

M2BH This compound (Electrophile) Reaction N-Alkylation Reaction (SN2) M2BH->Reaction Amine Primary/Secondary Amine (Nucleophile) Amine->Reaction Base Non-nucleophilic Base (e.g., K₂CO₃, DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product N-Substituted Hexanoate Intermediate Purification->Product

Caption: General workflow for the N-alkylation of amines using this compound.

The Reformatsky Reaction: A Robust C-C Bond Formation

The Reformatsky reaction is a powerful method for synthesizing β-hydroxy esters, which are valuable intermediates in their own right.[11] This reaction involves treating an α-halo ester, such as this compound, with an aldehyde or ketone in the presence of metallic zinc.[12][13]

Mechanism: The reaction proceeds via the oxidative insertion of zinc into the carbon-bromine bond of this compound, forming an organozinc intermediate known as a Reformatsky enolate.[13][14] This enolate is less reactive than corresponding Grignard reagents or lithium enolates, a crucial feature that prevents it from reacting with the ester group of another molecule.[13][14] The Reformatsky enolate then adds to the carbonyl carbon of the aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[14]

Mechanism of the Reformatsky Reaction

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation M2BH This compound Enolate Reformatsky Enolate (Organozinc Intermediate) M2BH->Enolate + Zn Zinc Zn Metal Adduct Zinc Alkoxide Adduct Enolate->Adduct + Carbonyl Carbonyl Aldehyde/Ketone Product β-Hydroxy Ester Adduct->Product + H₃O⁺ Workup Acidic Workup (H₃O⁺)

Caption: Stepwise mechanism of the Reformatsky reaction with an α-bromo ester.

Synthesis of Anticonvulsant Analogs

Valproic acid (2-propylpentanoic acid) is a widely prescribed antiepileptic drug.[15][16] Its simple branched-chain fatty acid structure has inspired the synthesis of numerous analogs to enhance potency and mitigate side effects like hepatotoxicity.[17] this compound provides a pre-formed C6 backbone that can be elaborated into novel valproic acid derivatives. For example, it can be used in alkylation reactions with various carbon nucleophiles to introduce substituents at the α-position, followed by hydrolysis of the ester to the desired carboxylic acid. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of valproic acid analogs.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of Methyl 2-(Benzylamino)hexanoate via N-Alkylation

This protocol details the selective mono-alkylation of benzylamine.

Materials:

  • This compound (1.0 eq, e.g., 2.09 g, 10 mmol)

  • Benzylamine (1.2 eq, 1.28 g, 12 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 2.76 g, 20 mmol)

  • Acetonitrile (anhydrous), 50 mL

  • Ethyl acetate, Diethyl ether, Saturated aq. NaCl (brine), Anhydrous MgSO₄

  • Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control, TLC plates (silica gel)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.76 g).

  • Reagent Addition: Add anhydrous acetonitrile (50 mL) to the flask, followed by benzylamine (1.28 g). Stir the suspension for 10 minutes at room temperature.

  • Initiation: Add this compound (2.09 g) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting materials and the formation of a new, higher Rf product.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure methyl 2-(benzylamino)hexanoate.

Expected Outcome Data
Product Methyl 2-(benzylamino)hexanoate
Appearance Pale yellow oil
Yield 75-85% (Typical)
Purity (¹H NMR) >95%
Protocol 2: Synthesis of a β-Hydroxy Ester via Reformatsky Reaction

This protocol describes the reaction of this compound with benzaldehyde.

Materials:

  • Zinc dust (<10 micron, activated) (1.5 eq, e.g., 0.98 g, 15 mmol)

  • This compound (1.0 eq, 2.09 g, 10 mmol)

  • Benzaldehyde (1.0 eq, 1.06 g, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • 1 M aq. HCl, Saturated aq. NaHCO₃, Saturated aq. NaCl (brine)

  • Ethyl acetate, Anhydrous Na₂SO₄

  • Iodine (one small crystal)

Procedure:

  • Zinc Activation: In a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add the zinc dust (0.98 g) and a small crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor disappears. This process activates the zinc surface. Cool the flask to room temperature.

  • Reagent Addition: Add anhydrous THF (20 mL) to the activated zinc. In a separate flask, prepare a solution of this compound (2.09 g) and benzaldehyde (1.06 g) in anhydrous THF (20 mL).

  • Initiation: Add approximately 10% of the bromoester/aldehyde solution to the zinc suspension. Gently warm the mixture until a slight exothermic reaction or color change is observed, indicating the initiation of the reaction.

  • Reaction: Add the remaining bromoester/aldehyde solution dropwise via an addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.

  • Quenching & Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by slow, dropwise addition of 1 M HCl (20 mL) until the excess zinc is consumed and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated aq. NaHCO₃ (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield the pure methyl 3-hydroxy-2-butyl-3-phenylpropanoate.

Safety and Handling Precautions

This compound is a reactive chemical intermediate and must be handled with care.

  • Hazards: It is classified as an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] Store containers tightly closed in a cool, dry place away from oxidizing agents.[5]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its capacity to readily undergo nucleophilic substitutions and participate in robust carbon-carbon bond-forming reactions like the Reformatsky reaction makes it an indispensable tool for medicinal chemists. The protocols and principles outlined in this guide demonstrate its strategic importance, enabling the efficient and reliable construction of complex molecular architectures on the path to discovering and developing new therapeutic agents.

References

  • Sysem Chem.
  • NINGBO INNO PHARMCHEM CO., LTD.
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Application Notes and Protocols: The Role of Methyl 2-bromohexanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Profile of a Versatile Building Block

Methyl 2-bromohexanoate is a colorless to pale yellow liquid characterized by two primary reactive sites: the bromine atom at the alpha-position to the carbonyl group and the ester functionality.[1] The presence of the bromine atom makes the alpha-carbon electrophilic and susceptible to nucleophilic substitution, a cornerstone of many synthetic pathways. Additionally, the hexanoate chain contributes to the lipophilicity of the molecule, a critical parameter in the design of effective agrochemicals for penetrating the waxy cuticles of plants or the exoskeletons of insects.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5445-19-2
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol [3]
Boiling Point 94 °C[3]
Density 1.289 g/mL at 20 °C
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform), insoluble in water.[1]

While literature suggests its use as a precursor for agrochemical classes such as pyrethroids, pyrazoles, and triazoles, specific synthetic routes for commercial products are not openly documented.[1] This guide will, therefore, focus on the logical application of its chemical reactivity in the context of agrochemical discovery and development.

Core Synthetic Applications: A Conceptual Framework

The primary utility of this compound in agrochemical synthesis would be as an alkylating agent to introduce a substituted hexanoate moiety into a larger, biologically active scaffold. Many modern agrochemicals are heterocyclic compounds, and the nucleophilic nitrogen atoms within these rings are prime targets for alkylation.

N-Alkylation of Heterocyclic Agrochemical Cores

A vast number of fungicides and herbicides are based on nitrogen-containing heterocycles such as triazoles, pyrazoles, and pyridines. The nitrogen atoms in these rings can act as nucleophiles, displacing the bromide from this compound in an S_N2 reaction. This would covalently link the hexanoate fragment to the heterocyclic core, potentially modulating the compound's biological activity, systemic transport, and metabolic stability.

dot

Alkylation_Concept cluster_reactants Reactants cluster_reaction Reaction cluster_products Products M2B This compound SN2 SN2 Reaction M2B->SN2 Heterocycle Nucleophilic Heterocycle (e.g., Triazole, Pyrazole) Heterocycle->SN2 Agrochemical Functionalized Agrochemical SN2->Agrochemical Forms C-N bond Salt Byproduct Salt SN2->Salt caption Conceptual workflow for N-alkylation.

Caption: Conceptual workflow for N-alkylation.

Representative Protocol: Synthesis of a Hypothetical Triazole Fungicide

The following protocol is a theoretical example designed to illustrate the principles discussed above. It is based on standard organic chemistry methodologies for the N-alkylation of triazoles and should be considered a starting point for experimental design, not a validated production method for a specific commercial fungicide.

Objective:

To synthesize a hypothetical fungicidal compound, Methyl 2-(1H-1,2,4-triazol-1-yl)hexanoate, via N-alkylation of 1,2,4-triazole with this compound.

Reaction Scheme:

dot

Triazole_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound C₇H₁₃BrO₂ Conditions Reflux, 8-12 h Reactant1->Conditions Reactant2 1,2,4-Triazole C₂H₃N₃ Reactant2->Conditions Base Potassium Carbonate K₂CO₃ Base->Conditions Solvent Acetonitrile CH₃CN Solvent->Conditions Product Methyl 2-(1H-1,2,4-triazol-1-yl)hexanoate C₉H₁₅N₃O₂ Byproduct KBr + KHCO₃ Conditions->Product Conditions->Byproduct

Caption: Hypothetical synthesis of a triazole-functionalized hexanoate.

Materials and Equipment:
  • This compound (≥98%)

  • 1,2,4-Triazole (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Experimental Procedure:
  • Reaction Setup: In a dry 500 mL round-bottom flask, combine 1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile (250 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure good dispersion.

  • Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the stirred suspension dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexane. The disappearance of the this compound spot indicates reaction completion. This is expected to take 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KBr, KHCO₃).

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Purify the product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the final product, Methyl 2-(1H-1,2,4-triazol-1-yl)hexanoate, as a viscous oil or low-melting solid.

Expected Outcome and Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield will be dependent on the optimization of reaction conditions.

Scientific Rationale and Causality

  • Choice of Base: Potassium carbonate is a mild, inexpensive base suitable for this type of N-alkylation. It is strong enough to deprotonate the triazole, making it a more potent nucleophile, but not so strong as to cause significant side reactions like elimination or hydrolysis of the ester.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is ideal for S_N2 reactions. It can dissolve the organic reactants and has a sufficiently high boiling point for the reaction to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of the triazole is used to ensure complete consumption of the more expensive bromoester. A larger excess of the base is used to drive the reaction to completion by neutralizing the HBr formed in situ.

Conclusion and Future Directions

This compound possesses the requisite chemical functionality to serve as a valuable building block in the synthesis of novel agrochemicals. Its primary potential lies in its use as an alkylating agent for introducing a lipophilic hexanoate side chain onto heterocyclic scaffolds. However, there is a notable lack of publicly available, detailed protocols for the synthesis of specific, commercialized agrochemicals using this starting material. The theoretical protocol provided herein for the synthesis of a triazole derivative is intended to serve as a foundational method for researchers exploring the incorporation of the 2-hexanoate moiety into new or existing agrochemical leads. Further research is warranted to synthesize and evaluate the biological activity of such derivatives and to explore other potential reactions of this compound, such as its use in the Reformatsky reaction to create more complex side chains.

References

  • Vertex AI Search. This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers.
  • PubMed. A facile one-pot synthesis of alpha-bromo-alpha,beta-unsaturated esters from alcohols.
  • Vertex AI Search. The Role of this compound in Agrochemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Crop Protection: The Role of this compound in Agrochemical Manufacturing.
  • Biosynth. This compound | 5445-19-2 | FAA44519.
  • ChemicalBook. This compound synthesis.

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Application Notes & Protocols: Methyl 2-bromohexanoate as a Versatile Precursor for Flavor and Fragrance Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromohexanoate (CAS 5445-19-2) is a pivotal intermediate in synthetic organic chemistry, prized for its dual functionality.[1] The presence of a reactive bromine atom at the α-position to an ester group makes it a highly valuable building block for the construction of complex molecules, particularly within the flavor and fragrance (F&F) industry.[1][2] This guide provides an in-depth exploration of its applications, detailing the chemical principles and step-by-step protocols for its conversion into high-value F&F compounds. We will cover key transformations including nucleophilic substitution, the Reformatsky reaction for carbon-carbon bond formation, and multi-step pathways to valuable lactones.

Introduction: The Chemistry of a Key Intermediate

This compound is a colorless to pale yellow liquid whose synthetic utility is anchored in its structure.[3] The electron-withdrawing nature of the adjacent ester carbonyl group activates the α-carbon, making the bromine atom an excellent leaving group for SN2 reactions.[2] This heightened reactivity allows for the facile introduction of a variety of functional groups, forming the basis for its role as a versatile precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5445-19-2[1][4]
Molecular Formula C₇H₁₃BrO₂[1][4]
Molecular Weight 209.08 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 195.9 °C[1]
Density 1.289 g/mL at 20 °C
Refractive Index n20/D 1.455
Flash Point 80.6 °C[1]
Solubility Soluble in organic solvents (ethanol, ether); insoluble in water.[3]

The primary synthesis of this compound itself involves the esterification of 2-bromohexanoic acid with methanol.[1] This straightforward process ensures its availability as a reliable starting material for more complex syntheses.[1]

Core Synthetic Pathways & Applications

The strategic placement of the bromo and ester groups allows for several powerful transformations. This guide will focus on three cornerstone applications relevant to the F&F industry.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Target Flavor & Fragrance Classes start This compound sn2 Nucleophilic Substitution (SN2) start->sn2 + Nucleophile (e.g., Alcohol, Phenol) reformatsky Reformatsky Reaction start->reformatsky + Zn, Carbonyl lactone_precursor Multi-Step Synthesis start->lactone_precursor e.g., via Reformatsky, followed by reduction esters_ethers Complex Esters & Ethers (Fruity, Floral Notes) sn2->esters_ethers hydroxy_esters β-Hydroxy Esters (Precursors to Unsaturated Esters) reformatsky->hydroxy_esters lactones γ- and δ-Lactones (Creamy, Fruity Notes) lactone_precursor->lactones

Caption: Synthetic utility of this compound.

Pathway I: Nucleophilic Substitution for Complex Ester Synthesis

The most direct application of this compound is in SN2 reactions. By reacting it with various alcohols or phenols, a diverse library of esters with unique organoleptic properties can be created. This method is fundamental for producing "nature-identical" flavor and fragrance compounds.

Causality of Experimental Design:

  • Base Selection: A non-nucleophilic base (e.g., DBU or a hindered amine) is crucial. It must be strong enough to deprotonate the nucleophile (the alcohol) but sterically hindered enough to not compete with it by attacking the electrophilic carbon of the bromoester.

  • Solvent Choice: A polar aprotic solvent (e.g., THF, DMF) is ideal as it solvates the cation of the base-alcohol salt, leaving the alkoxide anion highly reactive, thereby accelerating the SN2 reaction rate.

Protocol 1: Synthesis of Methyl 2-phenethoxyhexanoate (A Model Floral-Fruity Compound)

Objective: To demonstrate a typical SN2 displacement reaction to synthesize a novel ester with potential fragrance applications.

Materials:

  • This compound (1.0 eq)

  • Phenethyl alcohol (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenethyl alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU to the solution and stir for 15 minutes.

  • Add this compound dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pathway II: The Reformatsky Reaction for C-C Bond Formation

The Reformatsky reaction is a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[5][6] This reaction generates a β-hydroxy ester, a valuable intermediate that can be further modified, for instance, by dehydration to form α,β-unsaturated esters, which are common in fragrance compositions. The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents it from reacting with the ester group of another molecule.[5]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Product Formation Bromoester Methyl 2-bromohexanoate Enolate Reformatsky Enolate (Organozinc Reagent) Bromoester->Enolate + Zinc Zinc (Zn) Zinc->Enolate TS Six-membered Transition State Enolate->TS Aldehyde Aldehyde / Ketone Aldehyde->TS Zinc_Adduct Zinc Alkoxide Adduct TS->Zinc_Adduct Final_Product β-Hydroxy Ester Zinc_Adduct->Final_Product + Acidic Workup

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-bromohexanoate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromohexanoate is a versatile C6 building block whose value in the intricate art of natural product total synthesis cannot be overstated. As a reactive α-bromo ester, its utility stems from its ability to participate in crucial carbon-carbon bond-forming reactions, primarily through enolate alkylations and the Reformatsky reaction.[1][2][3] This document serves as a detailed guide, exploring the mechanistic underpinnings of its reactivity, providing strategic insights into its application, and offering robust, field-proven protocols for its use in constructing complex molecular architectures inspired by nature.

Introduction: The Chemical Utility of this compound

This compound (CAS 5445-19-2) is a halogenated ester with a distinct reactivity profile conferred by the bromine atom at the α-position to the carbonyl group.[2] This structural feature makes the α-carbon highly electrophilic and the α-proton acidic, rendering the molecule susceptible to a variety of nucleophilic attacks and base-mediated transformations. Its six-carbon chain provides a substantive fragment for building the carbon skeleton of polyketides, fatty acid derivatives, and other complex natural products.[1][3] For the synthetic chemist, it is not merely a reagent but a strategic tool for introducing a functionalized hexanoyl unit, often with the potential for high stereochemical control.

Key Physicochemical Properties:

Property Value
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 220-222 °C

| Solubility | Soluble in common organic solvents (ether, chloroform); insoluble in water.[2] |

Core Mechanistic Pathways and Strategic Implementation

The application of this compound in synthesis is dominated by two powerful C-C bond-forming strategies: enolate alkylation and the Reformatsky reaction. The choice between these pathways is dictated by the desired target structure and the nature of the available coupling partner.

Enolate Alkylation: Forging α-Substituted Carbonyls

Enolate alkylation is a cornerstone of organic synthesis, involving the nucleophilic attack of an enolate on an alkyl halide.[4] In this context, this compound serves as the electrophile. The reaction proceeds via an SN2 mechanism, resulting in the formation of a new C-C bond and inversion of configuration at the electrophilic carbon.[4]

The success of this reaction hinges on precise control over reaction conditions to manage regioselectivity and stereoselectivity, especially when using prochiral enolates.[5][6]

  • Causality of Experimental Choices:

    • Base Selection: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are typically used to ensure rapid and quantitative enolate formation, preventing self-condensation of the carbonyl starting material.[5] The choice of base can also influence the geometry (E vs. Z) of the resulting enolate, which is critical for stereocontrol.[5][7]

    • Solvent and Temperature: Aprotic polar solvents like Tetrahydrofuran (THF) are standard. Low temperatures (-78 °C) are crucial to maintain the kinetic enolate, prevent side reactions, and enhance stereoselectivity.[4]

    • Chiral Auxiliaries: To achieve high levels of enantioselectivity, chiral auxiliaries such as Evans oxazolidinones or Oppolzer's sultams are often employed.[4][8] These are temporarily attached to the enolate precursor, directing the approach of the electrophile (this compound) from a specific face before being cleaved to reveal the enantioenriched product.[8]

Figure 2: Stepwise mechanism of the Reformatsky reaction.

Case Study Context: Synthesis of Complex Marine Natural Products

Marine organisms are a prolific source of structurally complex and biologically active natural products. [9][10][11][12]Many of these, such as the polyketide macrolide (-)-Lasonolide A, possess potent anticancer properties. [13][14][15]The total synthesis of such molecules is a monumental task that relies on the convergent assembly of smaller, meticulously crafted fragments. [13][15] While the published synthesis of (-)-Lasonolide A by Trost and coworkers utilizes other advanced methods, the core challenge of building its polyketide backbone highlights precisely where a building block like this compound would be strategically invaluable. [15][16][17]The principles of enolate alkylation and aldol-type additions (as in the Reformatsky reaction) are fundamental to constructing the repeating stereochemically rich units of such molecules.

Figure 3: Conceptual retrosynthesis illustrating the strategic role of a C6 unit.

Detailed Experimental Protocols

The following protocols are generalized procedures designed to be adapted by researchers for specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: General Procedure for Diastereoselective Enolate Alkylation

This protocol describes the alkylation of a ketone with this compound, assuming the use of a non-chiral substrate for simplicity. For asymmetric synthesis, the ketone would first be converted to a chiral hydrazone or derivatized with a chiral auxiliary. [8]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Enolate Formation:

    • The flask is charged with anhydrous THF (0.2 M relative to the ketone) and cooled to -78 °C in a dry ice/acetone bath.

    • Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at 0 °C to pre-form LDA, then re-cooled to -78 °C.

    • The ketone (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • This compound (1.2 equivalents) is added neat via syringe in a single portion.

    • The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over 12-16 hours.

  • Workup and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography.

Table 1: Representative Parameters for Enolate Alkylation

Parameter Condition Rationale
Base LDA, LHMDS Strong, non-nucleophilic; promotes kinetic enolate formation. [5]
Solvent THF, Diethyl Ether Aprotic, polar; solubilizes reagents without interfering.
Temperature -78 °C to RT Suppresses side reactions and enhances selectivity. [4]

| Typical Yield | 60-90% | Highly dependent on substrate sterics and electronics. |

Protocol 4.2: General Procedure for the Reformatsky Reaction

This protocol outlines the reaction between an aldehyde and this compound.

  • Zinc Activation:

    • Zinc dust (2.0 equivalents) is placed in a flame-dried flask under a nitrogen atmosphere.

    • A small amount of I₂ or 1,2-dibromoethane in anhydrous THF can be added and stirred until the color disappears to activate the zinc surface. The solvent is removed in vacuo.

  • Reaction Setup:

    • Anhydrous THF (0.3 M relative to the aldehyde) is added to the activated zinc.

    • A solution of the aldehyde (1.0 equivalent) and this compound (1.5 equivalents) in anhydrous THF is prepared in a separate flask or addition funnel.

  • Addition and Reaction:

    • A small portion (approx. 10%) of the aldehyde/bromoester solution is added to the zinc suspension.

    • The mixture is gently heated (e.g., with a heat gun) until an exothermic reaction initiates, as indicated by bubbling or a slight temperature rise.

    • Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction is stirred at reflux for an additional 1-2 hours until TLC analysis indicates consumption of the aldehyde.

  • Workup and Purification:

    • The reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl or saturated aqueous NH₄Cl.

    • The mixture is stirred until the excess zinc is dissolved.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with saturated NaHCO₃ solution, then brine, dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude β-hydroxy ester is purified by silica gel column chromatography.

Table 2: Representative Parameters for the Reformatsky Reaction

Parameter Condition Rationale
Metal Activated Zinc Dust Forms the required organozinc enolate; less reactive than Mg or Li. [18]
Solvent THF, Benzene, Toluene Anhydrous aprotic solvents are essential.
Substrate Aldehydes, Ketones Aldehydes are generally more reactive than ketones. [19]

| Typical Yield | 50-85% | Yields are generally good for unhindered substrates. |

Conclusion

This compound is a powerful and reliable reagent for the introduction of a C6 carbon fragment in the total synthesis of natural products. Its well-defined reactivity in enolate alkylation and Reformatsky reactions allows for the strategic and often stereocontrolled formation of key C-C bonds. By understanding the mechanistic principles and carefully controlling experimental conditions as outlined in these protocols, researchers can effectively leverage this building block to navigate the complex pathways of natural product synthesis and accelerate the development of novel therapeutic agents.

References

  • Organic Chemistry II Class Notes. (n.d.). Alkylation of enolates. Fiveable.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Chemistry Notes. (2022, February 4). Reformatsky reaction, promising mechanism, and application.
  • National Institutes of Health. (n.d.). Total Synthesis of (−)-Lasonolide A. PMC.
  • Studylib. (n.d.). Stereoselective Reactions of Enolates.
  • MDPI. (n.d.). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes.
  • National Institutes of Health. (2016, September 14). Total Synthesis of (-)-Lasonolide A. PubMed.
  • ResearchGate. (n.d.). Total Synthesis of (-)-Lasonolide A.
  • Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
  • CHEM 330. (n.d.). Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis.
  • (n.d.). Chapter 1: Enolate Alkylations.
  • National Institutes of Health. (2023, June 7). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
  • Illinois Experts. (n.d.). Total Synthesis of (-)-Lasonolide A.
  • Biosynth. (n.d.). This compound | 5445-19-2 | FAA44519.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Organic Chemistry Portal. (2014, November 3). The Trost Synthesis of (-)-Lasonolide A.
  • YouTube. (2021, February 20). Reformatsky Reaction with Mechanism || 2025 Common Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 11). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties, Synthesis, and Applications.
  • ResearchGate. (2025, August 7). Studies for the synthesis of marine natural products.
  • Google Patents. (n.d.). CA1249842A - Method for preparing ( )s-2-hydroxy-2-methyl-hexanoic acid.
  • National Institutes of Health. (2021, April 8). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances.
  • National Institutes of Health. (2021, December 10). Advances in Biosynthesis of Natural Products from Marine Microorganisms. PMC.
  • ResearchGate. (n.d.). Synthesis of members of the 2‐methylhexanoic acid series. Reagents and....
  • Google Patents. (n.d.). WO2022104287A1 - Method for producing alpha-methylene lactones.
  • National Institutes of Health. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. PMC.
  • PubMed. (n.d.). Marine natural products.
  • National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • National Institutes of Health. (n.d.). Methyl 2-hydroxyhexanoate | C7H14O3 | CID 549676. PubChem.
  • LookChem. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • National Institutes of Health. (2023, November 6). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC PubMed Central.
  • PubMed. (n.d.). Planar-chiral building blocks for metal-organic frameworks.

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Application Note & Protocol: Strategic C-C Bond Formation via Alkylation with Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers on the effective use of Methyl 2-bromohexanoate as an alkylating agent in organic synthesis. The primary focus is on the C-alkylation of active methylene compounds, a cornerstone reaction for building molecular complexity. We will delve into the mechanistic underpinnings, provide a field-proven, step-by-step protocol for the alkylation of diethyl malonate, and offer expert insights into reaction optimization, troubleshooting, and product characterization. This guide is designed to be a self-validating system, explaining the causality behind each procedural step to ensure reproducible and high-yielding results.

Foundational Principles: The Role of this compound in Synthesis

This compound is a versatile reagent employed to introduce a substituted hexanoate carbon chain into a target molecule.[1] Its utility stems from the presence of two key functional groups: an ester and a bromine atom at the alpha-position. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the alpha-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]

The most common and powerful application of this reagent is in the alkylation of enolates.[3][4] Enolates, generated by the deprotonation of a carbon atom alpha to a carbonyl group (or other electron-withdrawing groups), are potent carbon-based nucleophiles. The reaction between an enolate and this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a new carbon-carbon bond.[4][5] This strategy is fundamental in pharmaceutical and specialty chemical synthesis for building complex molecular frameworks from simpler precursors.[1]

Reaction Mechanism: Alkylation of a Malonate Enolate

The process involves two primary stages:

  • Enolate Formation: A suitable base removes an acidic α-hydrogen from an active methylene compound (e.g., diethyl malonate), creating a resonance-stabilized enolate anion. The choice of base is critical and dictates the efficiency of enolate formation. Strong, non-nucleophilic bases are preferred to ensure complete and irreversible deprotonation, preventing side reactions like self-condensation.[4]

  • Nucleophilic Attack (Alkylation): The nucleophilic carbon of the enolate attacks the electrophilic α-carbon of this compound. This occurs in a single, concerted step where the C-C bond forms simultaneously as the C-Br bond breaks.[5]

// Nodes for Reactants sub [label="Diethyl Malonate\n(Active Methylene Compound)"]; base [label="Strong Base\n(e.g., NaH)"]; reagent [label="this compound\n(Alkylating Agent)"]; product [label="Alkylated Product"]; bromide [label="Br⁻"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges for Reaction Flow {rank=same; sub; base;} sub -> invis1 [arrowhead=none]; base -> invis1 [arrowhead=none]; invis1 -> enolate [label=" Deprotonation\n(Step 1)"];

enolate [label="Enolate Intermediate\n(Nucleophile)"];

{rank=same; enolate; reagent;} enolate -> invis2 [arrowhead=none]; reagent -> invis2 [arrowhead=none]; invis2 -> product [label=" SN2 Attack\n(Step 2)"]; invis2 -> bromide [label=" Displacement"]; } .enddot Caption: General mechanism for enolate alkylation.

Critical Safety Protocols

This compound is a combustible liquid and an irritant.[6][7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and ANSI-approved safety glasses with side shields or a face shield.[6][7][8][9]

  • Handling: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][9] Avoid all contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, open flames, sparks, and oxidizing agents.[6][7] Recommended storage temperature is 2-8°C.[10]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Fire Safety: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires.[6][7] Water spray can be used to cool containers.[6]

Detailed Experimental Protocol: Alkylation of Diethyl Malonate

This protocol details the synthesis of Diethyl 2-(1-methoxycarbonylpentyl)malonate. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Sodium Hydride (NaH)NaH24.000.26 g11.0 (as 60% disp.)Caution: Highly reactive with water. Handle under inert gas.
Anhydrous THFC₄H₈O72.1140 mL-Must be dry. Use from a solvent purification system or freshly distilled.
Diethyl malonateC₇H₁₂O₄160.171.60 g (1.42 mL)10.0Ensure it is anhydrous.
This compoundC₇H₁₃BrO₂209.082.09 g (1.54 mL)10.0The limiting reagent.
Saturated aq. NH₄Cl--~20 mL-For quenching the reaction.
Diethyl ether (Et₂O)C₄H₁₀O74.12~100 mL-For extraction.
Anhydrous MgSO₄MgSO₄120.37As needed-For drying the organic layer.
Argon or Nitrogen GasAr or N₂---For maintaining an inert atmosphere.
Experimental Workflow Diagram

G

Step-by-Step Methodology
  • Preparation (Inert Atmosphere is Crucial):

    • Assemble a 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under a gentle stream of argon or nitrogen. Flame-dry all glassware before assembly to remove adsorbed moisture.

    • Causality: Sodium hydride and the resulting enolate are extremely sensitive to water and atmospheric moisture. An inert atmosphere prevents their decomposition and ensures high reaction efficiency.[11]

  • Enolate Formation (Controlled Deprotonation):

    • To the flask, add the sodium hydride (60% dispersion in mineral oil). Add 20 mL of anhydrous THF via syringe.

    • Cool the suspension to 0°C using an ice-water bath.

    • Slowly add the diethyl malonate dropwise via syringe over 10-15 minutes. Vigorous bubbling (hydrogen gas evolution) will be observed.

    • Causality: Adding the diethyl malonate slowly at 0°C helps to control the exothermic deprotonation reaction and the rate of flammable hydrogen gas evolution. The cooling prevents potential side reactions.

    • After the addition is complete, stir the resulting milky suspension at 0°C for an additional 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation (C-C Bond Formation):

    • While maintaining the temperature at 0°C, add a solution of this compound (2.09 g) in 20 mL of anhydrous THF to the enolate suspension dropwise via syringe over 20 minutes.

    • Causality: A slow, controlled addition of the electrophile prevents a rapid, uncontrolled exotherm and minimizes the formation of potential byproducts.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight).

  • Reaction Monitoring (Ensuring Completion):

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) on silica gel plates (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

    • Spot the starting materials (diethyl malonate and this compound) and the reaction mixture. The product should appear as a new spot with an Rf value intermediate between the two starting materials, and the starting material spots should diminish over time.

  • Work-up (Quenching and Extraction):

    • Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath.

    • CAUTION: Quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL) very slowly and carefully dropwise. Unreacted sodium hydride will react violently to produce hydrogen gas.

    • Causality: The ammonium chloride solution is a mild acid that neutralizes the basic enolate and destroys any remaining sodium hydride safely.[11]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash them with brine (1 x 30 mL) to help remove water and water-soluble impurities.[11]

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification (Isolating the Target Compound):

    • Purify the crude oil using flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

    • Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, Diethyl 2-(1-methoxycarbonylpentyl)malonate, as a colorless oil.

Product Characterization

The identity and purity of the synthesized Diethyl 2-(1-methoxycarbonylpentyl)malonate should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include: triplet (~0.9 ppm, 3H) for the terminal CH₃ of the hexanoate chain; multiplets (~1.3 ppm, 4H) for the (CH₂)₂ chain; triplet (~1.25 ppm, 6H) for the two ethyl ester CH₃ groups; multiplet (~1.8-2.0 ppm, 2H) for the CH₂ alpha to the ester; singlet (~3.7 ppm, 3H) for the methyl ester OCH₃; quartet (~4.2 ppm, 4H) for the two ethyl ester OCH₂ groups; and two coupled doublets of doublets or multiplets for the two diastereotopic methine (CH) protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include: ~14.0 ppm (terminal CH₃); ~22.4, 28.5, 31.0 ppm (chain CH₂); ~52.0 ppm (OCH₃); ~61.5 ppm (OCH₂); multiple signals for the methine carbons; and three distinct signals in the ester carbonyl region (~168-174 ppm).

  • Mass Spectrometry (ESI-MS): Look for the [M+Na]⁺ adduct. For C₁₅H₂₆O₆, the molecular weight is 302.36 g/mol . The expected m/z would be ~325.16.

  • IR (Neat): Strong C=O stretching absorption around 1730-1750 cm⁻¹ characteristic of the ester functional groups.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (NaH).2. Wet reagents or solvents.3. Reaction temperature too low.1. Use fresh, high-quality NaH from a newly opened container.2. Ensure all solvents and reagents are rigorously dried before use.3. While initial addition is at 0°C, ensure the reaction is allowed to stir at room temperature for a sufficient duration.
Multiple Products Observed 1. Dialkylation: Presence of a second product corresponding to the addition of two malonate units to the alkylating agent.2. Self-condensation of malonate: Unlikely with NaH but possible with weaker bases.1. Ensure stoichiometry is carefully controlled. Use of a slight excess (1.1 eq) of the enolate can sometimes suppress side reactions of the electrophile.2. Use a strong, non-nucleophilic base like NaH or LDA to ensure irreversible and complete enolate formation.[4]
Low Isolated Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient purification.1. Monitor the reaction by TLC until the limiting reagent is consumed. If stalled, gentle heating (e.g., 40-50°C) may be required.2. Ensure thorough extraction from the aqueous layer. Perform back-extraction of the aqueous layer if necessary.3. Optimize the eluent system for column chromatography to ensure good separation from impurities and starting materials.

References

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Troubleshooting & Optimization

common side reactions with Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Methyl 2-bromohexanoate.

Welcome to the technical support guide for this compound (CAS 5445-19-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. As your Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Foundational Knowledge & FAQs

Before troubleshooting specific reactions, a solid understanding of the reagent's properties and handling requirements is essential. This compound is a valuable building block, but its reactivity can be a double-edged sword if not properly managed.

Frequently Asked Questions (FAQs)
  • Q: What are the primary applications of this compound?

    • A: It is a key intermediate in organic synthesis, widely used in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive bromine atom and an ester group, allows for a variety of transformations, such as introducing a hexanoate-derived carbon chain into a larger molecule.[2]

  • Q: How should I store this compound?

    • A: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3] The compound is sensitive to moisture, heat, and light, which can lead to decomposition or polymerization.[1] Keep containers tightly sealed to prevent moisture ingress.

  • Q: What are the main hazards associated with this compound?

    • A: It is a combustible liquid and can cause skin, eye, and respiratory irritation.[3][4] It is considered moderately toxic upon ingestion, inhalation, or dermal contact.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6]

  • Q: Is this compound stable?

    • A: It is stable under recommended storage conditions.[3] However, its sensitivity to moisture means that hydrolysis is a constant risk if proper anhydrous techniques are not used.[1][2] It is also incompatible with strong oxidizing agents.[3]

Key Physical and Chemical Properties

A summary of essential quantitative data helps in planning experiments, from reaction setup to purification.

PropertyValueSource(s)
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [2][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 94 °C / 15 mmHg[4][6]
Density 1.289 g/mL at 20 °C[4]
Refractive Index n20/D 1.455[2]
Flash Point 69 °C (156.2 °F)[3]
Solubility Soluble in organic solvents (ethanol, ether); insoluble in water[1][5]

Part 2: Troubleshooting Common Side Reactions

The majority of issues encountered with this compound stem from two competing reaction pathways: nucleophilic substitution (SN2) and base-induced elimination (E2) . Understanding which factors favor one over the other is the key to troubleshooting.

Diagram: Competing SN2 and E2 Pathways

G sub This compound + Nu⁻/Base sn2_prod Desired Product: SN2 Substitution sub->sn2_prod Favored by: - Weakly basic, strong nucleophiles - Polar aprotic solvents - Lower temperatures e2_prod Side Product: E2 Elimination (Methyl 2-hexenoate) sub->e2_prod Favored by: - Strong, sterically hindered bases - Non-polar solvents - Higher temperatures G start This compound prod1 2-Bromohexanoic Acid start->prod1 Hydrolysis prod2 Methanol start->prod2 Hydrolysis water H₂O (Moisture Contamination)

Caption: The hydrolysis of this compound due to moisture.

Part 3: Advanced Considerations

Stereochemistry
  • SN2 Reactions: As expected for a classic SN2 mechanism, reactions at the α-carbon will proceed with an inversion of stereochemistry. If you start with an enantiomerically pure sample, you should expect to form the inverted product.

  • Enolization: Under certain acidic or basic conditions, the α-proton can be removed to form an enol or enolate intermediate. [8]This intermediate is planar (sp² hybridized) at the α-carbon. If the proton is returned, it can happen from either face, leading to racemization . This is a critical consideration if maintaining stereochemical integrity is important for your synthesis. Acid-catalyzed halogenation, for example, proceeds through an enol intermediate. [8][9]

The Hell-Volhard-Zelinsky (HVZ) Reaction Analogy

While this compound is an ester, not a carboxylic acid, its reactivity is related to intermediates in the famous HVZ reaction. In the HVZ reaction, a carboxylic acid is converted to an α-bromo acyl bromide, which readily enolizes and then brominates. [10]This highlights the enhanced acidity of the α-proton due to the adjacent carbonyl group, a fundamental principle governing the side reactions discussed here. Direct alpha-halogenation of esters is generally less efficient than for ketones or acyl halides because esters have a lower equilibrium enol concentration. [11] This guide provides a framework for understanding and troubleshooting the common side reactions of this compound. By focusing on the fundamental principles of competing reaction pathways and maintaining rigorous experimental technique, you can significantly improve the success of your synthetic endeavors.

References

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  • This compound - SAFETY DATA SHEET. (2024-03-30). Thermo Fisher Scientific.

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023-01-29). Chemistry LibreTexts.

  • This compound | 5445-19-2. (n.d.). Biosynth.

  • This compound | 5445-19-2. (n.d.). Sigma-Aldrich.

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  • methyl (2E)-3-methyl-2-hexenoate. (2025-05-20). ChemSynthesis.

  • Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps.

  • Reactions of Benzylboronate Nucleophiles. (n.d.). NIH National Center for Biotechnology Information.

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Technical Support Center: Purification of Products from Methyl 2-bromohexanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products involving Methyl 2-bromohexanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying compounds derived from this versatile reagent. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the integrity and success of your experimental outcomes.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis, primarily utilized in nucleophilic substitution and elimination reactions to introduce a hexanoate moiety.[1] However, the purification of its reaction products can be challenging due to the potential for multiple side reactions and the physicochemical properties of the starting material and products. Common impurities include unreacted starting materials, hydrolysis byproducts, and constitutional isomers from elimination reactions. This guide will provide a structured approach to overcoming these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of products from this compound reactions.

Problem 1: My final product is contaminated with an acidic impurity.

Question: After my reaction, I've isolated my desired ester product, but NMR and/or GC-MS analysis shows a significant acidic impurity. What is this impurity and how can I remove it?

Answer:

The most common acidic impurity is 2-bromohexanoic acid , which results from the hydrolysis of the methyl ester group of the starting material or the product. This can occur if there is residual water in your reaction mixture or during an aqueous workup, especially under basic conditions.[2]

Troubleshooting Steps:

  • Diagnosis: The presence of a carboxylic acid can often be confirmed by a broad peak in the 1H NMR spectrum around 10-13 ppm and a characteristic O-H stretch in the IR spectrum.

  • Solution: Acid-Base Extraction. A liquid-liquid extraction using a mild aqueous base is the most effective method to remove the acidic impurity.[3][4]

    • Rationale: The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving your neutral ester product in the organic phase.

    • Caution: Avoid using strong bases like sodium hydroxide, as they can promote the hydrolysis of your desired ester product.[3]

Experimental Protocol: Mild Basic Wash

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves.

  • Allow the layers to separate. The top layer will typically be the organic phase (confirm by adding a drop of water).

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh NaHCO₃ solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: My reaction has produced a mixture of isomeric alkenes.

Question: My reaction was intended to be a nucleophilic substitution, but I've ended up with a mixture of elimination products (alkenes) that are difficult to separate from my desired product. How can I deal with this?

Answer:

This compound can undergo E2 elimination reactions, especially in the presence of a strong, sterically hindered base or at elevated temperatures, leading to the formation of isomeric methyl hexenoates.[5][6] According to Zaitsev's rule, the more substituted alkene is typically the major product, but the use of a bulky base can favor the Hofmann product (less substituted alkene).[6][7]

Troubleshooting Steps:

  • Prevention is Key: To minimize elimination, use a less sterically hindered, non-basic nucleophile and run the reaction at the lowest possible temperature.

  • Separation Strategy: Column Chromatography. If elimination has already occurred, separation of the desired product from the alkene byproducts often requires column chromatography.[8][9]

    • Rationale: The polarity difference between your substituted product and the less polar alkene byproducts allows for separation on a silica gel or alumina column.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent Selection: Use silica gel for most applications. If your product is acid-sensitive, consider using neutral alumina.

  • Solvent System Selection: Determine the appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Column Packing: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC to identify the desired product.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions with this compound?

A1: Besides unreacted starting material, the most common byproducts are:

  • 2-bromohexanoic acid: From hydrolysis of the ester.

  • Methyl hexenoates (isomers): From elimination reactions.[5]

  • Products of over-alkylation or other side reactions with your specific nucleophile.

Q2: Can I use distillation to purify my product?

A2: Distillation can be a viable purification method if there is a significant difference in the boiling points of your product and the impurities, and if your product is thermally stable. This compound has a boiling point of around 220-222 °C at atmospheric pressure, or 94 °C at 15 mmHg.[10][11] If your product has a sufficiently different boiling point, fractional distillation under reduced pressure can be effective.

CompoundBoiling Point (°C)Notes
This compound220-222 (atm), 94 (15 mmHg)[10][11]
2-Bromohexanoic acidHigher than the esterDue to hydrogen bonding
Methyl hexenoatesLower than the bromo-esterGenerally, alkenes are more volatile

Q3: My product seems to be degrading on the silica gel column. What can I do?

A3: Product degradation on silica gel can occur if your compound is acid-sensitive, as silica gel is slightly acidic.

  • Solution 1: Neutralize the Silica Gel. You can slurry the silica gel in a solvent system containing a small amount of a volatile base, like triethylamine (typically 0.1-1%), before packing the column.

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as your stationary phase.[12]

  • Solution 3: Deactivate the Silica Gel. You can deactivate the silica gel by adding a small percentage of water to it before packing the column.

Q4: How can I effectively remove unreacted this compound from my product?

A4: If your product has a significantly different polarity or boiling point, column chromatography or distillation are the preferred methods. If the properties are very similar, you may need to optimize your reaction conditions to drive the reaction to completion to minimize the amount of starting material carryover.

Purification Workflow Diagram

The following diagram illustrates a general workflow for the purification of products from reactions involving this compound.

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction (e.g., NaHCO₃ wash) crude->extraction organic_phase Organic Phase (Product + Neutral Impurities) extraction->organic_phase Separate aqueous_phase Aqueous Phase (Acidic Impurities) extraction->aqueous_phase Separate drying Drying (e.g., Na₂SO₄) organic_phase->drying concentration Concentration drying->concentration chromatography Column Chromatography (if needed) concentration->chromatography distillation Distillation (if applicable) concentration->distillation purified_product Purified Product chromatography->purified_product distillation->purified_product

Caption: A general workflow for the purification of products from this compound reactions.

Troubleshooting Decision Tree

This decision tree can help you choose the appropriate purification strategy based on the nature of the impurities.

TroubleshootingTree start Impurity Detected? acidic Acidic Impurity (e.g., 2-bromohexanoic acid) start->acidic Yes end Pure Product start->end No neutral Neutral Impurity (e.g., Alkenes, Starting Material) acidic->neutral No base_wash Perform Mild Basic Wash (e.g., NaHCO₃) acidic->base_wash Yes bp_diff Significant Boiling Point Difference? neutral->bp_diff Yes base_wash->neutral polarity_diff Significant Polarity Difference? bp_diff->polarity_diff No distill Fractional Distillation bp_diff->distill Yes column Column Chromatography polarity_diff->column Yes polarity_diff->end No (Re-evaluate reaction) distill->end column->end

Caption: A decision tree to guide the selection of a purification method.

References

  • Google. (n.d.). Time in Pasuruan, ID.
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 11). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • ResearchGate. (2025, September 20). Large-scale separation of fatty acid methyl esters by column chromatography on acid-washed FlorisiI impregnated with silver nitrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels. Retrieved from [Link]

  • AOCS. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. Retrieved from [Link]

  • JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Reddit. (2024, August 18). Trouble purifying my boronate ester compound : r/Chempros. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • ResearchGate. (2024, May 23). How to purify boronate esters?. Retrieved from [Link]

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Technical Support Center: Optimizing Yield in Reactions Involving Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reactions with Methyl 2-bromohexanoate. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth, actionable insights into the common challenges encountered when working with this versatile reagent. As Senior Application Scientists, we aim to blend rigorous scientific principles with practical, field-tested solutions to enhance your experimental outcomes.

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity, centered around the bromine atom at the alpha position to the ester carbonyl, allows for a variety of transformations.[1][2] However, this reactivity also presents challenges in controlling reaction pathways and maximizing the yield of the desired product. This guide will address common issues, from side reactions to purification difficulties, providing you with the knowledge to troubleshoot and optimize your synthetic routes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with this compound, offering probable causes and actionable solutions.

Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Question: I am attempting a nucleophilic substitution on this compound with an alkoxide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in nucleophilic substitution reactions with secondary alkyl halides like this compound often stem from competing side reactions, primarily E2 elimination.[3][4] The success of the desired S(_N)2 reaction is highly dependent on the reaction conditions.[5]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Steric Hindrance The nucleophile or substrate is too bulky, favoring elimination over substitution.[3] The alkoxide may act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to an alkene.Use a less sterically hindered nucleophile if possible. For the alkyl halide, primary halides are ideal for S(N)2 reactions.[4][6][7] Since you are using this compound (a secondary halide), careful selection of the nucleophile is critical.
Strongly Basic Nucleophile Strong, bulky bases will favor the E2 elimination pathway.[8][9]If your nucleophile is also a strong base, consider using a milder base or running the reaction at a lower temperature to favor the S(_N)2 pathway.[8]
High Reaction Temperature Higher temperatures generally favor elimination reactions over substitution.[4][8]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical Williamson ether syntheses are run between 50-100 °C, but optimization may be required.[4]
Inappropriate Solvent Protic solvents can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents are generally preferred for S(_N)2 reactions.[4]Use polar aprotic solvents such as acetonitrile, DMF, or DMSO to enhance the nucleophilicity of the alkoxide.[4][6]

Experimental Protocol: Optimizing a Williamson Ether Synthesis

  • Reagent Preparation: Ensure your alcohol is fully deprotonated to the alkoxide. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF.[6][7]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous THF.

  • Deprotonation: Add NaH portion-wise at 0 °C and allow the mixture to stir until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Slowly add a solution of this compound in anhydrous THF to the alkoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or GC-MS.[10][11]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Competing Elimination Reactions Leading to Alkene Formation

Question: My reaction is producing a significant amount of an alkene byproduct, identified as methyl 2-hexenoate. How can I suppress this elimination pathway?

Answer: The formation of methyl 2-hexenoate is a classic example of an E2 elimination reaction competing with the desired substitution.[12][13] This is particularly common with secondary halides and is favored by strong, sterically hindered bases and higher temperatures.[8][14]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Strong, Bulky Base Sterically hindered bases, such as potassium tert-butoxide, are more likely to act as bases rather than nucleophiles, favoring elimination.[9][14]Use a less sterically hindered base. If the nucleophile must be bulky, consider alternative synthetic routes.
High Temperature As mentioned previously, heat favors elimination.[8]Run the reaction at a lower temperature. This may require longer reaction times, but will often improve the ratio of substitution to elimination products.
Solvent Choice Solvents that favor elimination are typically less polar.Use a polar aprotic solvent to favor the S(_N)2 reaction.

Workflow for Minimizing Elimination:

Caption: Troubleshooting workflow for competing elimination reactions.

Issue 3: Low Yields and Complex Mixtures in Grignard or Reformatsky-type Reactions

Question: I am using this compound in a Reformatsky reaction with a ketone, but the yield of the desired β-hydroxy ester is low, and I'm getting a complex mixture of byproducts. What could be going wrong?

Answer: The Reformatsky reaction, which involves the formation of an organozinc reagent from an α-halo ester, is a powerful tool for forming β-hydroxy esters.[15][16][17][18] However, several factors can lead to low yields and side reactions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Poor Quality Zinc The surface of the zinc metal may be oxidized, preventing the formation of the organozinc reagent.Activate the zinc dust prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.
Presence of Water Organozinc reagents, like Grignard reagents, are highly sensitive to moisture and will be quenched by water.[19]Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents.
Side Reactions of the Ester If a more reactive organometallic reagent like a Grignard reagent were used, it could add to the ester carbonyl group.[20][21][22] The less reactive nature of the Reformatsky reagent is advantageous here.[15]Stick to zinc for the Reformatsky reaction. If using a Grignard reagent for a different transformation, be aware that it can react twice with esters to form tertiary alcohols.[20][21][22]
Self-Condensation of the Ester The organozinc enolate can potentially react with another molecule of this compound.Add the this compound slowly to a mixture of the carbonyl compound and activated zinc. This keeps the concentration of the organozinc reagent low and favors its reaction with the more electrophilic carbonyl compound.

Experimental Protocol: A General Reformatsky Reaction

  • Zinc Activation: In a flame-dried flask, stir zinc dust with dilute HCl for a few minutes. Decant the acid, and wash the zinc with water, ethanol, and then diethyl ether. Dry the activated zinc under high vacuum.

  • Reaction Setup: To the flask containing the activated zinc, add the aldehyde or ketone and an anhydrous solvent such as THF or diethyl ether under an inert atmosphere.[18]

  • Addition of α-bromo Ester: Add a solution of this compound in the same anhydrous solvent dropwise to the stirred suspension. The reaction is often initiated by gentle heating.

  • Reaction Monitoring: Monitor the consumption of the starting materials by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting β-hydroxy ester by column chromatography.

Reformatsky_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc Dust C Combine Zinc & Carbonyl Compound A->C B Dry Glassware & Solvents B->C D Slowly Add this compound C->D E Monitor Reaction Progress (TLC/GC) D->E F Quench Reaction E->F G Extract Product F->G H Purify (Column Chromatography) G->H

Caption: Key steps in a successful Reformatsky reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is sensitive to moisture, heat, and light.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[23] Using a sealed glass bottle with a PTFE-lined cap is recommended to prevent evaporation and contamination.[24] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Q2: Can I use other phosphorus halides in the Hell-Volhard-Zelinskii (HVZ) reaction to prepare the corresponding α-halo hexanoic acid?

A2: The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids using PBr(_3) and Br(_2).[25][26][27][28][29] The reaction proceeds through an acid bromide intermediate, which more readily enolizes than the carboxylic acid itself.[26][27][29] While PCl(_3) can be used for α-chlorination, the conditions may need to be adjusted.

Q3: What analytical techniques are best for monitoring the progress of reactions involving this compound?

A3: A combination of techniques is often ideal.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the relative amounts of starting materials, products, and byproducts, as well as their mass-to-charge ratios for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring and for structural elucidation of the final products.[10]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to analyze this compound and related compounds.[30]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. This compound is a combustible liquid and should be handled in a well-ventilated fume hood.[23] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][31] Avoid contact with skin and eyes, and do not inhale the vapors.[23] In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[23][31]

III. References

  • 7.6.1. Elimination of Alkyl Halides - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Reformatsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Elimination Reactions of Alkyl Halides - Michigan State University. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. (2014, January 10). Retrieved from [Link]

  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]

    • REFORMATSKY REACTION - PHARMD GURU. (n.d.). Retrieved from [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide. (n.d.). Retrieved from [Link]

  • Reformatsky reaction, promising mechanism, and application - Chemistry Notes. (2022, February 4). Retrieved from [Link]

  • Aldehydes and ketones react with α-brome esters and zinc to yield - Testbook. (2024, August 23). Retrieved from [Link]

  • Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved from [Link]

  • This compound - SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction - JoVE. (2023, April 30). Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]

  • 10.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025, April 4). Retrieved from [Link]

  • Exploring this compound: Properties, Synthesis, and Applications. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Grignard Reagents Convert Esters into Tertiary Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved from [Link]

  • US2876255A - Preparation of bromo acids and esters - Google Patents. (n.d.). Retrieved from

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

  • Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchGate. (2025, August 20). Retrieved from [Link]

  • 8.7: Biological Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved from [Link]

  • 8.2: Two Mechanistic Models for Nucleophilic Substitution - Chemistry LibreTexts. (2021, September 12). Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - American Chemical Society. (2025, December 15). Retrieved from [Link]

Sources

Technical Support Center: Reactions of Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments with Methyl 2-bromohexanoate, with a core focus on preventing its self-condensation.

Introduction: The Challenge of Self-Condensation

This compound is a valuable bifunctional molecule, possessing both an electrophilic carbon bearing a bromine atom and an enolizable ester. This duality is key to its synthetic utility but also presents the primary challenge: self-condensation. This undesired side reaction occurs when the enolate of one molecule attacks the carbonyl carbon of another, leading to oligomeric byproducts and significantly reducing the yield of the desired product. This guide is designed to provide you with the strategic knowledge and practical protocols to mitigate this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the self-condensation of this compound?

The self-condensation of this compound is a base-mediated reaction analogous to a Claisen condensation. The process is initiated by the deprotonation of the α-carbon (the carbon bonded to the bromine and the carbonyl group) by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile. If a significant concentration of the neutral, non-enolized ester is present in the reaction mixture, the enolate will attack the electrophilic carbonyl carbon of another this compound molecule. This nucleophilic acyl substitution, followed by the loss of a methoxide leaving group, results in the formation of a β-keto ester dimer and other higher-order oligomers, consuming the starting material and complicating purification.

Mechanism of Self-Condensation

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dimer Formation start_mol This compound enolate Enolate (Nucleophile) start_mol->enolate Deprotonation base Base (B:) base->enolate enolate2 Enolate intermediate Tetrahedral Intermediate enolate2->intermediate start_mol2 This compound (Electrophile) start_mol2->intermediate intermediate2 Tetrahedral Intermediate dimer β-Keto Ester Dimer intermediate2->dimer Elimination leaving_group - OMe intermediate2->leaving_group

Caption: Self-condensation pathway of this compound.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct and low yield of my desired product. Is this self-condensation?

This is the classic symptom of self-condensation. When the rate of enolate formation is slow or incomplete, there is a persistent mixture of the nucleophilic enolate and the electrophilic starting material, creating a perfect storm for this side reaction. The resulting byproducts will have a higher molecular weight than your desired product and will often appear as a complex mixture of spots on a TLC plate, sometimes streaking due to their polarity and structural similarity.

Q3: Can I use common bases like sodium methoxide (NaOMe) or sodium hydroxide (NaOH)?

Using sodium methoxide is generally not recommended as it can establish an equilibrium between the ester and the enolate, which does not eliminate the presence of the electrophilic starting material, thus allowing for self-condensation.[1][2] Sodium hydroxide is even more problematic as it will readily hydrolyze the ester functional group to a carboxylate, which is generally unreactive under these conditions.[2]

Q4: Are there alternative reactions I should consider to bypass the self-condensation issue entirely?

Yes, the Reformatsky reaction is an excellent alternative for reacting this compound with aldehydes or ketones.[3][4] This reaction utilizes metallic zinc to form an organozinc reagent (a "Reformatsky enolate").[3][4] These zinc enolates are significantly less basic and less reactive than their lithium counterparts, which virtually eliminates self-condensation.[3][4] The reaction can be conveniently performed in a single pot by mixing the ester, the carbonyl compound, and activated zinc.[5]

Another alternative is the Darzens condensation , which reacts the α-haloester with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ester (glycidic ester).[6] While base-mediated, the subsequent intramolecular SN2 reaction to form the epoxide is often rapid, which can outcompete the intermolecular self-condensation.

Troubleshooting Guides

Issue 1: Low Yield in an Alkylation Reaction Due to Self-Condensation
  • Possible Cause: The primary cause is the slow or incomplete formation of the enolate, allowing it to react with the remaining starting material. This is common when using weaker or sterically unhindered bases.

  • Troubleshooting Steps:

    • Switch to a Strong, Sterically Hindered Base: The base of choice for quantitative enolate formation is Lithium Diisopropylamide (LDA).[7][8][9] Its bulky nature makes it a poor nucleophile, and its strong basicity ensures rapid and complete deprotonation of the ester.[2][9][10]

    • Optimize Reaction Temperature: Perform the enolate formation at a very low temperature, typically -78 °C (a dry ice/acetone bath).[7][8] This slows down all reaction rates, but the deprotonation by LDA remains very fast, while the self-condensation is effectively halted.

    • Ensure Quantitative Enolate Formation: After adding the ester to the LDA solution at -78 °C, allow it to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete conversion to the enolate before adding your electrophile.

    • Slow Addition of Electrophile: Add the electrophile dropwise to the cold enolate solution to maintain a low concentration of the electrophile and prevent localized warming.

ParameterSub-Optimal ConditionRecommended ConditionRationale
Base NaOMe, KHMDSLithium Diisopropylamide (LDA)LDA is a strong, sterically hindered, non-nucleophilic base that ensures rapid and complete enolate formation.[2][9]
Temperature 0 °C to Room Temp-78 °CMinimizes the rate of self-condensation and other side reactions.[8]
Addition Order All reagents mixed at once1. Form enolate with LDA. 2. Add electrophile.Ensures no starting ester is present to act as an electrophile.
Solvent Protic solvents (e.g., ethanol)Anhydrous aprotic solvents (e.g., THF)Protic solvents will quench the enolate.
Issue 2: The Reformatsky Reaction Fails to Initiate
  • Possible Cause: The surface of the zinc metal is often coated with a layer of zinc oxide, which prevents the oxidative insertion into the carbon-bromine bond.

  • Troubleshooting Steps:

    • Activate the Zinc: The zinc must be activated to expose a fresh metal surface. Common activation methods include:

      • Washing with dilute HCl, followed by water, ethanol, and ether rinses, and drying under vacuum.

      • Using a small amount of iodine or 1,2-dibromoethane to chemically etch the surface.

      • Pre-treatment with a copper acetate solution to form a more reactive zinc-copper couple.[11]

    • Initiate with Heat/Sonication: Gentle heating or placing the reaction flask in an ultrasonic bath can often help initiate the reaction.

    • Ensure Anhydrous Conditions: While some Reformatsky reactions can tolerate small amounts of water, it is best to start under anhydrous conditions to ensure reproducibility.

Experimental Protocols

Protocol 1: Alkylation of this compound via a Lithium Enolate (Self-Condensation Minimized)

This protocol describes the reaction of the lithium enolate of this compound with a generic electrophile (E+).

Workflow for Alkylation via Lithium Enolate

cluster_0 LDA Preparation cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Workup & Purification diisopropylamine Diisopropylamine in THF LDA_solution LDA Solution diisopropylamine->LDA_solution nBuLi n-BuLi at -78°C nBuLi->LDA_solution enolate_formation Add Ester to LDA at -78°C LDA_solution->enolate_formation ester_solution This compound in THF ester_solution->enolate_formation stir Stir for 45 min enolate_formation->stir alkylation_step Add Electrophile at -78°C stir->alkylation_step electrophile Electrophile (E+) electrophile->alkylation_step warm_react Warm to RT & React alkylation_step->warm_react quench Quench with sat. NH4Cl warm_react->quench extract Extract with Ether quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the alkylation of this compound.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 45-60 minutes to ensure complete enolate formation.

  • Alkylation: Slowly add the electrophile (1.0-1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for another 2-3 hours. Then, slowly warm the reaction to room temperature and let it stir overnight.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reformatsky Reaction with an Aldehyde

This protocol describes the reaction of this compound with a generic aldehyde (R-CHO) to form a β-hydroxy ester.[12][13][14]

Step-by-Step Methodology:

  • Zinc Activation: Place zinc dust (1.5 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine and gently warm the flask with a heat gun until the purple iodine vapor sublimes and then dissipates, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask. In a dropping funnel, add a mixture of this compound (1.0 eq) and the aldehyde (1.1 eq) dissolved in anhydrous THF.

  • Initiation and Reaction: Add a small portion (approx. 10%) of the ester/aldehyde solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction (an exothermic event is often observed). Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C and quench by adding 1M HCl. Stir until the excess zinc has dissolved.

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Sailer, M., Dubicki, K. I., & Sorensen, J. L. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis, 47(01), 79-82.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Reformatsky reaction with N-(4-methoxybenzylidene)aniline 1a and bromodifluoroacetamide 2a. Retrieved from [Link]

  • Merck Index. (n.d.). Reformatsky (Reformatskii) Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • TutorChase. (n.d.). What are the steps in a Reformatsky reaction?. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of bases in enolate reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Chemistry Notes. (2022, February 4). Reformatsky reaction, promising mechanism, and application. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. Retrieved from [Link]

  • PMC. (2022, October 7). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from [Link]

  • Reddit. (2024, September 13). Synthesis of alpha halo esters. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • Coconote. (2024, October 30). Alkylation Techniques in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • Chemmunity. (n.d.). Alpha Carbon Chemistry: Enols and Enolates. Retrieved from [Link]

  • PMC. (2023, June 7). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Which bases?. Retrieved from [Link]

  • YouTube. (2018, September 21). 21.4a Alpha Alkylation. Retrieved from [Link]

  • YouTube. (2021, April 5). Alkylation With LDA Mechanism | Organic Chemistry. Retrieved from [Link]

  • Scribd. (2020, February 13). Darzens reaction. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]

Sources

troubleshooting low conversion in Methyl 2-bromohexanoate alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of Methyl 2-bromohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal conversion rates and product yields.

Troubleshooting Guide: Low Conversion Rates

Low conversion in the alkylation of this compound is a frequent hurdle. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Q1: My alkylation of this compound is resulting in low conversion. What are the primary factors I should investigate?

Low conversion in this reaction typically stems from one or more of the following critical areas:

  • Inefficient Enolate Formation: The reaction begins with the deprotonation of the α-carbon of the ester by a strong base to form a nucleophilic enolate. Incomplete enolate formation is a major contributor to low yields.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that can significantly influence the reaction's outcome.

  • Reagent Quality and Stoichiometry: The purity of your starting materials and the precise molar ratios of reactants are fundamental to success.

  • Competing Side Reactions: Undesired reaction pathways can consume starting materials and reduce the yield of the target product.[3][4]

Below is a workflow to systematically troubleshoot these factors.

TroubleshootingWorkflow start Low Conversion Observed enolate Step 1: Verify Enolate Formation start->enolate conditions Step 2: Optimize Reaction Conditions enolate->conditions If enolate formation is confirmed sub_enolate1 Inappropriate Base Selection enolate->sub_enolate1 sub_enolate2 Insufficient Base enolate->sub_enolate2 sub_enolate3 Moisture Contamination enolate->sub_enolate3 reagents Step 3: Check Reagent Quality & Stoichiometry conditions->reagents If conditions are optimal sub_conditions1 Incorrect Temperature conditions->sub_conditions1 sub_conditions2 Improper Solvent Choice conditions->sub_conditions2 side_reactions Step 4: Investigate Side Reactions reagents->side_reactions If reagents are pure & stoichiometric sub_reagents1 Degraded Alkylating Agent reagents->sub_reagents1 sub_reagents2 Impure this compound reagents->sub_reagents2 solution Improved Conversion side_reactions->solution If side reactions are minimized sub_side1 Elimination (E2) side_reactions->sub_side1 sub_side2 Self-condensation side_reactions->sub_side2

Caption: Troubleshooting workflow for low conversion.

Q2: How do I ensure complete enolate formation?

The choice and handling of the base are critical for quantitative enolate formation.

  • Base Selection: A strong, non-nucleophilic base is essential to completely deprotonate the ester.[5][6] Lithium diisopropylamide (LDA) is a widely used and effective base for this purpose due to its high basicity (pKa ≈ 36) and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[5][6][7] Sodium hydride (NaH) is another strong base that can be used.[5][6] Weaker bases like sodium ethoxide are generally not suitable as they do not lead to complete enolate formation.[1][4]

BasepKa of Conjugate AcidKey Characteristics
Lithium Diisopropylamide (LDA) ~36Strong, bulky, non-nucleophilic. Favors kinetic enolate formation.[8][9]
Sodium Hydride (NaH) >45Strong, non-nucleophilic. Can be slow and heterogeneous. Favors thermodynamic enolate.[5][6][9]
Sodium Ethoxide (NaOEt) ~16Weaker base. Does not fully deprotonate simple esters, leading to equilibrium.[1][4]
  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will protonate the enolate, quenching the reaction. Flame-dry glassware and use freshly distilled solvents.

  • Temperature: Enolate formation with LDA is typically performed at low temperatures, such as -78 °C, to prevent side reactions.[7][8][10]

EnolateFormation Ester This compound Enolate Enolate (Nucleophile) Ester->Enolate + Base Base Strong Base (e.g., LDA) Base->Enolate Product Alkylated Product Enolate->Product + Alkyl Halide (SN2) AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Product

Caption: General alkylation reaction pathway.

Q3: What are the optimal reaction conditions for the alkylation step?

Once the enolate is formed, the subsequent SN2 reaction with the alkylating agent is also sensitive to reaction conditions.

  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) are ideal for SN2 reactions.[11][12] They solvate the cation of the enolate but leave the nucleophilic anion relatively "naked" and more reactive.[11] Protic solvents, such as ethanol, will solvate the enolate anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[11][12][13]

  • Temperature: While enolate formation is done at low temperatures, the alkylation step may require warming to proceed at a reasonable rate. However, excessively high temperatures can favor elimination (E2) as a side reaction, especially with sterically hindered substrates or bases.[3]

  • Alkylating Agent: The alkylating agent should be a good SN2 substrate, such as a primary alkyl halide.[4][14][15] Secondary and tertiary halides are more prone to elimination.[4][15][16]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the alkylation of this compound?

The primary side reactions to be aware of are:

  • E2 Elimination: The enolate can act as a base and promote the elimination of HBr from another molecule of this compound, leading to an unsaturated ester. This is more likely at higher temperatures and with sterically hindered bases.[3]

  • Self-Condensation (Claisen Condensation): If enolate formation is not quantitative, the remaining ester can be attacked by the enolate, leading to a β-keto ester byproduct.[4] Using a strong base like LDA to achieve complete enolate formation minimizes this side reaction.[1][17]

  • Dialkylation: If the product of the initial alkylation still possesses an acidic α-proton, it can be deprotonated and undergo a second alkylation. Using a slight excess of the ester relative to the base and alkylating agent can help to minimize this.

Q2: Can I use a weaker base like sodium ethoxide?

Using a weaker base like sodium ethoxide is generally not recommended for the alkylation of simple esters like this compound.[4] These bases do not achieve complete conversion to the enolate, leading to an equilibrium mixture of the starting ester, the enolate, and the alkoxide base.[1][18] This can result in competing reactions like self-condensation and lower overall yields of the desired alkylated product.[4]

Q3: How does steric hindrance affect the reaction?

Steric hindrance can play a significant role in this reaction.[19][20] The steric bulk of the base, the ester substrate, and the alkylating agent can all influence the reaction's success. For instance, a bulky base like LDA is less likely to act as a nucleophile.[9] However, significant steric hindrance on either the ester or the alkylating agent can slow down the desired SN2 reaction, potentially allowing side reactions to become more prominent.[19]

Experimental Protocols

General Protocol for the Alkylation of this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous workup solutions (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under a positive pressure of nitrogen.

  • Enolate Formation:

    • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (1.1 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

References

  • Fiveable. (n.d.). Alkylation of enolates. Fiveable. Retrieved from [Link]

  • Phelps, M. E., & Schlessinger, R. H. (1980). Steric limits to ester alkylation; synthesis of highly hindered esters via hexamethylphosphoramide-favoured enolization. Journal of the Chemical Society, Perkin Transactions 1, 749-753. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • OChem Explained. (2019, August 22). 11.06 Bases for Enolate Formation [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, August 29). LDA vs NAH? r/Mcat. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Retrieved from [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • Chemguy. (2014, April 13). Alpha Alkylation Esters [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2013). Steric effects—I: A critical examination of the taft steric parameter—Es. Definition of a revised, broader and homogeneous scale. Extension to highly congested alkyl groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Alpha Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

  • Memcode. (n.d.). (O-CHEM 2) Mechanisms. Retrieved from [Link]

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Technical Support Center: Methyl 2-bromohexanoate Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-bromohexanoate. This document is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper storage of this versatile reagent. Adherence to these guidelines is critical for experimental success and reproducibility.

Introduction

This compound is a key intermediate in organic synthesis, valued for its dual functionality: a reactive bromine atom at the alpha position and an ester group.[1] However, its utility is directly linked to its chemical integrity. Improper handling and storage can lead to degradation, introducing impurities that can compromise experimental outcomes. This guide provides a comprehensive overview of best practices for storage, troubleshooting common issues related to compound stability, and answers to frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, with a focus on stability-related causes.

Issue 1: Inconsistent or Low Yields in Reactions

Symptoms:

  • Significantly lower than expected yield in a well-established protocol.

  • Inconsistent results between different batches or even with the same batch over time.

  • Formation of unexpected side products.

Potential Cause: Degradation of this compound. The primary degradation pathway for esters, especially activated ones like α-bromo esters, is hydrolysis.[2][3] Exposure to moisture, even atmospheric humidity, can lead to the formation of 2-bromohexanoic acid and methanol. The presence of the acid can interfere with subsequent reactions, particularly those sensitive to pH or those requiring precise stoichiometry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or inconsistent reaction yields.

Recommended Actions:

  • Visual Inspection: Fresh, pure this compound should be a colorless to pale yellow liquid.[4] Any significant color change or presence of solid precipitate may indicate degradation or contamination.

  • Purity Verification: The purity of the compound should be verified, especially if it has been stored for an extended period or if the container has been opened multiple times.

    • Gas Chromatography (GC): This is a highly effective method for determining the purity of volatile compounds like this compound. The presence of additional peaks may indicate impurities.

    • ¹H NMR Spectroscopy: The proton NMR spectrum of pure this compound will show characteristic peaks. The appearance of a broad singlet corresponding to a carboxylic acid proton could indicate hydrolysis to 2-bromohexanoic acid.

    • FTIR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the infrared spectrum can also suggest the formation of the carboxylic acid hydrolysis product.

Issue 2: Presence of Acidic Impurities in the Reagent

Symptoms:

  • A pH test of an aqueous wash of the compound indicates acidity.

  • Unexpected reactions with acid-sensitive functional groups in your substrate.

Potential Cause: As mentioned, hydrolysis is a primary degradation pathway. Another potential source of acidity is the elimination of hydrogen bromide (HBr), a common thermal degradation pathway for alkyl halides.[5][6][7] While this typically requires elevated temperatures, it can occur over long-term storage, especially if exposed to light or incompatible materials.

Degradation Pathways:

G cluster_0 Hydrolysis cluster_1 Thermal/Photochemical Degradation M2B This compound BHA 2-Bromohexanoic Acid M2B->BHA + H₂O MeOH Methanol M2B->MeOH + H₂O H2O H₂O (Moisture) M2B2 This compound Elim_Prod Methyl 2-hexenoate M2B2->Elim_Prod - HBr HBr Hydrogen Bromide M2B2->HBr elimination Heat Heat/Light (Δ/hν)

Caption: Potential degradation pathways for this compound.

Recommended Actions:

  • Neutralization: If the presence of 2-bromohexanoic acid is confirmed, the compound can be purified by washing with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and distillation.

  • Proper Storage: To prevent further degradation, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize exposure to moisture.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are crucial for maintaining the stability of this compound.[8]

ParameterRecommendationRationale
Temperature Store in a cool place.[9][10]Minimizes the rate of potential degradation reactions, such as hydrolysis and elimination.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture, which can cause hydrolysis.
Container Use a tightly sealed, appropriate container (e.g., amber glass bottle).Protects from moisture and light.[4]
Location Store in a dry, well-ventilated area away from heat, sparks, and open flames.[8]This compound is a combustible liquid.[9]
Incompatible Materials Store away from strong oxidizing agents and bases.[5]These can react with and degrade the compound.

Q2: How can I tell if my this compound has degraded?

A2: Several indicators can suggest degradation:

  • Visual Changes: A change from a colorless/pale yellow liquid to a darker color, or the formation of a precipitate.

  • Odor: While not a definitive test, a sharp, acidic odor may indicate the presence of hydrogen bromide or 2-bromohexanoic acid.

  • Analytical Data: As detailed in the troubleshooting section, GC, ¹H NMR, and FTIR are excellent methods to confirm purity and identify degradation products.

Q3: Can I use this compound that has been stored for a long time?

A3: It is possible, but its purity should be verified before use, especially if the container has been opened previously. A simple TLC or GC analysis can provide a quick assessment of its integrity. For critical applications, using a fresh, unopened bottle is always recommended.

Q4: What are the primary degradation products and how might they affect my reaction?

A4: The two primary degradation products are 2-bromohexanoic acid and methanol (from hydrolysis) and methyl 2-hexenoate and hydrogen bromide (from elimination).

  • 2-Bromohexanoic Acid: Can alter the pH of the reaction mixture, potentially quenching bases, neutralizing catalysts, or promoting unwanted side reactions.

  • Methanol: As a nucleophile and a protic solvent, it can compete in reactions and alter reaction kinetics.

  • Methyl 2-hexenoate: This unsaturated ester can undergo polymerization or other reactions, leading to impurities in the final product.

  • Hydrogen Bromide: A strong acid that can cause a variety of issues, similar to 2-bromohexanoic acid.

Q5: Is this compound sensitive to light?

A5: Yes, organobromine compounds can be sensitive to light.[4][11] Photodegradation can occur, potentially leading to the formation of radicals and subsequent decomposition. It is recommended to store this compound in an amber or opaque container to protect it from light.

References

  • AIP Publishing. (n.d.). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. The Journal of Chemical Physics. Retrieved from [Link]

  • Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. Retrieved from [Link]

  • Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Bent, B. E., Nuzzo, R. G., & Dubois, L. H. (1989). Thermal decomposition of alkyl halides on aluminum. 2. The formation and thermal decomposition of surface metallacycles derived from the dissociative chemisorption of dihaloalkanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Niiranen, J. T., Gutman, D., & Krasnoperov, L. N. (1992). Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Oliveros, E., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • LookChem. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water: Effects of dissolved organic matter and halide ions. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of the Metal Impurities on the Stability, Chemical, and Sensing Properties of MoSe 2 Surfaces. Retrieved from [Link]

  • ChemSRC. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-bromohexanoate (CAS 5445-19-2). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their work. Here, we address common challenges, provide in-depth explanations for observed phenomena, and offer validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses common queries regarding the stability and proper handling of this compound.

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A: this compound is sensitive to moisture, heat, and light[1]. To maximize its shelf-life and prevent degradation, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition[2][3]. Storing at refrigerated temperatures (2-8°C) is recommended for long-term storage.

Q2: I opened a new bottle of this compound and it has a pale yellow color. Is it still usable?

A: While the compound is typically described as a colorless to pale yellow liquid, a slight yellow tint can develop over time without necessarily indicating significant decomposition[1][4]. However, a pronounced yellow or brown color, or the presence of a sharp, acidic odor (indicative of hydrogen bromide formation), suggests degradation. We strongly recommend verifying the purity via Gas Chromatography (GC) or HPLC before use, as outlined in our protocols section.

Q3: What materials are incompatible with this compound?

A: You should avoid contact with strong oxidizing agents, strong bases, and active metals[2][4]. Strong bases can promote elimination (dehydrobromination) or hydrolysis reactions. The compound is also reactive towards nucleophiles[1].

Q4: What are the primary hazardous decomposition products I should be aware of?

A: Under thermal stress or in the event of a fire, this compound can decompose to produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr)[2][5].

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation.

Q5: My reaction yield is significantly lower than expected. Could my this compound have degraded?

A: Yes, this is a strong possibility. The two most common degradation pathways that consume the starting material are hydrolysis and elimination.

  • Hydrolysis: Exposure to moisture, even atmospheric humidity, can hydrolyze the ester back to 2-bromohexanoic acid and methanol. This reduces the amount of active reagent available for your reaction.

  • Elimination: If your reaction is run at elevated temperatures or in the presence of a base, dehydrobromination can occur, forming inactive methyl hexenoate isomers.

Actionable Advice:

  • Verify Purity: Before starting your experiment, run a quick purity check on your starting material using GC-MS or NMR.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents to minimize hydrolysis.

  • Control Temperature: Avoid unnecessarily high temperatures. If heat is required, maintain it at the minimum level necessary for the reaction to proceed.

Q6: I'm observing an unexpected acidic pH shift in my unbuffered reaction mixture. What could be the cause?

A: An acidic shift is a classic sign of decomposition. Both primary decomposition pathways can generate acidic byproducts:

  • Hydrolysis of the ester produces 2-bromohexanoic acid.

  • Thermal elimination releases hydrogen bromide (HBr) gas, which is highly acidic[2].

This unintended acidification can alter your reaction's kinetics, catalyze side reactions, or degrade sensitive products.

Q7: My GC-MS analysis of a reaction shows an unknown peak with a mass corresponding to C₇H₁₂O₂. What is it likely to be?

A: A molecular formula of C₇H₁₂O₂ corresponds to the loss of HBr from your starting material (C₇H₁₃BrO₂). This strongly suggests that a dehydrobromination (elimination) reaction has occurred. The product is likely a mixture of methyl hexenoate isomers , such as methyl 2-hexenoate or methyl 3-hexenoate. This is a common issue when the compound is subjected to heat or basic conditions[6][7].

Part 3: In-Depth Analysis of Decomposition Pathways

Understanding the chemical mechanisms of degradation is crucial for preventing it. The primary pathways are hydrolysis and thermal elimination.

Pathway 1: Hydrolysis

This compound is an ester and is thus susceptible to hydrolysis, a reaction catalyzed by both acid and base. Due to the potential for HBr release from other pathways, this reaction can become auto-catalyzed under improper storage. The process involves the nucleophilic attack of water on the ester's carbonyl carbon.

  • Products: 2-Bromohexanoic Acid and Methanol.

  • Consequence: Loss of active starting material and introduction of an acidic impurity into the system.

Caption: Fig. 1: Hydrolysis of this compound.

Pathway 2: Thermal Elimination (Dehydrobromination)

Similar to other alkyl halides, this compound can undergo elimination of HBr when heated[6][8]. This reaction, often following an E1 or E2 mechanism depending on conditions, results in the formation of a carbon-carbon double bond.

  • Products: Methyl hexenoate isomers and Hydrogen Bromide (HBr).

  • Consequence: Loss of starting material and generation of a strong acid (HBr), which can catalyze further degradation.

Caption: Fig. 2: Dehydrobromination of this compound.

Part 4: Experimental Protocols & Data

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a standard method for determining the purity of this compound and identifying potential degradation products.

Objective: To quantify the purity of a sample and identify impurities.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the chosen anhydrous solvent.

  • GC-MS Method:

    • Injector Temp: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium, constant flow (~1 mL/min).

    • MS Detector: Scan range 40-300 m/z.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Integrate the peak area for all detected compounds.

    • Calculate purity as (Area of M2BH peak / Total Area of all peaks) * 100%.

    • Analyze the mass spectra of any impurity peaks to identify them. Refer to the table below for common impurities.

Table 1: Common Impurities and Degradants

Compound NameMolecular Weight ( g/mol )Likely OriginKey Mass Fragments (m/z)
This compound209.08Starting Material150, 148, 129, 87, 69
2-Bromohexanoic Acid195.05Hydrolysis196, 194, 150, 148, 117
Methyl 2-hexenoate128.17Elimination128, 97, 69, 55
Methyl 2-hydroxyhexanoate146.18Hydrolysis/Substitution146, 115, 87, 59
Protocol 2: Forced Degradation (Stress Testing) Workflow

This workflow helps predict the stability of your compound under various experimental conditions.

Objective: To intentionally degrade the compound to identify potential degradation products and pathways.

Caption: Fig. 3: Workflow for a forced degradation study.

References

  • AIP Publishing. (n.d.). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. The Journal of Chemical Physics. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from [Link]

  • LookChem. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Bent, B. E., Nuzzo, R. G., Zegarski, B. R., et al. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Bent, B. E., Nuzzo, R. G., & Dubois, L. H. (1989). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). The Decomposition of Ethyl Bromide, Alkyl Halides, and Acetal in the Gas Phase at 300°-400°. The Journal of Physical Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl bromoacetate. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

Sources

Technical Support Center: Managing Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-bromohexanoate (CAS 5445-19-2). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As an α-halo ester, this compound is a potent alkylating agent and a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its utility is intrinsically linked to its purity, which can be compromised by its sensitivity to moisture.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the effects of moisture, ensure the integrity of your experiments, and achieve reliable, reproducible results.

Troubleshooting Guide: Addressing Moisture-Related Issues

This section addresses specific problems you may encounter during your experiments. The core principle to remember is that water can act as a nucleophile or a proton source, leading to unwanted side reactions and consumption of reagents.[3][4]

Q1: My reaction yield is significantly lower than expected. Could moisture be the culprit?

Answer: Yes, this is a classic symptom of moisture contamination, especially in reactions involving organometallics or strong bases.

Probable Causes & Mechanisms:

  • Hydrolysis of this compound: The primary issue is the hydrolysis of the ester functional group, which converts your starting material into 2-bromohexanoic acid and methanol. This reduces the concentration of the active electrophile. The presence of acid or base can catalyze this process.

  • Quenching of Moisture-Sensitive Reagents: If your reaction uses highly reactive species like Grignard reagents (RMgX) or organolithiums (RLi), even trace amounts of water will protonate them, rendering them inactive for the desired reaction.[3][5][6] For instance, a Grignard reagent will be converted to its corresponding alkane.[4]

  • Competing Nucleophilic Substitution: Water can act as a nucleophile, reacting with this compound to form Methyl 2-hydroxyhexanoate, a common and often difficult-to-remove byproduct.

Diagnostic Steps:

  • Analyze Your Starting Material: Before starting, run a Gas Chromatography (GC) analysis of your this compound to confirm its purity, which should typically be ≥99.0%.[7]

  • Check for Byproducts: Use GC-MS to screen your crude reaction mixture for the molecular weights of potential byproducts.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum of your crude product. Look for a broad singlet characteristic of a carboxylic acid proton (for 2-bromohexanoic acid) or new signals corresponding to Methyl 2-hydroxyhexanoate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics for Identification
This compound C₇H₁₃BrO₂209.08Starting Material.[7]
2-bromohexanoic acidC₆H₁₁BrO₂195.05Hydrolysis byproduct. Acidic proton in NMR.
Methyl 2-hydroxyhexanoateC₇H₁₄O₃146.18Substitution byproduct. -OH proton in NMR.

Solution: Implementing an Anhydrous Reaction Protocol

To prevent moisture contamination, a rigorous anhydrous technique is essential.

Experimental Protocol: Standard Anhydrous Reaction Setup

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at >120°C for at least 4 hours (overnight is ideal). Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment. Use a gas bubbler to monitor the flow.

  • Solvent Preparation: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient. For extremely sensitive reactions, freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for dichloromethane). The acceptable moisture content for sensitive applications should be below 0.1%.[7]

  • Reagent Transfer: Transfer all liquid reagents, including this compound, using dry syringes and needles through rubber septa. Transfer solid reagents quickly in a glove box or under a strong counterflow of inert gas.

  • Execution: Run the reaction under the inert atmosphere from start to finish.

Below is a workflow diagram illustrating the correct setup.

Anhydrous_Setup cluster_system Reaction System cluster_atmosphere Inert Atmosphere Control cluster_reagents Reagent Addition Flask Round-Bottom Flask (Flame/Oven Dried) Condenser Condenser (if refluxing) Flask->Condenser connect Septum Rubber Septum Condenser->Septum top seal Bubbler Oil Bubbler Septum->Bubbler gas outlet Inert_Gas Inert Gas Source (N2 or Ar) Drying_Tube Drying Tube (e.g., CaSO4) Inert_Gas->Drying_Tube Drying_Tube->Septum via needle Syringe Dry Syringe Reagent This compound (Anhydrous) Syringe->Reagent draw Reagent->Septum inject caption Workflow for a standard anhydrous reaction setup.

Caption: Workflow for a standard anhydrous reaction setup.

Q2: I'm performing a Grignard reaction and it won't initiate, or the reaction stalls after starting. What's wrong?

Answer: This is a very common problem when working with Grignard reagents, which are exceptionally sensitive to moisture. Water passivates the surface of the magnesium metal, preventing the reaction from starting, and will quench any Grignard reagent that does form.[3]

Probable Cause & Mechanism:

The primary cause is the presence of water in your glassware, solvent, or starting halide (this compound). Grignard reagents are potent bases and will react with any available proton source, with water being a prime offender (R-MgX + H₂O → R-H + Mg(OH)X).[3][4] This acid-base reaction is much faster than the desired nucleophilic attack on a carbonyl.

Diagnostic Steps & Solutions:

  • Absolute Anhydrous Conditions: The protocol described in Q1 is not just recommended; it is mandatory for Grignard reactions.[5][8] All components must be scrupulously dried.

  • Check the Halide: Ensure your this compound is dry. If you suspect it's wet, it can be dried by standing over a mild desiccant like anhydrous magnesium sulfate (MgSO₄) followed by filtration under inert gas. For more rigorous drying, it can be distilled under reduced pressure, but care must be taken to avoid decomposition.

  • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction.

    • Mechanical Activation: Before reaction, gently crush a few turnings with a dry glass rod inside the reaction flask (under inert gas) to expose a fresh surface.[3]

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask. The iodine will react with the magnesium surface, cleaning it and helping to initiate the reaction.[3] A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Initiation: Add only a small portion of your this compound to the magnesium in concentrated ether/THF. Wait for signs of reaction (gentle bubbling, cloudiness, exotherm) before beginning the slow, dropwise addition of the remainder.

The following decision tree can help guide your troubleshooting process for low-yield reactions.

Caption: Troubleshooting decision tree for low-yield reactions.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: To maintain its quality and ensure a moisture content below the recommended 0.1% limit, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9][10] Keep it away from heat sources, open flames, and direct sunlight, as it is also sensitive to heat and light.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.

Q: Is this compound soluble in water?

A: No, it is insoluble in water but soluble in common organic solvents like ethanol, ether, and chloroform.[1] Its low solubility in water is because it cannot form strong hydrogen bonds with water molecules, making the dissolution process energetically unfavorable.[11][12]

Q: How can I quantitatively measure the water content in my sample?

A: The gold standard for accurately determining trace amounts of water in organic reagents is Karl Fischer (KF) titration. This method is highly sensitive and specific for water. If you do not have access to a KF titrator, the best practice is to assume the reagent may have absorbed moisture and to use it with rigorously dried solvents and under a strict inert atmosphere.

Q: Besides hydrolysis, what other reactions can occur due to moisture or improper handling?

A: While hydrolysis is the primary concern, other issues can arise. The presence of protic impurities (like alcohols, which can be introduced by water) can interfere with base-sensitive reactions.[4] Additionally, like many α-halo esters, it can undergo elimination reactions in the presence of a strong, non-nucleophilic base to form an α,β-unsaturated ester. If your reaction conditions are basic, ensuring the absence of water (which can generate hydroxide) is crucial to prevent this side reaction.

Q: What are the primary hazards associated with this compound?

A: It is a combustible liquid and should be kept away from ignition sources.[9] As an alkylating agent, it should be handled with care, avoiding contact with skin, eyes, and clothing.[2][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

References

  • This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. (n.d.). Google Cloud.
  • Exploring this compound: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Alcohols from Carbonyl Compounds: Grignard Reaction. (n.d.). Organic Chemistry Class Notes.
  • How does water affect Grignard reagents? (2023, October 2). Filo.
  • Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014, March 25). Chemistry Stack Exchange.
  • This compound. (n.d.). Sigma-Aldrich.
  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
  • Why Grignard Reagents React With Water. (2015, November 13). Master Organic Chemistry.
  • This compound. (2025, July 16). ChemicalBook.
  • This compound. (n.d.). Biosynth.
  • α-Halo carboxylic acids and esters. (n.d.). Wikipedia.
  • Haloalkanes: Definition, Classification, Nomenclature, Properties. (n.d.). Allen Overseas.
  • This compound - SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • This compound - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Physical Properties of Haloalkanes and Haloarenes. (2025, December 7). CK-12 Foundation.
  • An introduction to halogenoalkanes (haloalkanes). (n.d.). Chemguide.

Sources

choice of base for deprotonation in Methyl 2-bromohexanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving the deprotonation of methyl 2-bromohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of deprotonating this compound?

Deprotonating this compound at the α-carbon (the carbon adjacent to the ester carbonyl group) generates a reactive enolate intermediate.[1] This enolate is a potent nucleophile and serves as a key building block in various organic syntheses.[1] It enables the formation of new carbon-carbon bonds, which is fundamental in constructing the carbon skeletons of more complex molecules, including pharmaceuticals and other specialty chemicals.[2][3]

Q2: Which factors are most critical when selecting a base for this deprotonation?

The choice of base is paramount and hinges on several factors:

  • Basicity (pKa): The base must be strong enough to remove the α-proton of the ester. Generally, a base whose conjugate acid has a pKa significantly higher than that of the ester's α-proton is required for efficient deprotonation.[4]

  • Steric Hindrance: The size of the base can influence the regioselectivity of deprotonation in asymmetrical systems and can also impact the rate of reaction.[5][6]

  • Reaction Conditions: Temperature and solvent play a crucial role. Low temperatures are often used with strong, bulky bases to favor the formation of the kinetic enolate, while higher temperatures with smaller, less hindered bases may favor the thermodynamic enolate.[6][7]

  • Desired Outcome: The choice between kinetic and thermodynamic control will dictate the selection of the base and reaction conditions to yield the desired product.[5][7]

Q3: What are the potential side reactions to be aware of?

Several side reactions can occur, impacting the yield and purity of the desired product:

  • E2 Elimination: Strong, sterically hindered bases can promote the elimination of HBr to form methyl 2-hexenoate.[8] This is often a competing pathway with enolate formation.

  • SN2 Reaction: The base can act as a nucleophile and displace the bromide at the α-position, leading to substitution products. This is more likely with smaller, less hindered bases that are also good nucleophiles.[9][10]

  • Self-Condensation: The formed enolate can react with another molecule of the starting ester (Claisen condensation), leading to undesired oligomeric byproducts.[11][12]

  • Reaction with the Ester Carbonyl: Strong, non-hindered bases can attack the electrophilic carbonyl carbon of the ester, leading to cleavage or other unwanted transformations.[11]

Q4: What is the difference between kinetic and thermodynamic enolates in this context?

While this compound only has one α-proton, the concepts of kinetic and thermodynamic control are still relevant in guiding the choice of base and reaction conditions to ensure rapid and complete deprotonation while minimizing side reactions.

  • Kinetic Control: This is achieved using a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78 °C).[5][7] These conditions favor the fastest reaction, which is the deprotonation at the sterically accessible α-proton, and the irreversibility of the reaction "locks" the enolate in place.

  • Thermodynamic Control: These conditions involve a stronger, smaller base at higher temperatures, allowing for reversible reactions.[7] While not directly applicable to forming a different regioisomer for this specific molecule, understanding these principles helps in avoiding conditions that might favor side reactions that could be considered thermodynamic products.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product after enolate formation and subsequent reaction.

Possible Causes & Solutions

  • Incomplete Deprotonation: The base may not be strong enough to effectively deprotonate the ester.

    • Solution: Switch to a stronger base. For instance, if you are using a weaker base like an alkoxide, consider using a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

  • Base Degradation: The base may have degraded due to improper storage or handling.

    • Solution: Use a freshly prepared or properly stored base. For example, LDA is often prepared fresh before use.

  • Protic Solvent Contamination: Traces of water or other protic solvents will quench the strong base and the enolate as it forms.

    • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents.

Problem 2: Formation of significant amounts of methyl 2-hexenoate (E2 elimination product).

Possible Causes & Solutions

  • Sterically Hindered Base: Bulky bases, while good for selective deprotonation, can also act as strong bases for elimination.[8]

    • Solution: Consider using a slightly less hindered but still strong base. The choice will depend on the specific subsequent reaction.

  • High Reaction Temperature: Higher temperatures favor elimination reactions.[9]

    • Solution: Perform the deprotonation and subsequent reaction at a lower temperature. For many enolate formations, -78 °C is a standard starting point.[7]

Problem 3: Presence of a significant amount of a substitution product where the bromine has been replaced by the base or a derivative.

Possible Causes & Solutions

  • Nucleophilic Base: The base being used may also be a potent nucleophile.

    • Solution: Opt for a non-nucleophilic, sterically hindered base. LDA is an excellent choice as its bulky isopropyl groups hinder its ability to act as a nucleophile.[5][8]

Problem 4: The reaction is messy, with multiple unidentified byproducts.

Possible Causes & Solutions

  • Self-Condensation: The enolate is reacting with the starting material.

    • Solution: Ensure a slight excess of the base is used to fully convert the starting material to the enolate, leaving no electrophilic starting material for the enolate to react with.[6] Also, maintaining a low reaction temperature can slow down the rate of self-condensation.

  • Ambident Reactivity of the Enolate: The enolate can react at either the carbon or the oxygen.[11][13][14]

    • Solution: The choice of electrophile and reaction conditions can influence the site of reaction. Hard electrophiles tend to react at the oxygen, while soft electrophiles favor reaction at the carbon.[11]

Experimental Protocols

General Protocol for the Generation of the Lithium Enolate of this compound using LDA

This protocol outlines a standard procedure for generating the lithium enolate under kinetic control.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Under a positive pressure of nitrogen, add anhydrous THF to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cold THF.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the solution at -78 °C for 30 minutes to generate LDA.

  • In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the this compound solution to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • The lithium enolate is now ready for reaction with a suitable electrophile.

Data Presentation

Table 1: Comparison of Common Bases for Deprotonation
BaseConjugate Acid pKa (in THF)CharacteristicsTypical ConditionsPotential Issues
LDA (Lithium Diisopropylamide)~36Strong, sterically hindered, non-nucleophilic-78 °C, THFMoisture sensitive
NaH (Sodium Hydride)~35Strong, non-nucleophilic, heterogeneous0 °C to RT, THF/DMFSlow reaction at low temps
KHMDS (Potassium Hexamethyldisilazide)~26Strong, very bulky, non-nucleophilic-78 °C to 0 °C, THFCan be too bulky for some substrates
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~24Non-nucleophilic, organic baseRT, various solventsMay not be strong enough for complete deprotonation

pKa values in THF can vary depending on the measurement method and are approximate.[15]

Visualizations

Decision Workflow for Base Selection

BaseSelection start Start: Deprotonate This compound q1 Is complete and rapid deprotonation critical? start->q1 strong_base Use a strong base (pKa of conj. acid > 30) q1->strong_base Yes weaker_base Consider a weaker base (e.g., NaH, DBU) q1->weaker_base No q2 Is elimination (E2) a major concern? strong_base->q2 non_nucleophilic Use a non-nucleophilic, sterically hindered base q2->non_nucleophilic Yes lda Consider LDA or LiHMDS q2->lda No non_nucleophilic->lda low_temp Use low temperature (-78 °C) lda->low_temp q3 Is nucleophilic attack (SN2) a concern? weaker_base->q3 q3->non_nucleophilic Yes q3->lda No

Caption: A flowchart to guide the selection of a suitable base for the deprotonation of this compound.

Reaction Pathways of this compound with a Base

ReactionPathways start This compound + Base enolate Enolate Formation (Desired Pathway) start->enolate α-proton abstraction elimination E2 Elimination (Side Reaction) start->elimination β-hydrogen abstraction substitution SN2 Substitution (Side Reaction) start->substitution Nucleophilic attack on C-Br

Caption: Competing reaction pathways for this compound in the presence of a base.

References

Technical Support Center: Grignard Reaction with Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for troubleshooting Grignard reactions, with a specific focus on the synthesis involving methyl 2-bromohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and frequently encountered byproducts, providing in-depth explanations and actionable protocols to enhance your experimental success. Our goal is to bridge the gap between theoretical knowledge and practical application by explaining the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.

Core Reaction Overview

The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds through the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon, such as the carbonyl carbon of an ester.[1][2] In the case of this compound, the reaction is intended to proceed via a double addition of the Grignard reagent to the ester, ultimately forming a tertiary alcohol.[3][4][5] However, the presence of the bromine atom on the alpha-carbon introduces complexities that can lead to several undesirable side reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Tertiary Alcohol and Presence of a High-Molecular-Weight Byproduct

Question: My Grignard reaction with this compound is resulting in a low yield of the expected tertiary alcohol. I'm also observing a significant amount of a high-molecular-weight byproduct. What is happening and how can I fix it?

Answer: This is a classic case of Wurtz-type coupling , a common side reaction in Grignard preparations.[6][7][8] The newly formed Grignard reagent can react with the unreacted this compound, leading to the formation of a dimer.[7][9] This side reaction consumes both your starting material and the Grignard reagent, thus lowering the yield of your desired product.[7]

Root Causes and Mitigation Strategies
Cause Explanation Recommended Action
High Local Concentration of Alkyl Halide Rapid addition of the Grignard reagent to the ester can lead to localized areas of high Grignard concentration, increasing the likelihood of it reacting with the starting halide.[7]Add the Grignard reagent solution dropwise to the this compound solution at a controlled rate.[7] This maintains a low concentration of the Grignard reagent, favoring the desired reaction with the ester carbonyl.
Elevated Reaction Temperature Higher temperatures can accelerate the rate of Wurtz coupling.[1][7] The Grignard reaction is exothermic, and poor temperature control can create hotspots that promote this side reaction.[6][7]Maintain a consistent and low reaction temperature. Use an ice bath to control the exotherm, especially during the addition of the Grignard reagent.[7]
Solvent Choice The solvent can influence the rate of Wurtz coupling. While ethers like THF and diethyl ether are standard, their properties can affect the reaction outcome.For reactive halides, consider using 2-Methyltetrahydrofuran (2-MeTHF) as it has been shown to suppress Wurtz coupling in some cases compared to THF.[6]
Experimental Protocol: Minimizing Wurtz Coupling
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

  • Reagents: Place a solution of this compound in anhydrous diethyl ether in the round-bottom flask. Fill the dropping funnel with the prepared Grignard reagent solution.

  • Reaction: Cool the flask containing the ester solution to 0°C using an ice bath.

  • Slow Addition: Add the Grignard reagent dropwise from the dropping funnel over a period of 30-60 minutes while stirring vigorously.[7]

  • Temperature Control: Maintain the reaction temperature at 0°C throughout the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

Issue 2: Recovery of Unreacted Starting Ester and Formation of an Alkane

Question: After my reaction and workup, I'm recovering a significant amount of my starting this compound. I also have evidence of alkane formation corresponding to the protonation of my Grignard reagent. What is causing this?

Answer: This issue points towards two potential problems: enolization of the ester and quenching of the Grignard reagent.

  • Enolization: The Grignard reagent is a strong base and can deprotonate the acidic α-hydrogen of the ester, forming an enolate.[10][11] This enolate is unreactive towards further nucleophilic attack by the Grignard reagent. During the aqueous workup, the enolate is protonated, regenerating the starting ester.[10]

  • Quenching: Grignard reagents are highly reactive towards protic sources, such as water.[1][12] Any moisture in your glassware, solvents, or reagents will protonate and destroy the Grignard reagent, leading to the formation of an alkane and reducing the amount of reagent available for the desired reaction.

Visualizing Competing Pathways

Grignard_Byproducts Grignard Grignard Reagent (R-MgX) Desired_Product Tertiary Alcohol Grignard->Desired_Product Desired Reaction (Nucleophilic Addition) Wurtz_Product Wurtz Coupling Product (R-R') Grignard->Wurtz_Product Wurtz Coupling Enolate Ester Enolate Grignard->Enolate Enolization (Base) Alkane Alkane (R-H) Grignard->Alkane Quenching Ester This compound Ester->Desired_Product Ester->Wurtz_Product Ester->Enolate Water Water (H2O) Water->Alkane

Caption: Competing reaction pathways in the Grignard reaction with an α-bromo ester.

Troubleshooting Enolization and Quenching
Problem Indicators Solutions
Enolization Recovery of starting ester, low conversion.Use a less sterically hindered Grignard reagent: A bulkier Grignard will favor acting as a base. Lower reaction temperature: Enolization is often more favorable at higher temperatures. Use a more reactive organometallic reagent: In some cases, organolithium reagents may be more effective as they are generally more nucleophilic and less basic than Grignard reagents.[11]
Quenching Formation of alkane, low yield of desired product.Ensure rigorously anhydrous conditions: Flame-dry all glassware under an inert atmosphere or oven-dry it overnight.[12][13] Use anhydrous solvents.[13] Activate the magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface and ensure efficient Grignard formation.[13][14]
Issue 3: Formation of a Reduction Product

Question: I've isolated a secondary alcohol that appears to be a reduction product of the intermediate ketone, instead of the expected tertiary alcohol. How is this possible?

Answer: This is a less common but possible side reaction where the Grignard reagent acts as a reducing agent. This occurs when the Grignard reagent has a β-hydrogen. The reaction proceeds through a six-membered cyclic transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone intermediate.[10]

Mechanism of Reduction

Reduction_Mechanism Start Grignard Reagent (with β-H) Ketone Intermediate TS Six-membered Cyclic Transition State Start->TS Hydride Transfer Product Secondary Alcohol Alkene TS->Product Product Formation

Caption: Simplified mechanism of ketone reduction by a Grignard reagent.

To minimize this side reaction, it is advisable to use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if the synthesis allows.

Purification Strategies

Question: How can I effectively purify my desired tertiary alcohol from the common byproducts?

Answer: Column chromatography is the most effective method for separating the desired product from the byproducts.

Compound Polarity Elution Order (Normal Phase Chromatography)
Wurtz Coupling Product (Dimer)Non-polarFirst
Unreacted EsterModerately PolarSecond
Desired Tertiary Alcohol Polar Third

Typical Column Chromatography Protocol:

  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) to elute the non-polar Wurtz coupling product.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the unreacted ester and then the desired tertiary alcohol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Conclusion

The Grignard reaction with α-halo esters like this compound presents a unique set of challenges due to competing side reactions. By understanding the mechanisms behind the formation of byproducts such as Wurtz coupling products, enolates, and reduction products, researchers can implement targeted strategies to minimize their formation. Careful control of reaction conditions, including temperature, addition rate, and reagent choice, is paramount to achieving high yields of the desired tertiary alcohol. This guide provides a framework for troubleshooting these issues, enabling scientists to optimize their synthetic routes and achieve their research goals with greater efficiency and confidence.

References

Sources

Technical Support Center: Stereoselective Reactions with Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for stereoselective synthesis involving Methyl 2-bromohexanoate. This versatile α-bromo ester is a key building block in the synthesis of pharmaceuticals and fine chemicals, where precise control of stereochemistry is often critical.[1] However, achieving high stereoselectivity at the α-carbon can be challenging. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying mechanistic rationale to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes achieving stereoselectivity in reactions with this compound challenging?

The primary challenge lies in the nature of the α-carbon. It is activated by the adjacent ester carbonyl group, making the α-proton acidic and thus susceptible to enolization, which can lead to racemization.[2][3] Furthermore, as a secondary bromide, it can undergo reactions via both SN1 and SN2 pathways. An SN1-type reaction, proceeding through a planar carbocation intermediate, will inherently lead to a racemic mixture. Therefore, successful stereoselective synthesis requires reaction conditions that strongly favor a single, stereochemically defined pathway, typically a concerted SN2 mechanism, while suppressing racemization of the starting material and product.

Q2: What are the primary strategies for controlling stereochemistry in nucleophilic substitution reactions with this substrate?

There are three main strategies, the choice of which depends on your starting material (racemic or enantiopure) and synthetic goals:

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[4] For this compound, this would typically involve first converting it to an amide or a different ester with a chiral alcohol or amine. The steric bulk of the auxiliary blocks one face of the molecule, forcing the nucleophile to attack from the less hindered side. The auxiliary is then cleaved to reveal the desired enantiopure product.[4]

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives or Cinchona alkaloids, can be used to control stereoselectivity.[5][6][7] These catalysts can activate the substrate or the nucleophile, creating a chiral environment around the reaction center and lowering the activation energy for the formation of one stereoisomer over the other.[8]

  • Dynamic Kinetic Resolution (DKR): This is a powerful technique for converting a racemic starting material into a single enantiomer of the product in high yield (>50%).[9][10] It combines two key processes: the rapid, in-situ racemization of the starting material (this compound) and the stereoselective reaction of one of its enantiomers. A catalyst or chiral nucleophile reacts with one enantiomer much faster than the other. As the "fast-reacting" enantiomer is consumed, the "slow-reacting" enantiomer continuously racemizes to replenish it, theoretically allowing for a 100% yield of a single product stereoisomer.[11][12]

G cluster_start Starting Material cluster_strategies Stereoselective Strategies cluster_outcomes Intermediate / Product Start Racemic Methyl 2-bromohexanoate Aux Chiral Auxiliary Attachment Start->Aux Covalent Modification DKR Dynamic Kinetic Resolution (DKR) Start->DKR Simultaneous Racemization & Kinetic Resolution Organo Organocatalysis Start->Organo Catalytic Cycle Diastereomer Single Diastereomer (Auxiliary Adduct) Aux->Diastereomer Enantiomer Single Enantiomer of Product DKR->Enantiomer Organo->Enantiomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Cleavage->Enantiomer DKR R_Ester (R)-Ester S_Ester (S)-Ester R_Ester->S_Ester k_rac (fast) [e.g., via TBAI] Product Single Enantiomer Product (e.g., S-Product) R_Ester->Product k_slow S_Ester->Product k_fast Nu Chiral Nucleophile or Catalyst

References

Technical Support Center: Workup Procedures for Reactions Containing Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromohexanoate. This guide is designed to provide expert advice and practical solutions for the common challenges encountered during the workup of reactions involving this versatile reagent. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensure product purity, and maintain a safe laboratory environment.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that may arise during the workup of reactions involving this compound, providing step-by-step solutions and the scientific rationale behind them.

Question 1: I'm observing a low yield of my desired product after a substitution reaction with this compound. What are the likely causes during the workup, and how can I mitigate them?

Low yields can be frustrating, and the workup procedure is a critical stage where product can be lost.[1] Several factors during aqueous extraction and subsequent steps can contribute to this issue.

Possible Causes and Solutions:

  • Incomplete Extraction: Your product, being an ester, is organic-soluble. However, its solubility can be influenced by the reaction mixture's composition. If your reaction solvent has some miscibility with water, your product might be partially partitioned into the aqueous layer.

    • Solution: Perform multiple extractions (at least 2-3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of your product from the aqueous phase.[2][3]

  • Hydrolysis of the Ester: The ester functionality in this compound and your product is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would convert your product back to a carboxylic acid, which would then be extracted into a basic aqueous layer.

    • Solution: Use mild aqueous washing agents. Instead of strong bases like sodium hydroxide, opt for a saturated sodium bicarbonate solution to neutralize any acid catalysts or acidic byproducts.[4][5] The reaction between the acid and bicarbonate will produce carbon dioxide, so be sure to vent the separatory funnel frequently to release the pressure.[6]

  • Emulsion Formation: The presence of salts, polar byproducts, or unreacted starting materials can lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult and causing product loss.

    • Solution: To break an emulsion, you can add brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous layer helps to force the separation of the two phases. Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

  • Product Volatility: While this compound itself has a relatively high boiling point, your product might be more volatile.

    • Solution: When removing the solvent using a rotary evaporator, use a moderate temperature for the water bath and do not apply an excessively high vacuum to avoid co-evaporation of your product with the solvent.

Question 2: After my reaction, I have unreacted this compound and acidic byproducts. What is the most efficient way to remove them during the workup?

A proper aqueous workup is designed to remove unreacted starting materials and byproducts based on their differing solubilities and chemical properties.[2][4]

Step-by-Step Protocol for Removal:

  • Quenching the Reaction: If your reaction is sensitive to water, it's often a good first step to quench it by adding water or a saturated aqueous solution of ammonium chloride. This will stop the reaction and begin the separation process.

  • Dilution with an Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent in which your product is highly soluble, such as ethyl acetate or diethyl ether. This will become your organic layer.[3]

  • Acid Wash: To remove any basic impurities, you can perform a wash with a dilute acid like 1M HCl. However, for most reactions involving this compound, this step may not be necessary unless a basic catalyst or reagent was used.

  • Base Wash: This is a crucial step. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[4][5] This will neutralize and remove any acidic byproducts (like HBr that may have formed) by converting them into their corresponding water-soluble salts. It will also remove any unreacted 2-bromohexanoic acid that might be present due to hydrolysis.

  • Water and Brine Washes: Wash the organic layer with water to remove any remaining water-soluble impurities.[4] Follow this with a wash with brine (saturated NaCl solution) to help remove the bulk of the dissolved water from the organic layer and to aid in phase separation.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and workup of reactions involving this compound.

Q1: What are the key physical properties of this compound that I should be aware of during a workup?

Understanding the physical properties of your starting material is crucial for a successful workup.

PropertyValueImplication for Workup
Molecular Weight 209.08 g/mol [7]-
Boiling Point 94 °C[8]Important for solvent removal step to avoid product loss.
Density 1.289 g/cm³[7]Denser than water, so the organic layer may be the bottom layer depending on the solvent used.
Solubility Insoluble in water; soluble in organic solvents.[9]Forms the basis of aqueous extraction for purification.

Q2: What safety precautions should I take when handling this compound and its reaction mixtures?

This compound is a combustible liquid and a hazardous chemical.[7][10] Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][11]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7][11]

  • Waste Disposal: Dispose of chemical waste according to your institution's and local regulations. Do not pour down the drain.[7][10]

Q3: My reaction involves a nucleophilic substitution on this compound. Can the bromide ion leaving group interfere with my reaction or workup?

Yes, the bromide ion (Br⁻) is a reasonably good nucleophile and can participate in reversible reactions, potentially leading to side products or affecting the stereochemistry if your substrate is chiral. During the workup, the bromide ion will be present as a salt (e.g., NaBr) and will be removed into the aqueous layer during the washing steps.

Q4: Can I use a base other than sodium bicarbonate for the aqueous wash?

While other bases like sodium carbonate or dilute sodium hydroxide can be used, sodium bicarbonate is generally preferred because it is a weaker base and less likely to cause hydrolysis of the ester product.[5] Stronger bases increase the risk of saponification (base-mediated ester hydrolysis).

Q5: How can I confirm that my workup procedure has successfully removed the impurities?

After the workup and solvent removal, you will have the crude product. To assess its purity, you can use analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and easy way to see if your starting material is still present and to get a general idea of the number of components in your crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components in your sample.

If impurities are still present, further purification by column chromatography may be necessary.

Visualizing the Workup Workflow

A well-executed workup is a systematic process. The following diagram illustrates a general workflow for the purification of a product from a reaction mixture containing this compound.

Workup_Workflow Reaction_Mixture Reaction Mixture (Product, Unreacted SM, Byproducts, Solvent) Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (Add Organic Solvent and H₂O) Quench->Extraction Separation1 Separate Layers Extraction->Separation1 Organic_Layer1 Organic Layer Separation1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer 1 (Discard) Separation1->Aqueous_Layer1 Base_Wash Wash with sat. NaHCO₃ Organic_Layer1->Base_Wash Separation2 Separate Layers Base_Wash->Separation2 Organic_Layer2 Organic Layer Separation2->Organic_Layer2 Aqueous_Layer2 Aqueous Layer 2 (Contains Acidic Impurities, Discard) Separation2->Aqueous_Layer2 Brine_Wash Wash with Brine Organic_Layer2->Brine_Wash Separation3 Separate Layers Brine_Wash->Separation3 Organic_Layer3 Organic Layer Separation3->Organic_Layer3 Aqueous_Layer3 Aqueous Layer 3 (Discard) Separation3->Aqueous_Layer3 Drying Dry over Na₂SO₄ or MgSO₄ Organic_Layer3->Drying Filtration Filter Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Further Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Sources

Technical Support Center: Monitoring Methyl 2-bromohexanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Methyl 2-bromohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during synthesis and analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and logical troubleshooting.

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dual functionality, with a reactive bromine atom and an ester group, makes it a versatile building block.[1] However, monitoring reactions involving this halogenated ester requires careful selection and optimization of analytical techniques to ensure accurate and reliable results. This guide provides troubleshooting advice and frequently asked questions for the most common analytical methods used to monitor these reactions.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, making it well-suited for monitoring the conversion of this compound.[2] It offers excellent separation and identification capabilities.[3] However, challenges can arise due to the reactive nature of halogenated compounds.[3][4]

Troubleshooting Guide: GC-MS Analysis

Question: I'm observing peak tailing for my this compound peak. What could be the cause and how do I fix it?

Answer: Peak tailing in GC analysis of halogenated compounds often points to active sites in the GC system. The bromine atom in this compound can interact with acidic sites in the injector liner, column, or even contaminants.

  • Causality: Active sites, such as exposed silanol groups (-Si-OH) on glass wool in the liner or on the column stationary phase, can lead to undesirable secondary interactions with the polarizable bromine atom and the ester functional group. This causes some molecules to be retained longer, resulting in a tailed peak shape.

  • Troubleshooting Steps:

    • Injector Maintenance: Deactivate the injector liner by using a silanizing agent or purchase pre-deactivated liners. Replace the liner and septum regularly to prevent the buildup of non-volatile residues.

    • Column Choice: Use a low-bleed, inert column specifically designed for trace analysis or for analyzing active compounds. A mid-polarity column is often a good starting point.

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual moisture or contaminants.

    • Derivatization: While this compound is volatile, if you are analyzing related, less volatile compounds in the reaction mixture, derivatization might be necessary to improve peak shape and volatility.[5][6][7] Silylation is a common technique for this purpose.[5]

Question: My quantitative results for the reaction conversion are inconsistent. How can I improve the accuracy and precision of my GC-MS measurements?

Answer: Quantitative accuracy in GC-MS can be affected by several factors, from sample preparation to data analysis. For halogenated compounds, response factors can vary significantly.[8][9]

  • Causality: The response of the mass spectrometer can differ for the starting material and the product. Using an external standard calibration without an internal standard can lead to inaccuracies due to variations in injection volume and instrument response.

  • Troubleshooting Steps:

    • Internal Standard Method: The most robust method for quantification is the use of an internal standard (IS). Choose an IS that is chemically similar to your analyte but does not co-elute with any components in your reaction mixture. It should also be stable under the reaction and workup conditions.

    • Calibration Curve: Prepare a multi-point calibration curve for both your starting material and expected product using the internal standard. This will help to correct for any non-linear detector response.

    • Sample Preparation: Ensure your sample is free of particulates by filtering or centrifuging before injection.[6][10] Use volatile organic solvents like dichloromethane or hexane for dilution.[11]

    • Consistent Injection Volume: Use a reliable autosampler for consistent injection volumes.

Experimental Protocol: GC-MS Sample Preparation and Analysis
  • Reaction Quenching: At your desired time point, withdraw an aliquot of the reaction mixture (e.g., 100 µL). Quench the reaction immediately by diluting it in a suitable cold solvent (e.g., 1 mL of cold ethyl acetate) to stop the reaction.

  • Internal Standard Addition: Add a known concentration of your chosen internal standard to the quenched sample.

  • Workup (if necessary): If your reaction mixture contains non-volatile components (e.g., salts, catalysts), perform a liquid-liquid extraction.[11]

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).[10]

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

Parameter Typical Value
Injector Temperature 250 °C
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Oven Program Start at 50 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 50-400 m/z
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Quench 1. Quench Reaction Aliquot Add_IS 2. Add Internal Standard Quench->Add_IS Workup 3. Liquid-Liquid Extraction (if needed) Add_IS->Workup Dilute 4. Dilute to Final Concentration Workup->Dilute Inject 5. Inject Sample Dilute->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification using Calibration Curve Integrate->Quantify

Caption: Workflow for GC-MS analysis of a this compound reaction.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for monitoring organic reactions as it provides detailed structural information and can be inherently quantitative (qNMR).[12][13][14] It is non-destructive and allows for the direct observation of both reactants and products in the reaction mixture.[15][16]

Troubleshooting Guide: NMR Analysis

Question: I am trying to use ¹H NMR for quantitative analysis (qNMR), but my results are not reproducible. What are the key parameters to control?

Answer: For accurate qNMR, several acquisition parameters must be carefully optimized to ensure the signal intensity is directly proportional to the molar concentration.[12]

  • Causality: Incomplete relaxation of nuclei between scans can lead to signal saturation, where the intensity is no longer proportional to the number of protons. This is a common source of error in qNMR.

  • Troubleshooting Steps:

    • Sufficient Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any nucleus of interest in your sample. You can either measure T₁ experimentally or use a conservatively long d1 (e.g., 30-60 seconds).

    • 90° Pulse Angle: Ensure you are using a calibrated 90° pulse angle for excitation.

    • Internal Standard: Use a stable internal standard with a known concentration and a simple spectrum that does not overlap with your signals of interest.

    • Signal-to-Noise Ratio: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

    • Integration: Use a consistent integration method and ensure you are integrating a wide enough region to capture the entire peak, including any satellite peaks.

Question: The peaks in my ¹H NMR spectrum of the reaction mixture are broad and distorted. What is the cause?

Answer: Peak broadening and distortion in NMR spectra of reaction mixtures can arise from several factors, including magnetic field inhomogeneity and the presence of paramagnetic species.[17]

  • Causality: Undissolved solids or the presence of certain catalysts (e.g., transition metals) can disrupt the homogeneity of the magnetic field within the NMR tube, leading to broadened lineshapes.

  • Troubleshooting Steps:

    • Sample Filtration: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any particulate matter.

    • Solvent Choice: Ensure your starting materials, products, and catalysts are fully soluble in the chosen deuterated solvent.

    • Shimming: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.

    • Check for Paramagnetism: If you are using a metal catalyst, it may be paramagnetic. This can be difficult to overcome, but sometimes diluting the sample can help.

Experimental Protocol: In-situ NMR Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve the limiting reagent in a deuterated solvent. Add a known amount of an internal standard.

  • Initial Spectrum: Acquire a spectrum of the starting material and internal standard to get a baseline (t=0) measurement.

  • Initiate Reaction: Add the other reactant(s) and/or catalyst to the NMR tube, mix thoroughly, and place it in the NMR spectrometer.

  • Time-course Acquisition: Acquire spectra at regular time intervals to monitor the disappearance of starting material signals and the appearance of product signals.[17]

  • Data Processing: Process each spectrum identically (phasing, baseline correction). Integrate the relevant peaks of the starting material, product, and internal standard to determine their relative concentrations over time.

Visualization: NMR Reaction Monitoring Logic

NMR_Logic Start Start Reaction in NMR Tube Acquire_t0 Acquire Spectrum at t=0 Start->Acquire_t0 Acquire_tn Acquire Spectrum at t=n Acquire_t0->Acquire_tn Check_Completion Reaction Complete? Acquire_tn->Check_Completion Check_Completion->Acquire_tn No Process_Data Process and Integrate Spectra Check_Completion->Process_Data Yes Determine_Kinetics Determine Reaction Kinetics Process_Data->Determine_Kinetics

Caption: Decision logic for monitoring a reaction using NMR spectroscopy.

Section 3: In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of reaction progression without the need for sampling.[18][19] It tracks the concentration of key functional groups as they change throughout the reaction.[20]

Troubleshooting Guide: In-situ FTIR Analysis

Question: I'm not seeing a clear change in the IR spectrum as my reaction progresses. How can I improve the sensitivity of my measurement?

Answer: A lack of clear spectral change can be due to overlapping peaks, low concentrations, or choosing the wrong spectral region to monitor.

  • Causality: If the vibrational modes of the starting material and product are very similar or if they are weak absorbers, it can be difficult to detect changes. Solvent absorption can also mask important peaks.

  • Troubleshooting Steps:

    • Identify Unique Peaks: Before starting the reaction, run spectra of your pure starting materials and, if possible, the expected product. Identify unique, strong absorption bands that do not overlap with the solvent or other components. For the conversion of an acid to an ester like this compound, you would monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.

    • Optimize Probe Position: Ensure the ATR probe is fully submerged in the reaction mixture and that there is good mixing to ensure the sample at the probe surface is representative of the bulk solution.

    • Background Spectrum: Take a background spectrum of the solvent and any catalysts at the reaction temperature before adding the limiting reagent. This will help to subtract out interfering signals.

    • Multivariate Analysis: If individual peaks are difficult to resolve, consider using multivariate data analysis techniques like Partial Least Squares (PLS) to build a calibration model that correlates spectral changes to concentration.[21]

Question: The baseline of my FTIR spectrum is drifting during the reaction. What could be the cause?

Answer: Baseline drift in in-situ FTIR can be caused by changes in temperature, refractive index, or the formation of bubbles or solids.

  • Causality: Changes in the bulk properties of the reaction mixture can affect the efficiency of the ATR measurement, leading to baseline shifts. The formation of an immiscible layer or precipitate on the probe surface will also significantly impact the spectrum.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is stable, as temperature fluctuations can cause baseline drift.

    • Mixing: Ensure adequate mixing to prevent the formation of concentration or temperature gradients near the probe.

    • Check for Phase Changes: Visually inspect the reaction to ensure no solids are precipitating or gases are evolving that could interfere with the probe.

    • Data Processing: Use baseline correction algorithms during data processing to compensate for minor drifts.

Frequently Asked Questions (FAQs)

Q1: Which technique is best for monitoring my this compound reaction?

The best technique depends on your specific needs.

  • GC-MS is ideal for quantitative analysis of complex mixtures and identifying unknown byproducts.

  • NMR is excellent for mechanistic studies and in-situ monitoring without the need for calibration curves if qNMR principles are followed.[15][16]

  • In-situ FTIR is superb for real-time kinetic analysis and process control, providing immediate feedback on reaction progress.[18]

Q2: How do I handle the reactive nature of the C-Br bond during analysis?

The C-Br bond in this compound is susceptible to nucleophilic substitution.

  • In GC-MS: Avoid overly high injector temperatures which could cause degradation.[2]

  • In general: When preparing samples, use aprotic solvents and avoid reactive nucleophiles if you are not intending for a reaction to occur. Quench reactions effectively to get an accurate snapshot of the reaction progress.

Q3: Are there any safety considerations for handling this compound?

Yes, as with all halogenated organic compounds, proper safety precautions are necessary. It is a reactive chemical and should be handled in a well-ventilated fume hood.[22] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) before use.

References

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  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Sigma-Aldrich.
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Validation & Comparative

A Comparative Guide to Methyl 2-bromohexanoate and Ethyl 2-bromohexanoate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the outcome of a synthetic pathway. Among the versatile building blocks available to the modern chemist, α-bromoesters such as Methyl 2-bromohexanoate and Ethyl 2-bromohexanoate serve as valuable intermediates. Their utility is primarily centered around the introduction of a functionalized hexanoate moiety through nucleophilic substitution. This guide provides an in-depth, objective comparison of these two closely related compounds, supported by physicochemical data, reactivity principles, and detailed experimental considerations to aid in the judicious selection for specific research and development applications.

Unveiling the Contenders: A Physicochemical Overview

At first glance, this compound and Ethyl 2-bromohexanoate appear remarkably similar, differing only by a single methylene unit in their ester alkyl chain. However, as any seasoned chemist knows, such subtle structural variations can have significant implications for a compound's physical properties and, consequently, its handling and application in synthesis.

PropertyThis compoundEthyl 2-bromohexanoate
CAS Number 5445-19-2[1][2]615-96-3[3]
Molecular Formula C₇H₁₃BrO₂[1][4]C₈H₁₅BrO₂[3][5]
Molecular Weight 209.08 g/mol [1][6]223.11 g/mol [3][7]
Boiling Point 195.9°C at 760 mmHg[1][8]213-215°C (lit.)[3][7]
Density 1.289 g/mL at 20°C[4]1.221 g/mL at 25°C[3][7]
Refractive Index (n20/D) 1.455[1]1.45 (lit.)[3][7]
Flash Point 80.6°C[1]96°C[7]

The seemingly minor addition of an ethyl group in Ethyl 2-bromohexanoate leads to a noticeable increase in its molecular weight, boiling point, and flash point when compared to its methyl counterpart. The higher boiling point of the ethyl ester can be advantageous in reactions requiring elevated temperatures, offering a wider operational window. Conversely, the lower boiling point of the methyl ester may facilitate its removal from a reaction mixture under reduced pressure. The slight difference in density is also a practical consideration for reaction setup and scale-up calculations.

Comparative Reactivity: A Deeper Dive into Mechanism and Kinetics

Both this compound and Ethyl 2-bromohexanoate are prized for their reactivity as alkylating agents. The presence of a bromine atom on the carbon alpha to the ester carbonyl group makes them susceptible to nucleophilic attack. The predominant mechanism for such reactions is the bimolecular nucleophilic substitution (Sₙ2) pathway.

The Sₙ2 Reaction Pathway: A Concerted Dance of Bonds

The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the bromide ion) departs.[9][10] This concerted mechanism involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom.[10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Set up two separate reactions prep2 Add NaN₃ and DMF to each flask prep1->prep2 react1 Add this compound + Internal Standard to Flask 1 prep2->react1 react2 Add Ethyl 2-bromohexanoate + Internal Standard to Flask 2 prep2->react2 react3 Heat both reactions to 60°C react1->react3 react2->react3 react4 Take aliquots at regular intervals react3->react4 workup Quench and work-up aliquots react4->workup gc Analyze by Gas Chromatography workup->gc plot Plot % Conversion vs. Time gc->plot

Sources

Navigating Alkylation: A Comparative Guide to Reagents Beyond Methyl 2-Bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the alkylation of nucleophiles is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. For decades, α-halo esters like Methyl 2-bromohexanoate have been workhorse reagents for introducing a hexanoate moiety at a nucleophilic center. However, the pursuit of higher yields, milder reaction conditions, enhanced selectivity, and improved safety profiles has spurred the exploration of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental data and field-proven insights to inform your synthetic strategy.

The Incumbent: this compound

This compound is a readily available and cost-effective alkylating agent that participates in classical SN2 reactions. Its utility is well-established in the alkylation of a variety of nucleophiles, particularly soft carbon nucleophiles like enolates derived from β-dicarbonyl compounds.

A typical application is the alkylation of diethyl malonate, a standard method for synthesizing substituted carboxylic acids.

Experimental Protocol: Alkylation of Diethyl Malonate with this compound

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, diethyl malonate (1.0 eq) is added dropwise at room temperature and stirred for 30 minutes to ensure complete formation of the malonate enolate.[1]

  • Alkylation: this compound (1.0 eq) is then added dropwise to the enolate solution. The reaction mixture is heated to reflux for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.[1]

While effective, the reactivity of alkyl bromides can necessitate elevated temperatures and may not be suitable for sensitive substrates. This has led to the development and utilization of more reactive analogues and alternative mechanistic pathways.

The SN2 Enhancement: Superior Leaving Groups

The rate of an SN2 reaction is highly dependent on the nature of the leaving group. The principle is straightforward: a better leaving group is the conjugate base of a stronger acid, as it is more stable on its own. This leads to a lower activation energy for the substitution reaction.

Methyl 2-Iodohexanoate: The Finkelstein Advantage

A simple yet powerful strategy to enhance reactivity is to replace the bromine atom with iodine. Alkyl iodides are significantly more reactive than their bromide counterparts in SN2 reactions due to the iodide ion being a superior leaving group.

The conversion of this compound to Methyl 2-iodohexanoate is efficiently achieved through the Finkelstein reaction . This equilibrium-driven process involves treating the alkyl bromide with an excess of sodium iodide in a solvent like acetone, where sodium iodide is soluble, but the resulting sodium bromide is not, thus driving the reaction to completion.[2]

Experimental Protocol: Synthesis of Methyl 2-Iodohexanoate via Finkelstein Reaction

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dry acetone.

  • Halogen Exchange: Add an excess of sodium iodide (typically 1.5-3.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (reflux) overnight. The formation of a precipitate (sodium bromide) will be observed.

  • Work-up and Purification: After the reaction is complete, filter off the precipitated sodium bromide. Remove the acetone under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether), washed with water and sodium thiosulfate solution (to remove any residual iodine), dried over anhydrous sodium sulfate, and concentrated to yield Methyl 2-iodohexanoate.

The increased reactivity of the iodo-analogue can lead to higher yields and shorter reaction times, and may allow for the use of milder reaction conditions, which is beneficial for complex molecules with sensitive functional groups.

Methyl 2-(Trifluoromethylsulfonyloxy)hexanoate: The Triflate Powerhouse

For even greater reactivity, one can turn to sulfonate esters, with triflates (trifluoromethanesulfonates) being among the most potent leaving groups used in organic synthesis. The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms and extensive resonance stabilization. This makes alkyl triflates extremely reactive towards nucleophilic substitution.[3]

The synthesis of Methyl 2-(trifluoromethylsulfonyloxy)hexanoate involves the reaction of the corresponding alcohol, Methyl 2-hydroxyhexanoate, with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.

Conceptual Synthetic Protocol: Preparation of Methyl 2-(Trifluoromethylsulfonyloxy)hexanoate

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve Methyl 2-hydroxyhexanoate (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in a dry, non-protic solvent like dichloromethane at a low temperature (e.g., -78 °C).

  • Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at low temperature and allow it to slowly warm to room temperature while monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a cold aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed with dilute acid (to remove the base), water, and brine, then dried and concentrated. The crude triflate is typically used immediately or purified quickly via chromatography on silica gel.

The significantly enhanced reactivity of the triflate derivative allows for alkylations to proceed at much lower temperatures and with a broader range of weaker nucleophiles that may be unreactive towards the corresponding bromide. However, this high reactivity also comes with increased sensitivity to moisture and potential for side reactions if not handled with care.

A Shift in Mechanism: Conjugate Addition Strategies

An entirely different approach to forming a carbon-carbon bond at the α-position of the hexanoate moiety is through conjugate addition, also known as Michael addition. This involves the use of an α,β-unsaturated ester, such as Methyl 2-hexenoate or Methyl 2-hexynoate, as the electrophile.[4]

Methyl 2-Hexenoate and Methyl 2-Hexynoate: Michael Acceptors

In this scenario, a soft nucleophile will preferentially attack the β-carbon of the unsaturated system in a 1,4-conjugate addition, rather than the carbonyl carbon. This forms an enolate intermediate which is then protonated during work-up to give the saturated product. This method is particularly effective for nucleophiles such as enamines, organocuprates, and the enolates of β-dicarbonyl compounds.[5] Thiols and some amines are also excellent nucleophiles for this transformation.[6][7][8]

Conceptual Experimental Protocol: Michael Addition of a Thiol to Methyl 2-Hexenoate

  • Reaction Setup: Dissolve Methyl 2-hexenoate (1.0 eq) and the desired thiol (1.0-1.2 eq) in a suitable solvent such as THF or methanol.

  • Catalysis: Add a catalytic amount of a base (e.g., triethylamine or sodium methoxide) to generate the thiolate nucleophile in situ.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product can then be purified by chromatography.

The use of Michael acceptors opens up a different realm of synthetic possibilities and can be advantageous when direct SN2 displacement is problematic due to steric hindrance or other competing reactions.

The Organometallic Approach: Corey-House Synthesis

The Corey-House synthesis offers a powerful and versatile method for forming carbon-carbon bonds by reacting an organocuprate (Gilman reagent) with an alkyl halide.[9][10][11][12][13] This reaction is particularly useful for coupling with sp2-hybridized carbons (vinyl and aryl halides) and is generally more tolerant of various functional groups compared to Grignard or organolithium reagents.

In the context of alternatives to this compound, one would use a Gilman reagent to displace the bromide. For instance, to add a methyl group to the 2-position of the hexanoate chain, one could react this compound with lithium dimethylcuprate.

Conceptual Experimental Protocol: Corey-House Reaction with this compound

  • Gilman Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in a solvent like diethyl ether or THF at low temperature (e.g., 0 °C).

  • Coupling Reaction: Add this compound (1.0 eq) to the freshly prepared Gilman reagent at low temperature.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product by chromatography.

The Corey-House synthesis provides a robust method for creating C-C bonds, especially when other methods fail. However, it requires the preparation of the organometallic reagent and strict anhydrous conditions.

Performance Comparison: A Data-Driven Overview

ReagentLeaving GroupTypical ReactionRelative ReactivityAdvantagesDisadvantages
This compound BromideSN2BaselineReadily available, cost-effectiveModerate reactivity, may require heating
Methyl 2-Iodohexanoate IodideSN2HigherMore reactive than bromide, milder conditionsHigher cost, may need to be prepared in situ
Methyl 2-(Trifluoromethylsulfonyloxy)hexanoate TriflateSN2HighestExtremely reactive, low temperatures, wide scopeHigh cost, moisture sensitive, potential side reactions
Methyl 2-Hexenoate (as Michael acceptor)Michael AdditionN/ADifferent reaction pathway, good for soft nucleophilesLimited to conjugate addition, different product profile
Methyl 2-Hexynoate (as Michael acceptor)Michael AdditionN/ADifferent reaction pathway, versatileMay require specific catalysts for stereocontrol
This compound with Organocuprates BromideCorey-HouseHighBroad functional group toleranceRequires organometallic reagent preparation, strict anhydrous conditions

Cost and Safety Considerations

Reagent/PrecursorRepresentative Price (USD)Key Safety Considerations
This compound ~$2/g for 25g[14][15][16][17]Lachrymator, corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
Sodium Iodide ~$0.40/g for 500g[18][19][20][21]Hygroscopic. Store in a dry place.
Trifluoromethanesulfonic Anhydride ~$10-12/g for 5g[2][3][22][23]Highly corrosive, reacts violently with water. Handle with extreme care in a fume hood with appropriate PPE.
Methyl 2-Hexenoate ~$197/g[24][25][26][27][28]Flammable liquid and vapor. Handle in a well-ventilated area.
Methyl 2-Hexynoate ~$8.44/g for 5g[29][30][31][32][33]Combustible liquid. Handle in a well-ventilated area.

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Conclusion and Recommendations

The choice of an alkylating agent is a critical decision in synthetic planning. While This compound remains a viable and economical option for many standard alkylations, its limitations in reactivity can be overcome by several powerful alternatives.

  • For a straightforward enhancement of reactivity in SN2 reactions, converting the bromide to an iodide via the Finkelstein reaction is a highly effective and well-established strategy.

  • When maximum reactivity is required, especially with challenging substrates or weak nucleophiles, the corresponding triflate is the reagent of choice, albeit with higher cost and handling considerations.

  • If the synthetic strategy allows for a different bond-forming approach, Michael acceptors like Methyl 2-hexenoate or Methyl 2-hexynoate provide a valuable alternative for conjugate additions.

  • For complex syntheses where functional group tolerance is paramount, the Corey-House synthesis offers a robust, though more technically demanding, solution.

Ultimately, the optimal reagent will depend on the specific nucleophile, the complexity of the substrate, and the desired reaction conditions. By understanding the reactivity, benefits, and drawbacks of each alternative, researchers can make more informed decisions to achieve their synthetic goals efficiently and effectively.

Visualizing the Pathways

SN2 Alkylation Workflow

sn2_workflow cluster_start Starting Material cluster_reagents Alternative Reagents cluster_synthesis Synthesis cluster_reaction Alkylation Reaction start Methyl 2-hydroxyhexanoate hbr HBr/PBr3 start->hbr Bromination tf2o Tf2O, Pyridine start->tf2o Triflation bromo This compound (Baseline) finkelstein NaI (Finkelstein) bromo->finkelstein Halogen Exchange nucleophile Nucleophile (e.g., Enolate) bromo->nucleophile S_N2 iodo Methyl 2-iodohexanoate iodo->nucleophile S_N2 (faster) triflate Methyl 2-(OTf)hexanoate triflate->nucleophile S_N2 (fastest) hbr->bromo finkelstein->iodo tf2o->triflate product Alkylated Product nucleophile->product

Caption: Synthesis and reactivity of SN2-based alkylating agents.

Alternative Mechanism Workflow

alternative_mechanisms cluster_michael Michael Addition cluster_corey_house Corey-House Synthesis michael_acceptor Methyl 2-hexenoate or Methyl 2-hexynoate michael_nucleophile Soft Nucleophile (e.g., Thiol, Enamine) michael_acceptor->michael_nucleophile 1,4-Addition michael_product Conjugate Adduct michael_nucleophile->michael_product bromo_ch This compound gilman Gilman Reagent (R2CuLi) bromo_ch->gilman Coupling ch_product Coupled Product gilman->ch_product

Caption: Alkylation via Michael Addition and Corey-House Synthesis.

References

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  • Cenmed. Methyl 2 Hexynoate 25G. [Link]

  • Grokipedia. Corey–House synthesis.
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  • Organic Syntheses. PREPARATION OF METHYL (Z)-3-ARYL-2-BUTENOATES. [Link]

  • Tradeindia. Sodium Iodide - Price, Manufacturers, Suppliers, Exporters. [Link]

  • CP Lab Safety. This compound, 25g, Each. [Link]

  • BYJU'S. Corey House Reaction. [Link]

  • Tradeindia. This compound - Cas No: 5445-19-2, 99% Purity Colorless Liquid. [Link]

  • Science Info. Corey House Synthesis: Definition, Mechanism, Importance, Examples. [Link]

  • Wikipedia. Corey–House synthesis. [Link]

  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

  • chemeurope.com. Corey-House synthesis. [Link]

  • Wikipedia. Thiol-ene reaction. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wordpress. Conjugate Addition of Thiols. [Link]

  • PMC - NIH. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

  • Organic Syntheses. DIETHYL METHYLMALONATE. [Link]

  • ChemSynthesis. methyl (2E)-3-methyl-2-hexenoate. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Royal Society of Chemistry. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.. [Link]

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A Senior Application Scientist's Guide to Methyl 2-bromohexanoate: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, α-bromoesters are indispensable reagents, serving as versatile building blocks for constructing complex molecular architectures. Their utility in forming carbon-carbon bonds makes them foundational in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among this important class of compounds, Methyl 2-bromohexanoate (CAS 5445-19-2) emerges as a reagent of particular interest, offering a unique combination of reactivity, selectivity, and physical properties.[3]

This guide provides a detailed comparison of this compound against other common bromoesters. We will delve into the mechanistic principles that underpin its advantages, supported by experimental protocols and comparative data to inform your selection of reagents for critical applications in research and development.

The Strategic Advantage of this compound: A Physicochemical Overview

This compound is a colorless to pale yellow liquid characterized by a molecular formula of C7H13BrO2.[4] Its appeal lies in a finely tuned balance of stability and reactivity, making it a reliable and adaptable intermediate for a variety of chemical transformations.[3]

Key properties that distinguish this compound include:

  • Optimal Lipophilicity: The hexanoate backbone provides moderate lipophilicity, which is crucial for applications in agrochemical synthesis where the active ingredient must penetrate target organisms.[2]

  • Liquid State and Stability: With a melting point below -10°C and a boiling point around 195.9°C, it exists as a liquid under standard laboratory conditions, simplifying handling and dosage.[3][5] It is stable at elevated temperatures, but sensitive to moisture and light.[4]

  • High Purity: Commercially available with purity levels typically exceeding 99.0%, ensuring reproducible and high-yielding reactions.[3]

PropertyValueSource
CAS Number 5445-19-2[3]
Molecular Formula C7H13BrO2[5]
Molecular Weight 209.08 g/mol [5]
Density ~1.289 g/mL at 20 °C[6]
Boiling Point 195.9 ± 8.0 °C at 760 mmHg[5]
Melting Point < -10 °C[5]
Flash Point 80.6 ± 10.3 °C[5]
Refractive Index ~1.455 at 20 °C[3]

Comparative Reactivity: The Role of Steric Hindrance in SN2 Reactions

The primary utility of α-bromoesters lies in their role as electrophiles in nucleophilic substitution (SN2) reactions. The success of these reactions is heavily influenced by steric hindrance around the electrophilic α-carbon.[7] The nucleophile must approach this carbon from the side opposite the bromine leaving group—a pathway known as "back-side attack."[8][9]

This compound possesses a linear four-carbon chain (a butyl group) at the α-position. This structure presents a moderate steric profile, which is key to its versatility. It is substantial enough to impart specific selectivity but not so bulky as to prohibitively slow down the reaction rate for many nucleophiles.

Let's compare this to other bromoesters:

  • Less Hindered Esters (e.g., Methyl Bromoacetate): These reagents are highly reactive in SN2 reactions due to minimal steric hindrance. However, their high reactivity can sometimes lead to a lack of selectivity and undesired side reactions.

  • More Hindered Esters (e.g., Methyl 2-bromoisobutyrate, tert-Butyl Bromoacetate): The presence of bulky groups near the reaction center significantly shields the electrophilic carbon.[7] This steric crowding dramatically reduces the rate of SN2 reactions and can favor elimination (E2) pathways, especially with strong, bulky bases.[10]

The moderate steric profile of this compound allows for a controlled reaction rate, often leading to cleaner reactions and higher yields of the desired substitution product compared to more sterically encumbered alternatives.

Reformatsky_Workflow A 1. Assemble Dry Glassware under N₂ Atmosphere B 2. Add Activated Zinc and Anhydrous THF A->B C 3. Initiate Reaction with Small Amount of Bromoester B->C D 4. Add Aldehyde/Bromoester Mixture Dropwise C->D E 5. Reflux for 1-2 Hours D->E F 6. Quench with Saturated aq. NH₄Cl E->F G 7. Extract with Diethyl Ether and Dry Organic Layer F->G H 8. Purify by Column Chromatography G->H

Sources

A Senior Scientist's Guide to Purity Confirmation of Methyl 2-bromohexanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible, reliable, and safe downstream applications. Methyl 2-bromohexanoate (CAS: 5445-19-2), a versatile building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] Its dual functionality, stemming from the reactive bromine atom and the ester group, makes it a valuable precursor for complex molecules.[1] However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis, which can compromise reaction yields, introduce unwanted side products, and, in a pharmaceutical context, pose significant safety risks.

This guide provides an in-depth, expert-led comparison of analytical methodologies for confirming the purity of this compound. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the principal technique and contrast its performance with orthogonal methods like High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Our focus is not just on the "how," but the critical "why" behind each experimental choice, empowering you to select and implement the most robust validation strategy for your specific needs.

The Gold Standard: Purity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like this compound.[3][4] The power of this hybrid technique lies in its two-stage process: the gas chromatograph first separates individual components of a mixture in time, and the mass spectrometer then provides a high-fidelity molecular fingerprint of each separated component, enabling unambiguous identification.[4][5]

Causality Behind Method Suitability: this compound has a boiling point of approximately 196-222°C, making it sufficiently volatile for GC analysis without derivatization.[1][2] GC-MS offers exceptional sensitivity, capable of detecting trace-level impurities, and high specificity, which is crucial for distinguishing between structurally similar compounds.[3][6]

Expected GC-MS Profile of this compound
  • Chromatogram: A high-purity sample (>99%) will exhibit a single, prominent peak at a specific retention time, determined by the column and temperature program. Any additional peaks signify impurities.

  • Mass Spectrum: The mass spectrum provides the definitive identification. For this compound (Molecular Weight: ~209.08 g/mol ), the Electron Ionization (EI) mass spectrum is characterized by:

    • Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major peaks for any bromine-containing fragment, separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes) and in a roughly 1:1 abundance ratio. This is a critical diagnostic tool.

    • Fragmentation: While the molecular ion peak [M]⁺ at m/z 208/210 may be weak or absent, key fragments will be observed, such as [M-OCH₃]⁺ (loss of the methoxy group), [M-Br]⁺ (loss of the bromine atom), and various alkyl chain fragments.

Potential Impurities and Their Origin

Understanding the synthesis is key to anticipating impurities. This compound is typically synthesized via the esterification of 2-bromohexanoic acid with methanol or the bromination of methyl hexanoate.[1][7] Common impurities may include:

  • Starting Materials: Unreacted 2-bromohexanoic acid or methyl hexanoate.

  • Byproducts: Isomers (e.g., Methyl 3-bromohexanoate) or di-brominated species.

  • Solvents: Residual solvents from the reaction or purification steps.

Experimental Protocol: GC-MS Purity Assay

This protocol is a self-validating system, where the system suitability check ensures the instrument is performing correctly before sample analysis, and the data from the analysis itself confirms both identity and purity.

  • Sample Preparation:

    • Accurately prepare a ~1000 ppm (1 mg/mL) solution of this compound in a high-purity solvent such as ethyl acetate or hexane.

    • Rationale: Dilution is necessary to avoid column overloading and detector saturation, ensuring a linear response. The choice of solvent should be one in which the analyte is soluble and that elutes early in the chromatogram without interfering with peaks of interest.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

      • Rationale: A non-polar (5% phenyl)-methylpolysiloxane column is an excellent general-purpose column that separates compounds primarily based on their boiling points, which is ideal for resolving the target analyte from most potential impurities.

    • GC Conditions:

      • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

        • Rationale: The initial hold allows for the elution of volatile solvents. The temperature ramp ensures efficient separation of compounds with different boiling points, and the final hold ensures that any less volatile impurities are eluted from the column.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 350.

        • Rationale: EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. The mass range is set to capture the expected fragments of the target molecule and potential impurities.

  • Data Analysis & Purity Calculation:

    • Identification: Confirm the identity of the main peak by comparing its mass spectrum with a reference library (e.g., NIST). Verify the characteristic Br isotopic pattern.

    • Purity Calculation: Use the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

      • Trustworthiness: This method assumes that all compounds have a similar response factor in the MS detector. While a reasonable assumption for initial assessment, for regulatory filings, relative response factors for known impurities should be determined.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dilute Sample (1 mg/mL in Ethyl Acetate) Inject Inject 1 µL into GC Prep->Inject GC_Sep Separation on DB-5ms Column Inject->GC_Sep MS_Detect EI Ionization & Mass Detection (m/z 40-350) GC_Sep->MS_Detect Chromatogram Generate Chromatogram MS_Detect->Chromatogram MassSpec Acquire Mass Spectra MS_Detect->MassSpec Quantify Calculate Purity (Area % Report) Chromatogram->Quantify Identify Identify Peaks (NIST Library Match) MassSpec->Identify Identify->Quantify

Diagram 1: GC-MS Experimental Workflow.

Orthogonal Analytical Techniques: A Comparative Overview

Relying on a single analytical technique is insufficient for comprehensive quality control. Regulatory bodies and good scientific practice advocate for the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.[8] This approach provides a much higher degree of confidence in the analytical result.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] It is particularly valuable for analyzing non-volatile or thermally labile impurities that are unsuitable for GC.

  • Principle of Operation: For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.[9] Separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water).

  • Detector Choice: A UV detector can be used, but the chromophore is weak. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) provides more universal and sensitive detection.[11]

  • Expert Insight: HPLC is the ideal method to quantify any unreacted 2-bromohexanoic acid, which is non-volatile and would not be observed under typical GC conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (in Acetonitrile/Water) Inject Inject into HPLC Prep->Inject HPLC_Sep Separation on C18 Column Inject->HPLC_Sep Detect Detection (UV, ELSD, or MS) HPLC_Sep->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Diagram 2: HPLC Experimental Workflow.
Quantitative NMR (qNMR)

Unlike chromatographic techniques that provide relative purity, qNMR can determine absolute purity against a certified internal standard, making it a powerful, primary analytical method.[8][12]

  • Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a known proton signal from the analyte with the integral of a signal from a precisely weighed, high-purity internal standard, the exact concentration and thus the purity of the analyte can be calculated.[14]

  • Why it's a Self-Validating System: The ¹H NMR spectrum simultaneously confirms the identity of the molecule through chemical shifts and coupling patterns while providing a highly accurate, quantitative purity assessment. It is also non-destructive.[12][15]

  • Expert Insight: qNMR is the ultimate orthogonal technique to GC-MS. It is insensitive to non-proton-containing impurities (like inorganic salts) that would be invisible to GC-MS, providing a more complete picture of the sample's mass purity.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Accurately weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire ¹H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Integrate Integrate Analyte & Standard Peaks Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Diagram 3: qNMR Experimental Workflow.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and simple technique primarily used for identity confirmation by identifying the functional groups present in a molecule.[16]

  • Principle of Operation: The technique measures the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.

  • Characteristic Peaks for this compound:

    • ~1740 cm⁻¹: A strong C=O (ester) stretching vibration.[17][18]

    • ~1250-1100 cm⁻¹: Strong C-O (ester) stretching vibrations.[17]

    • ~690-515 cm⁻¹: A C-Br stretching vibration.[19]

  • Purity Assessment: While not quantitative, FTIR can quickly detect certain impurities if they possess unique functional groups. For example, a broad absorption around 3300 cm⁻¹ would indicate the presence of an -OH group from unreacted 2-bromohexanoic acid or an alcohol.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Prep Place drop of neat liquid on ATR Crystal Acquire Acquire IR Spectrum Prep->Acquire Compare Compare spectrum to reference/expected peaks Acquire->Compare

Diagram 4: FTIR Identity Confirmation Workflow.

Head-to-Head: Performance Comparison

The choice of analytical method depends on the specific question being asked. The table below summarizes the capabilities of each technique for the analysis of this compound.

Parameter GC-MS HPLC qNMR FTIR
Primary Use Purity & IdentityPurity (non-volatile)Absolute Purity & IdentityIdentity
Specificity Very HighHighVery HighModerate
Sensitivity High (ppm-ppb)Moderate-HighLow-Moderate (requires mg)Low
Quantitation Relative (Area %)Relative (Area %)Absolute (Primary Method)No
Analyte Scope Volatile/Semi-volatileNon-volatile/Thermally labileSoluble compoundsMolecules with IR-active bonds
Destructive? YesYesNoNo
Throughput ModerateModerateLowVery High
Key Advantage "Gold standard" for volatile impurity profiling.[20]Best for non-volatile impurities like starting acids.Provides absolute purity without a specific analyte standard.[8][12]Extremely fast and simple for identity check.
Key Limitation Not for non-volatile compounds. Assumes equal response factors.May require method development for detection (UV/ELSD/MS).Lower sensitivity than chromatographic methods.Not quantitative and poor for complex mixtures.

Conclusion and Expert Recommendation

Confirming the purity of a critical intermediate like this compound demands a rigorous, multi-faceted analytical approach.

  • Primary Method: GC-MS should be the primary workhorse for routine purity analysis. Its high resolution and sensitivity make it the ideal tool for detecting and identifying volatile organic impurities that are most likely to be present from the synthesis.

  • Orthogonal Validation: For definitive purity assessment, especially for material intended for GMP applications or pivotal studies, qNMR is strongly recommended. It provides an independent, absolute purity value that is uncorrelated with the chromatographic separation mechanism, offering the highest degree of analytical certainty.

  • Complementary Analysis: HPLC should be employed when there is a specific reason to suspect the presence of non-volatile impurities, such as the starting carboxylic acid.

  • Initial Screening: FTIR serves as an excellent, rapid identity check and a coarse screen for gross contamination with functional groups not present in the parent molecule.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package that validates the purity of this compound, ensuring the integrity and success of their scientific endeavors.

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties, Synthesis, and Applications.
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  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Autechaux Industries. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • ACS Publications. (2008). “Pure by NMR”? Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Chemistry Online. (2022). Analysis of alkyl halides. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • NIH. (n.d.). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. Retrieved from [Link]

  • NIH. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Retrieved from [Link]

  • PubMed. (2024). Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services. Retrieved from [Link]

  • ResearchGate. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Silver Nitrate. Retrieved from [Link]

  • NIH. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

  • News-Medical.net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic acid methyl ester) and ester 3 (palmitic acid methyl ester). Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

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  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

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A Comparative Guide to HPLC Methods for the Analysis of Methyl 2-bromohexanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Synthetic Chemistry

Methyl 2-bromohexanoate (CAS 5445-19-2) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a reactive bromine atom at the alpha-position to an ester, makes it a versatile building block for creating more complex molecules through reactions like nucleophilic substitution.[1] The presence of a stereocenter at this alpha-carbon also introduces the critical element of chirality, meaning its enantiomeric purity is often a key determinant of the final product's biological activity.

Given its role, the precise monitoring of reactions involving this compound is not merely a procedural step but a fundamental requirement for ensuring reaction completion, maximizing yield, and controlling impurity profiles. High-Performance Liquid Chromatography (HPLC) emerges as a powerful and versatile technique for this purpose. This guide provides an in-depth comparison of various HPLC methodologies to analyze this compound reactions, offering field-proven insights into method selection, optimization, and execution. We will explore the causality behind experimental choices, present detailed protocols, and contrast HPLC with its primary alternative, Gas Chromatography (GC), to provide a holistic analytical strategy.

Part 1: Foundational Concepts: Choosing the Right Analytical Tool

The first critical decision in analyzing this compound is the choice between liquid and gas chromatography. While the final, purified product is often assayed for purity by GC due to its volatility[1], HPLC is frequently the superior choice for real-time reaction monitoring.

HPLC vs. GC: A Critical Decision

The selection hinges on the physical properties of the analytes and the analytical goal. This compound itself is a volatile liquid, making it amenable to GC.[3] However, a reaction mixture contains starting materials, reagents, and potential byproducts that may not be sufficiently volatile or thermally stable for GC analysis.[4][5] HPLC, performed at or near ambient temperature, excels at analyzing a wider range of compounds, making it ideal for the complex matrices of ongoing chemical reactions.[5][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound Analysis
Mobile Phase Liquid (e.g., Water, Acetonitrile, Methanol)[3]Inert Gas (e.g., Helium, Nitrogen)[4]HPLC's liquid mobile phase can solubilize a wide range of reactants and products found in the reaction vessel.
Analytes Non-volatile or thermally sensitive compounds.[6][7]Volatile and thermally stable compounds.[3][4]Ideal for monitoring reaction mixtures containing non-volatile starting materials or thermally labile intermediates alongside the product.
Temperature Typically ambient to moderately elevated (20-60 °C).[5]High temperatures required for vaporization (150-300 °C).[5]HPLC's lower temperatures prevent degradation of sensitive molecules in the reaction mixture.
Speed Slower analysis times (typically 10-60 minutes).[3][6]Faster analysis times (seconds to minutes).[5][6]While slower, HPLC provides a more comprehensive snapshot of the reaction. GC is faster for final purity checks of the volatile product.
Cost Generally more expensive due to high-pressure pumps and solvent costs.[6][7]More cost-effective, using affordable carrier gases.[3][7]The higher cost of HPLC is justified by its versatility in R&D and in-process control.

Part 2: Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is dictated by the specific analytical question: Are you monitoring reaction progress, separating structural isomers, or determining enantiomeric purity?

Methodology Comparison
ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)Chiral HPLC
Principle Separation based on hydrophobicity; nonpolar stationary phase, polar mobile phase.[8]Separation based on polarity; polar stationary phase, nonpolar mobile phase.[9][10]Separation of enantiomers based on differential interactions with a Chiral Stationary Phase (CSP).[11][12]
Primary Use Case Reaction Monitoring: Quantifying starting material, product, and polar/nonpolar impurities.Isomer Separation: Separating structural isomers or compounds poorly retained in RP-HPLC.[8][13]Enantiomeric Purity: Determining the enantiomeric excess (e.e.) of the product in asymmetric reactions.
Typical Column C18, C8 (nonpolar silica)[8]Silica, Cyano (CN), Amino (NH2) (polar silica)[9]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)[11]
Typical Mobile Phase Water/Acetonitrile or Water/Methanol mixtures, often with acid modifiers (formic, TFA).[14]Hexane/Isopropanol or Hexane/Ethyl Acetate mixtures.[8][13]Typically non-polar (Hexane/Isopropanol) but can be used in reversed-phase modes.[12]
Pros Highly reproducible, broad applicability, compatible with MS.[8][15]Excellent for separating isomers, can use non-aqueous solvents.[8]The only reliable way to determine enantiomeric purity directly.[12][16]
Cons Poor retention for very polar compounds; potential for column degradation at high pH.Sensitive to water content in the mobile phase, less reproducible than RP.Columns are expensive; method development can be more complex.

Part 3: Detailed Experimental Protocols & Workflows

Scientific integrity demands reproducible, self-validating protocols. The following sections provide step-by-step methodologies that serve as robust starting points for your laboratory.

Workflow 1: General Sample Preparation for Reaction Monitoring

Proper sample preparation is critical for protecting the HPLC column and ensuring accurate, reproducible results.[17] The goal is to create a clean, particle-free solution of the reaction mixture in a solvent compatible with the initial mobile phase conditions.[18][19][20]

G cluster_prep Sample Preparation Workflow A 1. Quench Reaction (e.g., add to cold solvent) B 2. Aliquot & Dilute (Dilute ~100-1000x in mobile phase A) A->B C 3. Vortex/Sonicate (Ensure complete dissolution) B->C D 4. Filter Sample (Use 0.22 or 0.45 µm syringe filter) C->D E 5. Transfer to HPLC Vial (Inject into HPLC system) D->E

Caption: General workflow for preparing a reaction sample for HPLC analysis.

Detailed Protocol:

  • Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately add it to a known volume of a quenching solvent (e.g., 1 mL of cold acetonitrile) to stop the reaction.

  • Dilute the Sample: Perform a serial dilution of the quenched sample into a solvent that is compatible with your HPLC mobile phase, ideally mobile phase A (the weaker solvent).[20] A typical final concentration is around 0.1-1 mg/mL.[20]

  • Ensure Dissolution: Vortex or sonicate the diluted sample to ensure all components are fully dissolved.[20]

  • Filter: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[17][21]

  • Analyze: Transfer the filtrate to an HPLC vial for injection.

Protocol 1: Reversed-Phase HPLC for Reaction Monitoring

This method is the workhorse for tracking the consumption of starting materials and the formation of this compound. The use of a C18 column with a water/acetonitrile gradient is a classic and effective approach.[15]

Methodology:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Causality: Formic acid is added to control the pH and protonate any acidic species (like residual 2-bromohexanoic acid), which improves peak shape and retention on a C18 column.[8] It is also volatile, making this method compatible with Mass Spectrometry (MS) detection.[15]

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Acetonitrile is a common organic modifier with a low UV cutoff and good elution strength for moderately nonpolar compounds like this compound.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

    • Causality: The ester carbonyl group has a weak UV absorbance at low wavelengths. 210 nm provides sufficient sensitivity for detection.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: Hold at 50% B (Equilibration)

Protocol 2: Normal-Phase HPLC for Isomer Separation

While less common for general reaction monitoring, NP-HPLC is invaluable when there is a possibility of forming structural isomers or when dealing with compounds that are either too polar or too nonpolar for good retention in RP-HPLC.[8]

Methodology:

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: n-Hexane.[8]

  • Mobile Phase B: Isopropanol (IPA).[8]

    • Causality: In NP-HPLC, the mobile phase is nonpolar. Hexane is the weak solvent, and a small amount of a more polar solvent like IPA is used to elute the analytes. Separation is based on polar interactions (e.g., hydrogen bonding) with the silica stationary phase.[10] More polar compounds are retained longer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Isocratic Program: 98% A / 2% B.

    • Note: The exact ratio of Hexane to IPA must be optimized experimentally to achieve the desired separation.

Protocol 3: Chiral HPLC for Enantiomeric Purity

When this compound is used in or produced by an asymmetric reaction, determining the enantiomeric excess (e.e.) is crucial. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers.[11]

G Start What is the Analytical Goal? Progress Use RP-HPLC (Protocol 1) Start->Progress Reaction Progress/ General Purity Isomer Use NP-HPLC (Protocol 2) Start->Isomer Isomer Separation Purity Use Chiral HPLC (Protocol 3) Start->Purity Enantiomeric Purity

Caption: Decision tree for selecting the appropriate HPLC method.

Methodology:

  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (or similar amylose-based CSP).

    • Causality: Polysaccharide-based CSPs like amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) are known to resolve a wide range of racemates through a combination of steric fit, hydrogen bonding, and dipole-dipole interactions within their chiral cavities.[11]

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Isocratic Program: Run for a sufficient time (e.g., 20 minutes) to resolve the two enantiomer peaks.

Conclusion

The effective analysis of this compound reactions requires a nuanced approach to chromatographic method selection. While Gas Chromatography is a powerful tool for final purity assessment of the isolated product, Reversed-Phase HPLC stands out as the most robust and versatile method for real-time reaction monitoring due to its ability to handle complex mixtures with a wide range of polarities. For specific challenges such as the separation of structural isomers or analysis of highly nonpolar species, Normal-Phase HPLC provides an orthogonal solution. Finally, when stereochemistry is paramount, Chiral HPLC is the indispensable technique for accurately determining enantiomeric purity. The choice of method is not arbitrary; it is a strategic decision dictated by the analytical goal. By understanding the fundamental principles and applying the detailed protocols provided in this guide, researchers can generate accurate, reliable, and meaningful data to drive their synthetic chemistry programs forward.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • Sigma-Aldrich. (n.d.). This compound ≥99.0% GC.
  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetylated Products.
  • LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography.
  • Sigma-Aldrich. (n.d.). This compound ≥99.0% GC.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Taylor & Francis Online. (n.d.). Normal phase chromatography – Knowledge and References.
  • Zaggout, F. R., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • BLD Pharm. (n.d.). Exploring this compound: Properties, Synthesis, and Applications.
  • ChemicalBook. (2025). This compound.
  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Autech Industry Co.,Ltd. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers.

Sources

A Comparative Guide to the Synthetic Utility of Methyl 2-bromohexanoate: A Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficiency, scalability, and overall success of a synthetic campaign. Among the vast arsenal of available reagents, α-halo esters stand out as exceptionally versatile intermediates. This guide provides an in-depth, objective comparison of a synthetic route utilizing Methyl 2-bromohexanoate against a prominent alternative methodology. Our goal is to furnish researchers, scientists, and drug development professionals with a robust framework for making informed decisions, grounded in mechanistic principles and supported by experimental data.

This compound is a valuable C6 building block, prized for its dual functionality: an ester moiety amenable to various transformations and a bromine atom at the α-position, which serves as an excellent electrophilic handle for nucleophilic substitution reactions.[1] Its application spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where the introduction of a substituted hexanoate chain is required.[2] This guide will validate its use in a classic C-O bond-forming reaction and compare it directly with an alternative route starting from a different precursor.

Target Molecule: Methyl 2-phenoxyhexanoate

To establish a direct comparison, we have selected Methyl 2-phenoxyhexanoate as our target molecule. This compound represents a common structural motif where an aryl ether linkage is formed at the α-position of a carboxylic acid derivative.

Route 1: Direct Nucleophilic Substitution with this compound

This route represents the most straightforward application of this compound as an alkylating agent. The core of this strategy is a bimolecular nucleophilic substitution (SN2) reaction.

Causality and Experimental Rationale

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a concerted fashion.[3][4] The choice of this compound is deliberate:

  • Electrophilic Center: The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the adjacent bromine and carbonyl oxygen atoms, making it highly susceptible to nucleophilic attack.[3]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the stability of the anion once it has departed.

  • Reaction Kinetics: As a bimolecular reaction, its rate is dependent on the concentration of both the substrate (this compound) and the nucleophile (phenoxide).[4]

For the nucleophile, we generate sodium phenoxide in situ by treating phenol with a suitable base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). An aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to solvate the cation of the base without interfering with the nucleophile, thereby accelerating the reaction.

Experimental Protocol: Synthesis of Methyl 2-phenoxyhexanoate via SN2
  • Preparation of Nucleophile: To a solution of phenol (1.0 eq) in anhydrous DMF (5 mL/mmol of phenol) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 2-phenoxyhexanoate.

Workflow and Validation

The success of this protocol is validated by characterization of the final product.

Route 1 Workflow cluster_prep Nucleophile Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Phenol Phenol in DMF NaH Add NaH at 0°C Phenol->NaH Phenoxide Sodium Phenoxide Solution NaH->Phenoxide Add_Bromo Add this compound Phenoxide->Add_Bromo Stir Stir 12-18h at RT Add_Bromo->Stir Quench Quench (aq. NH4Cl) Stir->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Methyl 2-phenoxyhexanoate Purify->Product

Caption: Workflow for the SN2 synthesis of Methyl 2-phenoxyhexanoate.

Expected Data:

  • Yield: Typically 75-90%.

  • Purity: >98% after chromatography.

  • ¹H NMR: Appearance of aromatic protons from the phenoxy group and a downfield shift of the α-proton.

  • IR Spectroscopy: Presence of C-O-C stretching vibrations (aryl ether) around 1240 cm⁻¹.

Route 2: Alternative via Mitsunobu Reaction of Methyl 2-hydroxyhexanoate

This alternative route avoids the use of a haloalkane and instead starts from the corresponding α-hydroxy ester, Methyl 2-hydroxyhexanoate. The hydroxyl group is a poor leaving group, so it must be activated in situ. The Mitsunobu reaction is a powerful method for achieving this.

Causality and Experimental Rationale

The Mitsunobu reaction converts a primary or secondary alcohol into a variety of functional groups, including esters and ethers, upon treatment with a phenol or other nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Mechanism: The reaction proceeds via the formation of a highly reactive phosphonium salt intermediate. PPh₃ and DEAD first form a betaine, which then protonates the alcohol. The resulting alkoxyphosphonium salt is highly electrophilic and readily undergoes SN2 attack by the phenoxide nucleophile.

  • Key Advantages: The reaction occurs under mild, neutral conditions and, importantly, proceeds with a complete inversion of stereochemistry at the alcohol carbon, which is critical for stereoselective syntheses.

  • Drawbacks: The primary disadvantages are poor atom economy (generating triphenylphosphine oxide and dialkyl hydrazinedicarboxylate as stoichiometric byproducts) and the often-challenging purification to remove these byproducts.

Experimental Protocol: Synthesis of Methyl 2-phenoxyhexanoate via Mitsunobu
  • Reaction Setup: To a solution of Methyl 2-hydroxyhexanoate (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol of alcohol) under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A color change and/or formation of a precipitate is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Isolation: The crude residue often contains triphenylphosphine oxide and the DIAD byproduct. Initial purification may involve precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., diethyl ether or hexanes). Further purification by flash column chromatography is required to isolate the pure Methyl 2-phenoxyhexanoate.

Workflow and Validation

Route 2 Workflow cluster_reaction Mitsunobu Reaction cluster_workup Work-up & Purification Reagents Mix Hydroxy Ester, Phenol, & PPh3 in THF Add_DIAD Add DIAD at 0°C Reagents->Add_DIAD Stir Stir 4-12h at RT Add_DIAD->Stir Concentrate Concentrate in vacuo Stir->Concentrate Precipitate Precipitate Byproducts Concentrate->Precipitate Purify Column Chromatography Precipitate->Purify Product Methyl 2-phenoxyhexanoate Purify->Product

Sources

A Comparative Guide to Catalysis in Methyl 2-bromohexanoate Reactions: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Methyl 2-bromohexanoate, a versatile building block in organic synthesis, serves as an excellent substrate to illustrate the comparative advantages of different catalytic systems. Its reactive C-Br bond at the α-position to the carbonyl group allows for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions.

This guide provides an in-depth comparative study of four major classes of catalysts for reactions involving this compound: Organocatalysts (specifically N-Heterocyclic Carbenes), Metal-Based Catalysts (focusing on Palladium catalysis), Phase-Transfer Catalysts, and Biocatalysts (lipases). We will delve into the mechanistic underpinnings of each system, present supporting experimental data from analogous reactions, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

Organocatalysis: The Precision of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts capable of remarkable transformations, often with high enantioselectivity.[1] For substrates like this compound, NHCs can be employed in various annulation and substitution reactions. The key to their reactivity lies in their ability to act as a nucleophile, attacking the carbonyl carbon and generating a reactive intermediate, the Breslow intermediate, which can then undergo a variety of transformations.[1]

Mechanistic Insight: The Umpolung Strategy

In the context of α-bromoesters, chiral NHCs can catalyze enantioselective reactions. A common strategy involves the generation of a chiral α,β-unsaturated acylazolium intermediate from a related α,β-unsaturated aldehyde, which can then react with various nucleophiles. While not a direct reaction of this compound, the principles of enantioselective NHC catalysis are highly relevant. For instance, in the enantioselective β-alkylation of enals, the NHC catalyst generates a homoenolate equivalent that can undergo an SN2 reaction with an alkyl halide.[2] This demonstrates the potential for NHCs to control stereochemistry in reactions at carbons adjacent to a carbonyl group.

Experimental Protocol: Representative Enantioselective β-Alkylation of an Enal

Reaction: Enantioselective β-alkylation of cinnamaldehyde with benzyl bromide.

Catalyst: Chiral triazolium salt (a precursor to the NHC).

Procedure:

  • To a solution of the chiral triazolium salt (0.02 mmol) in MeCN (1.0 mL) in a sealed vial, add KOAc (0.15 mmol).

  • Stir the mixture at room temperature for 10 minutes to generate the active NHC catalyst in situ.

  • Add cinnamaldehyde (0.1 mmol) and benzyl bromide (0.15 mmol) to the reaction mixture.

  • Add MeOH (1.0 mmol) as a proton source.

  • Stir the reaction mixture at the indicated temperature (e.g., 25 °C) for 12 hours.

  • Upon completion, the reaction mixture is purified by flash column chromatography on silica gel to afford the desired product.

Performance Data (Analogous Reaction)
CatalystSubstrateElectrophileYield (%)ee (%)Reference
Chiral Triazolium NHCCinnamaldehydeBenzyl Bromide8595[2]

Causality Behind Experimental Choices: The choice of a chiral triazolium salt is crucial for inducing enantioselectivity. The base (KOAc) is necessary to deprotonate the triazolium salt to form the active NHC. Methanol serves as a proton shuttle in the catalytic cycle. The reaction conditions are generally mild, which is a significant advantage of organocatalysis.

NHC_Catalysis cluster_0 Catalytic Cycle Triazolium Salt Triazolium Salt NHC NHC Triazolium Salt->NHC Base Breslow Intermediate Breslow Intermediate NHC->Breslow Intermediate + Enal Homoenolate Homoenolate Breslow Intermediate->Homoenolate Proton Transfer Product Precursor Product Precursor Homoenolate->Product Precursor + Alkyl Halide (SN2) Product Product Product Precursor->Product + MeOH Product->NHC - Catalyst Regeneration

Caption: Generalized workflow for NHC-catalyzed β-alkylation of enals.

Metal-Based Catalysis: Palladium-Catalyzed α-Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For this compound, palladium catalysts are particularly effective for α-arylation reactions, where the bromine atom is substituted with an aryl group.[3][4]

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of α-bromo esters involves a catalytic cycle consisting of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or triflate) to form a Pd(II) intermediate.

  • Transmetalation: The α-bromo ester is converted to a more reactive nucleophile, such as a zinc enolate, which then undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to form the α-aryl ester product and regenerate the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed α-Arylation of an α-Bromo Carboxamide (Analogous System)

The following is a representative protocol for the enantioselective palladium-catalyzed cross-coupling of an α-bromo carboxamide with an aryl boronic acid, which is analogous to the reaction of this compound.[3][5]

Reaction: Enantioselective α-arylation of an α-bromo carboxamide with phenylboronic acid.

Catalyst System: Pd(OAc)₂ and a chiral P,P=O ligand.

Procedure:

  • In a glovebox, a mixture of Pd(OAc)₂ (2 mol %) and the chiral P,P=O ligand (4 mol %) in toluene is stirred at room temperature for 30 minutes.

  • The α-bromo carboxamide (0.2 mmol), phenylboronic acid (0.3 mmol), and Cs₂CO₃ (0.4 mmol) are added to a separate reaction tube.

  • The pre-formed catalyst solution is then added to the reaction tube.

  • The reaction tube is sealed and stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the α-aryl carboxamide.

Performance Data (Analogous Reaction)
Catalyst SystemSubstrateArylating AgentYield (%)ee (%)Reference
Pd(OAc)₂ / Chiral P,P=O Ligandα-Bromo CarboxamidePhenylboronic Acid8592[3][5]

Causality Behind Experimental Choices: The choice of a chiral ligand is essential for achieving high enantioselectivity. The base (Cs₂CO₃) is required for the transmetalation step. The reaction is typically carried out in an inert atmosphere to prevent the oxidation of the palladium catalyst. The elevated temperature is often necessary to promote the catalytic cycle.

Palladium_Catalysis Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + Ester Enolate Ar-Pd(II)-Enolate Ar-Pd(II)-Enolate Transmetalation->Ar-Pd(II)-Enolate Reductive Elimination Reductive Elimination Ar-Pd(II)-Enolate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration α-Aryl Ester α-Aryl Ester Reductive Elimination->α-Aryl Ester

Caption: Catalytic cycle for palladium-catalyzed α-arylation.

Phase-Transfer Catalysis: Bridging the Phases for Efficient Reactions

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. For reactions of this compound, PTC can be highly effective for nucleophilic substitutions with a wide range of nucleophiles. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve high levels of enantioselectivity.[6]

Mechanistic Insight: The Role of the Catalyst

The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile in the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where the "naked" and highly reactive nucleophile can react with the organic-soluble substrate, such as this compound. After the reaction, the catalyst cation pairs with the leaving group (bromide) and returns to the aqueous phase to repeat the cycle.

Experimental Protocol: Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst (Analogous System)

The following protocol for the asymmetric alkylation of an indanone derivative using a chiral cinchona alkaloid-derived phase-transfer catalyst illustrates the general principles.[7]

Reaction: Asymmetric methylation of 6,7-dichloro-5-methoxy-2-phenyl-1-indanone.

Catalyst: N-(4-Trifluoromethylbenzyl)cinchoninium bromide.

Procedure:

  • A mixture of the indanone (1.0 equiv), the chiral phase-transfer catalyst (10 mol %), and toluene is prepared in a reaction vessel.

  • A 50% aqueous solution of NaOH is added, and the mixture is stirred vigorously.

  • Methyl chloride is bubbled through the reaction mixture at a controlled rate.

  • The reaction is stirred at 20 °C for 18 hours.

  • Upon completion, the phases are separated, and the organic phase is washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography.

Performance Data (Analogous Reaction)
CatalystSubstrateAlkylating AgentYield (%)ee (%)Reference
Chiral Cinchona AlkaloidIndanone derivativeMethyl Chloride9592[7]

Causality Behind Experimental Choices: The vigorous stirring is essential to maximize the interfacial area between the two phases, which is critical for efficient phase transfer. The use of a concentrated aqueous base (50% NaOH) is common in PTC to generate the nucleophile in the aqueous phase. The chiral catalyst provides a chiral environment for the reaction in the organic phase, leading to enantioselectivity.

PTC_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Nucleophile (aq) Nucleophile (aq) Ion Pair (aq) Ion Pair (aq) Nucleophile (aq)->Ion Pair (aq) + Catalyst (Q+) Ion Pair (org) Ion Pair (org) Ion Pair (aq)->Ion Pair (org) Phase Transfer Substrate (org) Substrate (org) Product (org) Product (org) Substrate (org)->Product (org) + Ion Pair (org) Ion Pair (org)->Ion Pair (aq) Catalyst Return

Caption: General workflow of Phase-Transfer Catalysis.

Biocatalysis: The Green and Selective Approach with Lipases

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and environmental sustainability. For racemic this compound, lipases are excellent catalysts for kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, allowing for the separation of the two enantiomers.[8]

Mechanistic Insight: Enzymatic Kinetic Resolution

Lipases, such as Candida antarctica lipase B (CALB), are hydrolases that can catalyze the hydrolysis of esters in aqueous media and the formation of esters (transesterification) in organic solvents.[9][10] In the kinetic resolution of racemic this compound, the lipase will selectively acylate one enantiomer of a prochiral alcohol with the acyl group from the ester, or selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol (Analogous System)

This protocol describes the kinetic resolution of a racemic secondary alcohol via acetylation, a reaction analogous to the resolution of a racemic mixture containing this compound.[11]

Reaction: Kinetic resolution of (R,S)-1-phenylethanol.

Biocatalyst: Immobilized Candida antarctica lipase B (Novozym 435).

Procedure:

  • To a solution of (R,S)-1-phenylethanol (1 mmol) in hexane (4 mL), add vinyl acetate (2.2 mmol).

  • Add the immobilized lipase (20 mg).

  • The reaction mixture is shaken at a constant temperature (e.g., 30 °C).

  • The progress of the reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.

  • When the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off.

  • The filtrate is concentrated, and the remaining alcohol and the formed acetate are separated by column chromatography.

Performance Data (Analogous Reaction)
BiocatalystSubstrateAcyl DonorConversion (%)ee (alcohol) (%)ee (acetate) (%)Reference
Novozym 435(R,S)-1-phenylethanolVinyl Acetate~50>99>99[11]

Causality Behind Experimental Choices: The use of an immobilized enzyme simplifies the work-up, as the catalyst can be easily removed by filtration and potentially reused. Vinyl acetate is a common acyl donor in lipase-catalyzed resolutions because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not interfere with the reaction equilibrium. The choice of an organic solvent is critical for enzyme activity and selectivity.

Biocatalysis_Workflow Racemic Substrate Racemic Substrate Enzyme-Substrate Complex (R) Enzyme-Substrate Complex (R) Racemic Substrate->Enzyme-Substrate Complex (R) Lipase Enzyme-Substrate Complex (S) Enzyme-Substrate Complex (S) Racemic Substrate->Enzyme-Substrate Complex (S) Lipase Product (R) Product (R) Enzyme-Substrate Complex (R)->Product (R) Fast Reaction Unreacted Substrate (S) Unreacted Substrate (S) Enzyme-Substrate Complex (S)->Unreacted Substrate (S) Slow Reaction Separation Separation Product (R)->Separation Unreacted Substrate (S)->Separation

Caption: Principle of enzymatic kinetic resolution.

Comparative Summary

Catalyst TypeTypical ReactionKey AdvantagesKey DisadvantagesEnantioselectivity
N-Heterocyclic Carbene Annulation, SubstitutionHigh enantioselectivity, mild conditions, metal-freeCatalyst sensitivity, substrate scope can be limitedExcellent
Palladium Catalyst α-Arylation, Cross-CouplingBroad substrate scope, high yields, well-establishedMetal contamination, cost, air/moisture sensitivityGood to Excellent (with chiral ligands)
Phase-Transfer Catalyst Nucleophilic SubstitutionOperational simplicity, inexpensive reagents, scalableLower enantioselectivity compared to others, vigorous mixing requiredModerate to Good
Biocatalyst (Lipase) Kinetic ResolutionExcellent enantioselectivity, mild conditions, environmentally friendlyLimited to resolutions, substrate scope can be narrowExcellent

Conclusion

The choice of catalyst for reactions involving this compound is a multifaceted decision that depends on the desired transformation, the required level of stereocontrol, and practical considerations such as cost and scalability.

  • For highly enantioselective C-C bond formations , chiral N-Heterocyclic Carbenes offer a state-of-the-art solution, though the catalyst development for a specific substrate might be required.

  • For robust and versatile C-C bond formations like α-arylation , Palladium-based catalysts remain the workhorse of the industry, with a vast literature and a wide range of available ligands to tune reactivity and selectivity.

  • For simple, cost-effective nucleophilic substitutions , Phase-Transfer Catalysis provides an excellent, scalable, and operationally simple alternative, particularly when high enantioselectivity is not the primary goal.

  • When enantiomerically pure starting materials are needed , Biocatalysis with lipases for kinetic resolution is an unparalleled approach in terms of enantioselectivity and sustainability.

By understanding the fundamental principles and practical considerations of each catalytic system, researchers can strategically design and optimize their synthetic routes to achieve their goals with greater efficiency and precision.

References

  • Enantioselective SN2 Alkylation of Homoenolates by N‐Heterocyclic Carbene Catalysis. Advanced Synthesis & Catalysis, 2023. [Link]

  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 2010. [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 2019. [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 2015. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

  • Enantioselective palladium‐catalyzed cross‐coupling of α‐bromo carboxamides and aryl boronic acids. ResearchGate. [Link]

  • Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal. [Link]

  • Asymmetric Phase Transfer Catalysis. University of Regensburg. [Link]

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  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010. [Link]

  • Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 2001. [Link]

  • Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. American Chemical Society. [Link]

  • Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. Physical Chemistry Chemical Physics, 2016. [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 2016. [Link]

  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. International Journal of Molecular Sciences, 2021. [Link]

  • C6′ steric bulk of cinchona alkaloid enables an enantioselective Michael addition/annulation sequence toward pyranopyrazoles. Chemical Communications, 2021. [Link]

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 2020. [Link]

  • Enantioselective N‐Heterocyclic Carbene Catalysis that Exploits Imine Umpolung. ResearchGate. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 2015. [Link]

  • Asymmetric phase-transfer catalysis. Nature Reviews Chemistry, 2024. [Link]

  • Palladium-Catalyzed α-Arylation of Nitroalkanes with Aryl Fluorosulfonates for Convenient Access to α-Arylated Nitroalkanes. The Journal of Organic Chemistry, 2025. [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Chemica Scandinavica, 2001. [Link]

  • High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. ResearchGate. [Link]

  • Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Proteins: Structure, Function, and Bioinformatics, 2002. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 2021. [Link]

  • Effect of Methyl-substitution of the Quinoline Ring of Cinchona Alkaloids on the Performance as a Modifier for the Enantioselective Hydrogenation of (E)-2,3-di(4-methoxyphenyl)propenoic Acid Over Pd/C: Kinetic Analysis. ResearchGate. [Link]

  • Cinchona Alkaloid Catalyzed Enantioselective [4 + 2] Annulation of Allenic Esters and in Situ Generated ortho-Quinone Methides: Asymmetric Synthesis of Functionalized Chromans. Semantic Scholar. [Link]

  • Recent Developments in Asymmetric Phase‐Transfer Reactions. Scilit. [Link]

  • Palladium-Catalyzed α-Arylation of Nitroalkanes with Aryl Fluorosulfonates for Convenient Access to α-Arylated Nitroalkanes. Semantic Scholar. [Link]

  • (PDF) ChemInform Abstract: Enantioselective N-Heterocyclic Carbene-Catalyzed Synthesis of Indenopyrones. ResearchGate. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 2018. [Link]

  • (PDF) Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. ResearchGate. [Link]

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A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl 2-bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic studies of reactions involving methyl 2-bromohexanoate, a secondary alkyl halide of interest in organic synthesis and drug development.[1] Due to a notable absence of published experimental kinetic data for this specific substrate, this document establishes a predictive framework based on the well-understood principles of nucleophilic substitution (SN2) and elimination (E2) reactions, supported by comparative data from structurally analogous compounds. Our objective is to equip researchers with the foundational knowledge and practical methodologies to investigate the reactivity of this compound and similar molecules.

Mechanistic Crossroads: SN2 vs. E2 Pathways

The reactions of this compound with nucleophiles and bases are primarily a competition between two concerted mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[2] Both pathways are influenced by a delicate interplay of substrate structure, the nature of the attacking species, solvent effects, and temperature.

dot

SN2_vs_E2 sub This compound + Nu:/Base- sn2 Substitution Product (Inversion of Stereochemistry) sub->sn2 SN2 e2 Elimination Product (Alkene) sub->e2 E2

Caption: Competing SN2 and E2 pathways for this compound.

The SN2 Pathway: A Tale of Backside Attack

The SN2 reaction involves a one-step mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[3][4] This "backside attack" leads to an inversion of stereochemistry at the chiral center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3][4][5][6]

Rate Law: Rate = k[Alkyl Halide][Nucleophile]

dot

Caption: Generalized SN2 mechanism for this compound.

The E2 Pathway: A Concerted Elimination

The E2 reaction is also a single-step process where a base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group, simultaneously forming a double bond and expelling the leaving group. For the E2 mechanism to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. The rate of an E2 reaction is also second-order, depending on the concentrations of both the substrate and the base.

Rate Law: Rate = k[Alkyl Halide][Base]

dot

Caption: Generalized E2 mechanism for this compound.

Comparative Kinetic Analysis: Insights from Analogous Systems

As direct kinetic data for this compound is scarce, we can infer its reactivity by examining data from structurally similar secondary alkyl halides. The key structural features of this compound that will influence its reaction kinetics are the secondary carbon bearing the bromine and the presence of an adjacent electron-withdrawing ester group.

Substrate Nucleophile/Base Solvent Relative Rate (SN2) Relative Rate (E2) SN2/E2 Ratio Reference
2-BromopentaneC₂H₅O⁻C₂H₅OH14.50.22[General Organic Chemistry Textbooks]
2-BromobutaneCN⁻DMSOHighLowHigh[7]
2-Bromobutanet-BuO⁻t-BuOHLowHighLow[2][8]
This compound (Predicted) Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) Polar Aprotic (e.g., DMSO, Acetone) Moderate-High Low High N/A
This compound (Predicted) Strong, bulky base (e.g., t-BuO⁻) Aprotic (e.g., THF) Very Low High Low N/A
This compound (Predicted) Strong base/nucleophile (e.g., C₂H₅O⁻) Polar Protic (e.g., C₂H₅OH) Moderate Moderate Solvent/Temp. Dependent N/A

Analysis of Predicted Reactivity for this compound:

  • Steric Hindrance: As a secondary alkyl halide, this compound is more sterically hindered than primary halides but less so than tertiary halides. This makes both SN2 and E2 reactions viable.[8][9][10]

  • Nucleophile vs. Base Strength: Strong, non-bulky nucleophiles will favor the SN2 pathway.[5] Conversely, strong, sterically hindered bases will preferentially act as bases, favoring the E2 mechanism by abstracting a less hindered proton.[2]

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, acetone) enhance the nucleophilicity of anions, thereby accelerating SN2 reactions.[8] Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and can also promote E2 reactions by stabilizing the transition state.

  • Electron-Withdrawing Group: The presence of the ester group at the α-position can have a complex influence. It can slightly increase the electrophilicity of the carbon center, potentially accelerating the SN2 reaction. However, it can also increase the acidity of the α-proton, although β-proton abstraction is required for the standard E2 mechanism.

Experimental Design for Kinetic Studies of this compound

To obtain precise kinetic data for the reactions of this compound, a systematic experimental approach is required.

General Experimental Workflow

dot

Experimental_Workflow A Reactant Preparation (this compound, Nucleophile/Base, Solvent) B Reaction at Controlled Temperature A->B C Time-course Sampling B->C D Quenching of Reaction C->D E Analysis of Reaction Mixture (GC, HPLC, NMR) D->E F Data Processing and Kinetic Modeling E->F G Determination of Rate Constants and Product Ratios F->G

Caption: A general workflow for kinetic analysis.

Step-by-Step Experimental Protocol (Example: Reaction with Sodium Ethoxide in Ethanol)
  • Reagent Preparation:

    • Prepare a standard solution of this compound in absolute ethanol.

    • Prepare a standard solution of sodium ethoxide in absolute ethanol. The concentration of the ethoxide can be determined by titration against a standard acid.

  • Reaction Setup:

    • Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.

    • Initiate the reaction by mixing the two solutions in a reaction vessel. Start a timer immediately.

  • Monitoring the Reaction Progress:

    • Method A: Titration. At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard acid. The unreacted ethoxide can then be determined by back-titration with a standard base.

    • Method B: Chromatography (GC or HPLC). At specific time intervals, withdraw an aliquot and quench the reaction (e.g., by rapid cooling and neutralization). Analyze the concentration of the reactant (this compound) and the products (substitution and elimination products) using a calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • From the data, determine the initial rate of the reaction.

    • By varying the initial concentrations of the substrate and the nucleophile/base, the order of the reaction with respect to each component and the overall rate constant (k) can be determined using the method of initial rates or by fitting the data to the appropriate integrated rate law.

    • The ratio of SN2 to E2 products can be determined from the chromatograms.

Advanced Mechanistic Probes: The Kinetic Isotope Effect

To further elucidate the transition state of the reaction, the kinetic isotope effect (KIE) can be measured.[3] For an E2 reaction, replacing the β-hydrogens with deuterium would result in a significant primary KIE (kH/kD > 2), as the C-H bond is broken in the rate-determining step.[8] For an SN2 reaction, a much smaller secondary KIE would be expected.[3]

Conclusion

While specific experimental kinetic data for this compound remains to be published, a robust understanding of its reactivity can be achieved through the lens of established SN2 and E2 reaction principles and by comparison with analogous secondary alkyl halides. The choice of nucleophile/base and solvent will be the most critical factors in directing the reaction towards either substitution or elimination. The experimental protocols outlined in this guide provide a clear path for researchers to determine the kinetic parameters for this compound, thereby filling a gap in the current chemical literature and enabling more precise control over its synthetic applications.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 11.2 The SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • SparkNotes. (n.d.). SN2 vs. E2. In Organic Chemistry: Sn2E2 Reactions. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

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A Senior Application Scientist's Guide to Scalable Synthesis: Evaluating Methyl 2-bromohexanoate as a C6 Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the journey from a promising molecule synthesized on the benchtop to a viable product manufactured at scale is fraught with challenges. The selection of starting materials is a critical decision point, with profound implications for cost, safety, efficiency, and environmental impact. This guide provides an in-depth assessment of Methyl 2-bromohexanoate (CAS 5445-19-2), a versatile C6 building block, focusing on the scalability of its synthesis and use. We will objectively compare its performance with key alternatives, supported by established chemical principles and process data, to empower you in making informed decisions for your drug development and manufacturing campaigns.

This compound: The Workhorse Reagent

This compound is a colorless liquid widely recognized as a key intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom at the alpha position to an ester, provides a powerful handle for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] This dual functionality makes it a valuable precursor for a range of molecules in the pharmaceutical, agrochemical, and specialty chemical industries.[1][3]

The typical production of this compound involves the esterification of 2-bromohexanoic acid with methanol.[1] This method is generally considered efficient and scalable, allowing for production in significant quantities, often available in bulk packaging like 250 kg drums.[1] Its high purity (typically ≥99.0%) and stability under standard conditions make it a reliable and predictable reagent for a variety of downstream applications.[1]

Key Reactions and Scalability Considerations

The utility of this compound in large-scale synthesis is best understood through its most common applications: nucleophilic substitutions and organometallic addition reactions.

  • Nucleophilic Substitution: The bromide is a good leaving group, readily displaced by a wide range of nucleophiles. This is a cornerstone reaction for introducing the C6 chain into a larger molecule. On a large scale, these reactions are well-understood. However, challenges can arise from by-product formation (e.g., elimination products) and the need to remove halide salt waste streams, which can complicate downstream processing and impact the process mass intensity (PMI).

  • The Reformatsky Reaction: This reaction involves the condensation of an α-halo ester with an aldehyde or ketone using metallic zinc to form a β-hydroxy-ester.[4][5] The resulting organozinc intermediate, or 'Reformatsky enolate', is less basic and less reactive than Grignard reagents or lithium enolates.[4][6] This chemoselectivity is a major advantage, as it prevents side reactions like self-condensation of the ester.

    • Scalability Insight: While classic batch Reformatsky reactions can be powerful, they often suffer from poor reproducibility at scale due to inefficient mixing of the heterogeneous zinc metal, leading to uncontrolled exotherms.[7] Modern flow chemistry protocols have emerged to solve this problem, where a solution of the substrates is pumped through a column of activated zinc, providing excellent heat and mass transfer, and enabling a safer, more consistent, and scalable process.[7]

  • Grignard-Type Reactions: While less common than the Reformatsky reaction due to the ester's susceptibility to attack, this compound can be used in certain Grignard-style additions. However, Grignard reagents are notoriously sensitive to moisture and can participate in undesired side reactions like Wurtz coupling.[8][9] Scaling up Grignard reactions requires stringent control over atmospheric conditions and temperature, adding complexity and cost to the process.[10]

Comparative Analysis: Alternatives to this compound

While effective, the use of a pre-brominated starting material is not always the most efficient or "green" approach. Here, we compare it to alternative strategies for incorporating a C6 moiety.

Alternative 1: Carboxylation of C5 Organometallics

A conceptually different approach is to form the C6 carboxylic acid backbone from a C5 precursor. A prime example is the Grignard reaction between a 5-carbon alkyl halide (like 1-bromopentane) and magnesium, followed by quenching with carbon dioxide to yield hexanoic acid.[9][11][12]

  • Advantages: This method builds the carbon skeleton directly and can be cost-effective if the C5 starting material is inexpensive.

  • Scalability Challenges: This route carries all the inherent scalability issues of Grignard reactions, including strict anhydrous conditions, potential for Wurtz coupling side products, and handling of pyrophoric reagents.[8] The workup to isolate the carboxylic acid also requires careful pH control and extraction.[11]

Alternative 2: Direct C-H Activation/Functionalization

The "holy grail" of modern synthesis is to bypass pre-functionalized starting materials altogether and directly activate an inert C-H bond.[13] Recent advances have demonstrated methods for the site-selective bromination of aliphatic C-H bonds using transition metal catalysts (e.g., Ruthenium, Manganese) or visible light photocatalysis.[14][15][16] One could envision directly functionalizing methyl hexanoate at the C2 position.

  • Advantages: This strategy represents the pinnacle of atom economy, potentially reducing steps and waste streams. It offers a powerful way to perform late-stage functionalization on complex molecules.[17]

  • Scalability Challenges: Many C-H activation methods are still in their infancy for large-scale industrial application. They often rely on expensive and potentially toxic heavy metal catalysts, require high catalyst loadings, or have limited substrate scope. Catalyst recovery and removal from the final product present significant purification hurdles. While promising, this technology is not yet a routine replacement for classical methods at the multi-ton scale.[13]

Alternative 3: Biocatalysis and Fermentation

A growing alternative for producing platform chemicals like hexanoic acid is microbial fermentation.[18][19][20] Certain microorganisms, such as Megasphaera elsdenii, can be engineered to produce hexanoic acid from renewable feedstocks like glucose.[18]

  • Advantages: This is a "green" and sustainable approach that avoids harsh reagents and solvents. The reactions occur in water at ambient temperature and pressure.

  • Scalability Challenges: Bioprocesses often suffer from low product titers (concentration), requiring the processing of large volumes of water, which is energy-intensive.[19] The purification of the target molecule from the complex fermentation broth can be challenging and costly. While ideal for certain high-value products, it may not yet be cost-competitive for a bulk intermediate compared to established chemical syntheses.[18]

Data-Driven Decision Making

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic strategy.

ParameterThis compound (via Reformatsky)Grignard Carboxylation (C5+CO2)Direct C-H ActivationBiocatalysis/Fermentation
Starting Materials 2-Bromohexanoic Acid, Methanol, Zinc, Aldehyde/KetoneC5-Alkyl Halide, Mg, CO2Methyl Hexanoate, Bromine Source, CatalystGlucose, Nutrients, Engineered Microbe
Key Process Steps Esterification, Organozinc formation, C-C bond formationGrignard formation, Carboxylation, AcidificationCatalytic C-H BrominationFermentation, Extraction, Purification
Typical Yield Good to ExcellentModerate to GoodVariable, often moderateLow Titer (concentration)
Atom Economy Moderate (incorporates Br, then Zn is removed)Moderate (incorporates Mg, then removed)Potentially Very HighHigh (converts biomass)
Key Safety Hazards Combustible liquid[21], Exotherms (batch)Pyrophoric reagents, Moisture sensitiveToxic/Expensive Catalysts, Halogenating agentsGenerally low chemical hazard
Scalability Readiness High (especially with flow chemistry)High (well-established but requires care)Low to Medium (emerging technology)Medium to High (process dependent)
Purification Chromatography/Distillation (by-products)Extraction, Crystallization (salt removal)Catalyst removal is a major challengeComplex extraction from broth
Cost Profile ModeratePotentially Low (depends on C5 halide)High (catalyst cost)Variable (depends on titer & scale)

Experimental Protocols

Protocol 1: Scalable Reformatsky Reaction in a Continuous Flow Reactor

This protocol is a conceptual model for scaling up the reaction of this compound with a model aldehyde (e.g., benzaldehyde).

Objective: To demonstrate a safe and efficient synthesis of Methyl 3-hydroxy-3-phenyl-2-butylpropanoate.

Materials:

  • This compound (CAS 5445-19-2)

  • Benzaldehyde

  • Activated Zinc column (e.g., packed bed reactor)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Syringe pumps

  • Back-pressure regulator

  • Collection vessel

Workflow:

Caption: Workflow for a continuous flow Reformatsky reaction.

Procedure:

  • Preparation: Prepare a 1 M solution of this compound and 1.1 equivalents of benzaldehyde in anhydrous THF.

  • Reaction: Set up a flow reactor system consisting of a syringe pump, a packed column of activated zinc metal, and a back-pressure regulator set to ~10 psi.

  • Execution: Pump the prepared solution through the zinc column at a determined flow rate (e.g., 0.5 mL/min) at room temperature. The residence time in the column dictates the reaction time.

  • Collection & Quenching: Collect the output from the reactor into a flask containing an equal volume of cold, saturated aqueous NH4Cl solution with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation to yield the desired β-hydroxy ester.

Rationale: The flow setup mitigates the safety risks of exotherms associated with batch processing and ensures consistent reactivity, leading to higher reproducibility and yield at scale.[7]

Decision Framework for Selecting a C6 Synthetic Route

The optimal synthetic route is highly dependent on the specific goals of the project. The following decision tree provides a logical framework for selecting the most appropriate strategy.

decision_framework A What is the primary driver? B Speed & Reliability for kg-scale A->B Well-Established Process C Cost-Effectiveness at Multi-Ton Scale A->C Raw Material Cost D Novelty & Atom Economy (R&D Stage) A->D Innovative Route E Sustainability & 'Green' Profile A->E Environmental Impact F Use this compound (Flow Reformatsky) B->F G Evaluate Grignard Carboxylation (C5 + CO2) C->G H Explore Direct C-H Activation D->H I Investigate Biocatalysis E->I

Caption: Decision tree for selecting a C6 synthesis strategy.

Conclusion

This compound remains a highly relevant and valuable intermediate for the scalable synthesis of complex molecules. Its predictable reactivity in cornerstone reactions like the Reformatsky synthesis—especially when modernized with continuous flow technology—offers a reliable and high-yielding pathway for drug development and manufacturing professionals.

However, the landscape of chemical synthesis is evolving. For very large-volume, cost-sensitive applications, classical methods like Grignard carboxylation may present a more economical, albeit challenging, alternative. Looking forward, direct C-H activation and biocatalysis represent the future of sustainable chemical manufacturing. While these technologies are not yet universally scalable, their continued development promises to deliver greener, more efficient synthetic routes that may one day supplant the workhorse reagents of today. The judicious assessment of each path against the specific constraints of scale, cost, safety, and environmental goals is the hallmark of a successful process scientist.

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A Senior Application Scientist's Guide to Alkylating Agents: A Cost-Benefit Analysis of Methyl 2-bromohexanoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall cost-effectiveness. Among the diverse arsenal of reagents, α-halo esters, particularly Methyl 2-bromohexanoate, serve as versatile building blocks for introducing functionalized carbon chains. This guide provides an in-depth technical analysis of this compound, objectively comparing its performance, cost, and safety profile with viable alternatives. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Workhorse

This compound (CAS 5445-19-2) is a colorless to pale yellow liquid widely employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring a reactive bromine atom at the α-position to a carbonyl group, makes it an excellent electrophile for a variety of nucleophilic substitution reactions.[2] The ester functionality also offers a handle for subsequent chemical transformations.

This dual reactivity allows for its use in key synthetic transformations, including the formation of α-substituted esters, β-hydroxy esters via the Reformatsky reaction, and in the synthesis of heterocyclic compounds.[2][3] For instance, it has been utilized in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.[4]

The Alternatives: A Comparative Overview

The decision to use this compound should be made after careful consideration of alternative alkylating agents. The primary alternatives can be categorized into two main classes: other α-halo esters and alkyl sulfonates.

  • Other Methyl 2-halohexanoates (Chloride and Iodide): The most direct comparisons to this compound are its chloro and iodo analogs. The choice between these three is fundamentally a trade-off between reactivity and cost.

  • Alkyl Sulfonates (Tosylates and Mesylates): These reagents are known for their excellent leaving group ability, often leading to faster reaction rates and higher yields.[5] They are typically prepared from the corresponding alcohol.[6]

The following diagram illustrates the logical relationship in selecting an appropriate alkylating agent based on key decision factors.

G start Synthetic Goal cost Cost Sensitivity start->cost reactivity Reactivity Requirement start->reactivity safety Safety & Handling start->safety bromo This compound cost->bromo Moderate chloro Methyl 2-chlorohexanoate cost->chloro High iodo Methyl 2-iodohexanoate cost->iodo Low sulfonate Alkyl Sulfonate (e.g., Tosylate) cost->sulfonate Variable reactivity->bromo Moderate reactivity->chloro Low reactivity->iodo High reactivity->sulfonate High safety->bromo safety->chloro safety->iodo safety->sulfonate choice Choice of Alkylating Agent bromo->choice chloro->choice iodo->choice sulfonate->choice

Caption: Reagent selection workflow.

Performance Comparison: Reactivity, Yield, and Reaction Conditions

The efficacy of an alkylating agent is primarily dictated by the nature of its leaving group. In the context of S_N2 reactions, the reactivity of the halide leaving groups follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1][7] This is because iodide is the weakest base and the most polarizable, making it the best leaving group.

While direct comparative studies under identical conditions are scarce in the literature, we can infer the expected performance based on these established principles.

ReagentRelative ReactivityTypical Reaction ConditionsExpected Yield
Methyl 2-chlorohexanoate LowerMore forcing conditions (higher temperatures, longer reaction times) may be required.Generally lower to moderate.
This compound ModerateStandard conditions are often sufficient. A good balance between reactivity and stability.Moderate to high.
Methyl 2-iodohexanoate HigherMilder conditions can often be employed, leading to shorter reaction times.Generally high.
Methyl 2-(tosyloxy)hexanoate HigherSimilar to or milder than iodo-analogues.Generally high.

Expertise & Experience: The choice of alkylating agent often extends beyond simple reactivity. For instance, while methyl 2-iodohexanoate is more reactive, it is also more susceptible to degradation, particularly in the presence of light. This can lead to the formation of iodine, which can complicate purification. Alkyl sulfonates, while highly reactive, can sometimes be more challenging to prepare and may have lower thermal stability than their halide counterparts.[5]

Cost-Benefit Analysis

For industrial applications and large-scale synthesis, the cost of reagents is a paramount consideration. The following table provides an estimated cost comparison. Prices are subject to variation based on supplier and purity.

ReagentTypical Price (per 25g)Molecular Weight ( g/mol )Approx. Cost per mole
Methyl 2-chlorohexanoate ~$30-50164.63~$210-340
This compound ~$28-40209.08~$190-270
Methyl 2-iodohexanoate ~$80-120256.08~$820-1230
Methyl hexanoate ~$15-25130.18~$290-480

Note: Prices are estimates based on available data and are for comparison purposes only.

Trustworthiness: As the data indicates, this compound often presents the most economically viable option when considering both reactivity and cost. While the chloro-analog is cheaper per gram, its lower reactivity may necessitate longer reaction times and additional energy input, potentially increasing the overall process cost. The iodo-analog, though highly reactive, is significantly more expensive, making it less suitable for large-scale applications unless its high reactivity is absolutely essential. The cost of alkyl sulfonates can be variable, as it depends on the price of the starting alcohol and the sulfonyl chloride.

Safety and Handling

All alkylating agents are potentially hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

ReagentKey Hazards
Methyl 2-chlorohexanoate Skin and eye irritant.
This compound Combustible liquid, causes skin and eye irritation.[8]
Methyl 2-iodohexanoate Skin and eye irritant, light sensitive.
Alkyl Sulfonates Can be potent alkylating agents with potential mutagenic properties.[9]

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Experimental Protocols

To provide a practical context, detailed protocols for two common applications of α-halo esters are provided below.

Williamson Ether Synthesis

This reaction is a classic method for the preparation of ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[10][11]

G cluster_reactants Reactants cluster_process Process cluster_products Products phenol Phenol/Alcohol deprotonation Deprotonation phenol->deprotonation base Base (e.g., NaH, K2CO3) base->deprotonation haloester This compound sn2 SN2 Attack haloester->sn2 deprotonation->sn2 Alkoxide workup Aqueous Workup sn2->workup ether Ether Product workup->ether salt Salt Byproduct workup->salt

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Protocol:

  • To a solution of the desired phenol or alcohol (1.0 eq.) in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., NaH, 1.1 eq. or K₂CO₃, 1.5 eq.) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc to form a β-hydroxy ester.[3][12]

G cluster_reactants Reactants cluster_process Process cluster_products Product carbonyl Aldehyde/Ketone nucleophilic_addition Nucleophilic Addition carbonyl->nucleophilic_addition haloester This compound enolate_formation Organozinc Enolate Formation haloester->enolate_formation zinc Zinc Dust zinc->enolate_formation enolate_formation->nucleophilic_addition hydrolysis Acidic Workup nucleophilic_addition->hydrolysis hydroxy_ester β-Hydroxy Ester hydrolysis->hydroxy_ester

Caption: Reformatsky Reaction Workflow.

Step-by-Step Protocol:

  • Activate zinc dust by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5 eq.) and a crystal of iodine in an anhydrous solvent such as THF or toluene.

  • Add a small amount of this compound to initiate the reaction (indicated by the disappearance of the iodine color).

  • Add a solution of the aldehyde or ketone (1.0 eq.) and the remaining this compound (1.2 eq.) in the same solvent dropwise to the zinc suspension, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

This compound stands out as a highly versatile and cost-effective alkylating agent for a wide range of synthetic applications. Its moderate reactivity offers a favorable balance, allowing for efficient reactions without the handling and stability issues associated with more reactive counterparts like methyl 2-iodohexanoate.

Key Recommendations:

  • For cost-sensitive, large-scale syntheses: this compound is often the optimal choice, providing a good compromise between reactivity and cost.

  • For reactions with less reactive nucleophiles or when faster reaction times are critical: Methyl 2-iodohexanoate or an appropriate alkyl sulfonate should be considered, provided the higher cost is justifiable.

  • For initial process development where cost is less of a concern: Methyl 2-chlorohexanoate can be a viable option, but be prepared for potentially more forcing reaction conditions.

Ultimately, the selection of the ideal alkylating agent is a multifactorial decision that requires a thorough evaluation of the specific synthetic challenge at hand. By understanding the interplay between reactivity, cost, and safety, researchers can optimize their synthetic strategies and achieve their goals in a more efficient and economical manner.

References

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A Senior Application Scientist’s Guide to the Environmental Impact of Alkylating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Efficacy—The Environmental Imperative in Alkylation

For decades, the selection of an alkylating agent in pharmaceutical development and organic synthesis has been dictated primarily by reactivity, selectivity, and cost. Reagents like dimethyl sulfate (DMS) and methyl iodide became workhorses of the industry due to their reliability. However, the paradigm is shifting. The pharmaceutical industry, despite its life-saving mission, produces a significant amount of waste and pollutants, often more than any other chemical sector.[1] This environmental burden is no longer a peripheral concern but a central challenge that impacts ecosystems and human health.[1][2][3]

The principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, provide a crucial framework for this re-evaluation.[4][5] This guide offers researchers, scientists, and drug development professionals a comparative analysis of the environmental and toxicological profiles of various alkylating agents. By synthesizing technical data with field-proven insights, we aim to empower scientists to make more informed, sustainable choices without compromising chemical efficiency. We will explore the causality behind experimental choices, moving from a selection process based solely on reaction yield to one that holistically considers the entire lifecycle—from raw material sourcing to final waste disposal.

Understanding the Landscape: A Classification of Common Alkylating Agents

Alkylating agents are indispensable tools in organic chemistry, forming new carbon-carbon and carbon-heteroatom bonds. They function by transferring an alkyl group to a nucleophilic site.[6] In medicine, their ability to alkylate DNA guanine bases makes them potent cytotoxic drugs for cancer therapy.[7][8] However, this same reactivity is the source of their considerable hazard profile.

They can be broadly categorized as:

  • Alkyl Sulfates and Sulfonates: This class includes highly reactive and toxic compounds like dimethyl sulfate (DMS) and ethyl methanesulfonate (EMS). They are potent alkylators but are also recognized carcinogens and mutagens.[9][10][11][12][13]

  • Alkyl Halides: Methyl iodide and benzyl halides are classic examples. While effective, they are often toxic, volatile, and their use leads to the formation of stoichiometric salt waste, which lowers the atom economy.[14]

  • Nitrogen Mustards: Developed from chemical warfare agents, compounds like mechlorethamine and cyclophosphamide are powerful DNA cross-linking agents used in chemotherapy.[8][15] Their extreme cytotoxicity necessitates stringent handling and disposal protocols.[16][17][18][19]

  • "Green" Alkylating Agents: This emerging category includes reagents designed to be less hazardous and more environmentally benign. Dimethyl carbonate (DMC), dialkyl acetals, and the direct use of alcohols are prime examples.[20] They often offer advantages like higher atom economy, lower toxicity, and the generation of harmless byproducts like water or CO2.

Comparative Analysis: Traditional vs. Green Alkylating Agents

The choice of an alkylating agent has profound consequences for safety, waste generation, and overall environmental impact. The following table provides a comparative overview of several common agents, evaluated through the lens of green chemistry principles.

Alkylating AgentClassGreen Chemistry ConsiderationsHuman & Environmental ToxicityPersistence & BiodegradabilityDisposal & Waste Management
Dimethyl Sulfate (DMS) Alkyl SulfateCons: Highly toxic, carcinogenic, corrosive, poor atom economy (sulfate waste). Production relies on sulfur trioxide and dimethyl ether.[21]Human: Classified as a probable human carcinogen.[10][13] Environmental: Harmful to aquatic life, though not expected to persist or bioaccumulate due to hydrolysis.[10]Hydrolyzes in the environment, but the process can be slow depending on conditions. Waste products require neutralization.[10]Must be decomposed prior to disposal.[10] Wastes are considered hazardous and require specialized handling and incineration.[22][23]
Ethyl Methanesulfonate (EMS) Alkyl SulfonateCons: Highly mutagenic and carcinogenic, used experimentally to induce mutations.[9][12][24]Human: Reasonably anticipated to be a human carcinogen.[9] Teratogenic and can cause heritable genetic damage.[11][12][25] Environmental: Not expected to persist due to rapid hydrolysis.[9]Half-life in water is relatively short (e.g., 96 hours at 20°C).[9] Must be degraded with a solution of NaOH and sodium thiosulfate before disposal.[24]Requires chemical deactivation before disposal.[22][24] All contaminated materials must be handled as hazardous waste.
Nitrogen Mustards (e.g., Mechlorethamine) Nitrogen MustardCons: Extremely cytotoxic and vesicant (blistering agent).[15][16] Used as a chemical warfare agent and in chemotherapy.[15][17]Human: Potent carcinogen.[19][26] Highly toxic and requires extreme precautions for handling.[26][27] Environmental: Highly toxic to aquatic life.[17][28]Data on environmental persistence is less common due to controlled use, but high reactivity suggests degradation.Must be disposed of as hazardous chemotherapy waste, typically via incineration at high temperatures.[23][29][30]
Dimethyl Carbonate (DMC) CarbonatePros: A much safer, non-mutagenic alternative to DMS and phosgene. High atom economy (byproduct is methanol, which can be recycled). Can be produced from renewable feedstocks.Human: Low toxicity, not classified as a carcinogen. Environmental: Readily biodegradable and has low aquatic toxicity.Considered an environmentally friendly "green" solvent and reagent.Can often be handled with standard procedures, significantly reducing the burden of hazardous waste management compared to traditional agents.
Alcohols (e.g., Methanol, Ethanol) AlcoholPros: Can be used for N-alkylation in the presence of a catalyst, with water as the only byproduct (excellent atom economy).[20] Often derived from renewable sources.Human: Toxicity varies (methanol is toxic, ethanol is not), but generally much lower than traditional alkylators. Environmental: Readily biodegradable.Highly biodegradable and low environmental persistence.Waste streams are significantly cleaner, primarily consisting of water and residual alcohol, simplifying disposal.
Polymer-bound Reagents (e.g., Methyl Sulfonate) Sulfonate EsterPros: The reagent is bound to a solid support, simplifying reaction work-up (filtration) and allowing for recycling of the polymer backbone. Reduced exposure risk as the agent is non-volatile.Human: Lower risk of exposure compared to volatile liquid reagents. Environmental: Reduces solvent waste during purification. The environmental impact of the polymer itself must be considered.The active agent is consumed, but the polymer support is persistent and should be recycled or disposed of appropriately.Simplified work-up reduces liquid waste streams. Spent polymer must be managed, but can often be regenerated or incinerated.

Embracing Greener Alkylation Strategies

The transition to more sustainable practices involves both replacing hazardous reagents and redesigning synthetic methodologies. The goal is to adhere to the core principles of green chemistry: preventing waste, maximizing atom economy, and using less hazardous substances.[5][31][32]

Key Greener Alternatives:
  • Dimethyl Carbonate (DMC): DMC stands out as a premier green alternative. It can effectively replace the highly toxic dimethyl sulfate for methylations and the deadly phosgene for alkoxycarbonylations. Its low toxicity, high biodegradability, and favorable atom economy make it a superior choice in many applications.

  • Catalytic Alkylation with Alcohols: Instead of using alkyl halides, which generate salt byproducts, catalytic methods that use alcohols as the alkylating agent are gaining prominence.[14][20] These reactions, particularly for the alkylation of amines and phenols, produce only water as a byproduct, representing a near-perfect atom economy.[20][33]

  • Phase Transfer Catalysis (PTC) and Ionic Liquids: PTC allows reactions between reagents in immiscible phases (e.g., aqueous and organic), often enabling the use of safer solvents like water, reducing reaction times, and lowering energy consumption.[34][35] Similarly, ionic liquids are being explored as "green" catalysts and solvents for alkylation, though their own lifecycle and toxicity must be carefully evaluated.[36]

Visualizing the Impact and the Path Forward

To better understand the practical implications of these choices, the following diagrams illustrate the lifecycle of alkylating agents and a decision-making framework for selecting greener alternatives.

Lifecycle Comparison: DMS vs. DMC

cluster_0 Traditional Alkylation: Dimethyl Sulfate (DMS) cluster_1 Green Alkylation: Dimethyl Carbonate (DMC) DMS_Source Petrochemicals (Methanol, Sulfur) DMS_Synth DMS Synthesis (via SO3) DMS_Source->DMS_Synth DMS_Use Alkylation Reaction DMS_Synth->DMS_Use DMS_Waste Hazardous Waste (Sulfuric Acid, Unreacted DMS) DMS_Use->DMS_Waste DMS_Disposal Incineration & Neutralization DMS_Waste->DMS_Disposal DMC_Source Renewable Feedstock (Methanol, CO2) DMC_Synth DMC Synthesis DMC_Source->DMC_Synth DMC_Use Alkylation Reaction DMC_Synth->DMC_Use DMC_Waste Benign Byproduct (Methanol for Recycling) DMC_Use->DMC_Waste DMC_Disposal Recycle or Standard Disposal DMC_Waste->DMC_Disposal

Caption: Lifecycle comparison of a traditional vs. a green alkylating agent.

Decision-Making Workflow for Selecting Alkylating Agents

decision decision process process start Define Alkylation Need decision1 Can a 'green' agent (DMC, alcohol) be used? start->decision1 Check Substrate Compatibility process_green Select Green Agent. Optimize catalytic conditions. decision1->process_green Yes decision2 Is a polymer-bound or PTC-based method feasible? decision1->decision2 No end_process Perform Reaction with EHS Protocols process_green->end_process Proceed to Synthesis process_alt Select Alternative Method. Minimize solvent use. decision2->process_alt Yes decision3 Is a traditional agent (e.g., Alkyl Halide) necessary? decision2->decision3 No process_alt->end_process process_trad Select least hazardous option. Calculate Atom Economy & E-Factor. Plan waste management. decision3->process_trad Yes re_eval Re-evaluate Synthetic Route decision3->re_eval No process_trad->end_process

Sources

A Comparative Guide to the Application of Methyl 2-bromohexanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic introduction of functionalized carbon chains is paramount for constructing complex molecular architectures. Among the vast arsenal of alkylating agents, α-haloesters serve as reliable and versatile building blocks. This guide provides an in-depth technical comparison of Methyl 2-bromohexanoate, a key reagent for introducing a C6 ester moiety, evaluating its performance against common alternatives in critical synthetic transformations. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to inform your selection of the optimal reagent for applications in pharmaceutical and fine chemical synthesis.

Core Reactivity and Mechanistic Considerations

This compound, with its bromine atom positioned alpha to a carbonyl group, is a potent electrophile primed for nucleophilic attack. The electron-withdrawing nature of the adjacent ester functionality significantly activates the C-Br bond towards displacement. This reactivity is primarily harnessed through two cornerstone reactions in organic synthesis: the bimolecular nucleophilic substitution (SN2) reaction and the Reformatsky reaction.

The primary mode of action is the SN2 pathway, where a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion in a single, concerted step. The efficiency of this process is governed by the nucleophile's strength, steric hindrance at the reaction center, and the intrinsic ability of bromide to act as a good leaving group.

Caption: General workflow of an SN2 reaction involving this compound.

Comparative Analysis of α-Haloester Alkylating Agents

The choice of the halogen in an α-haloester is a critical decision that balances reactivity, cost, and stability. While this compound offers a robust middle ground, its chloro- and iodo-analogs present distinct advantages and disadvantages.

Leaving Group Ability in SN2 Reactions

The rate of an SN2 reaction is directly proportional to the stability of the leaving group as an anion. For halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻ . This trend is inversely related to the C-X bond strength; the weaker the bond, the faster the displacement.

While specific kinetic data for the entire methyl 2-halohexanoate series under identical conditions is not extensively published, established principles allow for a reliable comparison. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making this compound substantially more reactive than its chloro-counterpart. Conversely, the even weaker carbon-iodine bond renders Methyl 2-iodohexanoate the most reactive, albeit at a higher cost and with reduced stability.

Alkylating AgentLeaving GroupC-X Bond Strength (kJ/mol, approx.)[1]Relative SN2 Rate (Estimated)[1]Key Considerations
Methyl 2-iodohexanoateI⁻~228Very HighHighest reactivity, ideal for unreactive nucleophiles; higher cost, less stable.
This compound Br⁻ ~285 High Excellent balance of reactivity, stability, and cost; widely used.
Methyl 2-chlorohexanoateCl⁻~340ModerateLower cost, higher stability; requires more forcing conditions (higher temp., stronger base).
Methyl 2-fluorohexanoateF⁻~452NegligibleExtremely unreactive in SN2 reactions; not a viable alternative.

Expert Insight: The "sweet spot" occupied by this compound is evident. It provides sufficient reactivity to proceed under mild conditions with a wide range of nucleophiles, avoiding the often sluggish nature of α-chloroesters and the expense and potential instability of α-iodoesters.

Application Focus: Synthesis of α-Amino Acid Precursors

A prominent application of this compound is the synthesis of α-amino acids, crucial components of many pharmaceuticals. The standard approach involves the alkylation of an amine or an imine derived from a simpler amino acid glycine.

In a typical reaction, benzylamine can be alkylated with this compound. The use of a non-nucleophilic base is critical to scavenge the HBr byproduct without competing in the primary reaction. The choice of solvent is also key; polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free and reactive.

Caption: Workflow for synthesizing an α-amino acid precursor.

Case Study: The Reformatsky Reaction

The Reformatsky reaction is a powerful method for forming carbon-carbon bonds, specifically creating β-hydroxy esters. It involves the reaction of an α-haloester with a ketone or aldehyde in the presence of metallic zinc.

The key to this reaction is the in-situ formation of an organozinc reagent, often called a Reformatsky enolate. These zinc enolates are significantly less basic and reactive than their lithium or magnesium (Grignard) counterparts. This tempered reactivity is highly advantageous, as it prevents the enolate from reacting with the ester functionality of another α-haloester molecule, a common side reaction with more reactive organometallics. This compound is an ideal substrate for this transformation.

Comparative Performance with Alternatives

While α-chloroesters are generally too unreactive to form the organozinc reagent efficiently, α-iodoesters can be used. However, they offer little synthetic advantage over the more common and cost-effective α-bromoesters and can be prone to side reactions due to their higher reactivity. The use of activated zinc (e.g., washed with acid to remove the passivating oxide layer) is crucial for ensuring a smooth and efficient reaction initiation.

ReagentReactivity with ZincEnolate ReactivityTypical Yields
This compound Good Moderate, highly chemoselective Good to Excellent
Methyl 2-chlorohexanoatePoor(Does not readily form)Very Low / No Reaction
Ethyl Bromoacetate (benchmark)GoodModerate, highly chemoselectiveGood to Excellent

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and rationale for achieving the desired synthetic outcomes.

Protocol 4.1: N-Alkylation of Benzylamine with this compound

This protocol details the synthesis of a precursor to Norleucine, a non-proteinogenic amino acid.

  • Objective: To synthesize Methyl 2-(benzylamino)hexanoate.

  • Materials:

    • Benzylamine (1.0 eq)

    • This compound (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF.

    • Add benzylamine (1.0 eq) and powdered anhydrous K₂CO₃ (2.0 eq). Stir the suspension vigorously. Causality: K₂CO₃ acts as a heterogeneous base to neutralize the HBr formed, preventing protonation of the benzylamine nucleophile. Powdering increases surface area and reaction rate.

    • Add this compound (1.1 eq) dropwise to the stirring suspension at room temperature. Causality: A slight excess of the alkylating agent ensures complete consumption of the starting amine.

    • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Expected Outcome: The desired secondary amine product should be obtained in good yield (typically >75%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Reformatsky Reaction with Cyclohexanone

This protocol describes the synthesis of a β-hydroxy ester.

  • Objective: To synthesize Methyl 1-(1-hydroxycyclohexyl)pentanoate.

  • Materials:

    • Zinc dust (<10 micron), activated

    • This compound (1.5 eq)

    • Cyclohexanone (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Procedure:

    • Zinc Activation (Crucial Step): In a flame-dried flask under an inert atmosphere, add zinc dust. Add a small volume of 1M HCl, stir for 2 minutes, decant the acid, and wash with water, then ethanol, then anhydrous ether. Dry the activated zinc under high vacuum. Causality: This removes the passivating layer of zinc oxide from the metal surface, which is essential for the oxidative insertion step.

    • Add the activated zinc dust and anhydrous THF to a reaction flask.

    • In a separate flask, prepare a solution of this compound (1.5 eq) and cyclohexanone (1.0 eq) in anhydrous THF.

    • Add a small portion (~10%) of the substrate solution to the zinc suspension and warm gently (e.g., with a heat gun) until an exothermic reaction initiates (often observed as bubbling or a slight color change). Trustworthiness: This initiation step confirms the zinc is active before adding all reagents.

    • Once the reaction has started, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at reflux until TLC analysis indicates the consumption of cyclohexanone.

    • Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude β-hydroxy ester by silica gel column chromatography.

  • Expected Outcome: The target β-hydroxy ester should be obtained in good yield (typically 65-85%). The product can be characterized by ¹H NMR, ¹³C NMR, and IR (showing a characteristic broad -OH stretch).

Conclusion and Recommendations

This compound stands as a highly effective and versatile reagent in organic synthesis. Its reactivity profile represents an optimal balance between the often sluggish α-chloroesters and the more expensive and less stable α-iodoesters. For standard SN2 alkylations and Reformatsky reactions, it provides reliable and high-yielding access to α-substituted and β-hydroxy hexanoate derivatives, respectively.

For researchers in drug development and fine chemical synthesis, this compound should be considered the default choice for introducing this C6 building block. The alternatives, Methyl 2-chlorohexanoate and Methyl 2-iodohexanoate, should be reserved for situations requiring either extreme cost-sensitivity (and where harsher conditions are tolerable) or for reactions with particularly challenging, unreactive nucleophiles where the enhanced electrophilicity of the iodo-compound is a necessity.

References

  • BenchChem. (2025). A Comparative Guide to the SN2 Reactivity of 2-Fluorohexane and Other Halogenated Hexanes. Link

  • Vertex AI Search. (2025). Exploring this compound: Properties, Synthesis, and Applications. 2

  • Nikishin, G. I., Kapustina, N. I., Sokova, L. L., Bityukov, O. V., & Terent'ev, A. O. (2017). Oxidation of aldehydes with CAN/LiBr to methyl 2-bromocarboxylates. Tetrahedron Letters, 58(4), 352-354. Link

  • Master Organic Chemistry. (2024). Comparing The SN1 vs SN2 Reactions. Link

  • Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Link

  • PrepChem. (2025). Synthesis of methyl 6-bromo-hexanoate. Link

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A Senior Scientist's Guide to Confirming Methyl 2-bromohexanoate Identity via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and drug development professionals, absolute certainty in the identity of starting materials and intermediates is non-negotiable. Methyl 2-bromohexanoate (CAS 5445-19-2), a versatile building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] Its structural confirmation, however, can be complicated by the potential presence of isomeric impurities or by limitations of direct analysis in complex matrices.

This guide provides an in-depth comparison of chemical derivatization strategies to unequivocally confirm the identity of this compound. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling you to select and execute the most appropriate method for your analytical needs.

The Analytical Challenge: Why Derivatization?

Direct analysis of this compound by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice. However, issues can arise:

  • Isomeric Ambiguity: Positional isomers (e.g., Methyl 3-bromohexanoate) may have similar retention times and mass spectral fragmentation patterns, leading to potential misidentification.

  • Poor Chromatographic Performance: The polarity of the ester can sometimes lead to peak tailing on certain GC columns.

  • Confirmation Gaps: While a mass spectrum might match a library entry, it doesn't provide the same level of structural certainty as demonstrating specific chemical reactivity.

Derivatization addresses these challenges by converting the analyte into a new compound with predictably different chemical and physical properties. A successful derivatization provides a secondary, orthogonal confirmation of the original structure, forming a self-validating analytical system.

Properties of this compound

A baseline understanding of the starting material's properties is essential before considering its chemical transformation.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[1][3]
Molecular Weight 209.08 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][2][3]
Boiling Point 94 °C / 15 mmHg[3]
Density ~1.289 g/mL at 20 °C[3][4]
Refractive Index n20/D ~1.455[4]

Core Derivatization Strategies: A Comparative Analysis

We will explore three robust derivatization reactions that target the ester functional group: Aminolysis , Reduction , and Grignard Reaction . Each provides a unique derivative with distinct analytical signatures.

General Workflow for Identity Confirmation cluster_start Starting Point cluster_derivatization Derivatization Step cluster_analysis Analysis cluster_confirmation Confirmation Start Putative This compound Deriv Select & Perform Chemical Derivatization Start->Deriv Transform functional group GCMS GC-MS Analysis Deriv->GCMS Analyze derivative NMR NMR Analysis Deriv->NMR FTIR FT-IR Analysis Deriv->FTIR Confirm Confirm Structural Change & Original Identity GCMS->Confirm Correlate data NMR->Confirm Correlate data FTIR->Confirm Correlate data

Caption: General workflow for product identity confirmation via derivatization.

Derivatization MethodPrincipleKey AdvantagePrimary LimitationBest For
1. Aminolysis to Amide Nucleophilic acyl substitution with an amine.[5][6]Excellent for GC-MS; amides often have improved chromatographic properties and highly characteristic mass spectra.Reaction can be slow and may require heating.[7]Labs equipped with GC-MS.
2. Reduction to Alcohol Hydride reduction of the ester to a primary alcohol.[8][9]Definitive structural change; removes the carbonyl group entirely, leading to large, unambiguous shifts in spectral data.Requires strong, hazardous reducing agents (e.g., LiAlH₄) and anhydrous conditions.[10]Definitive structural proof when ambiguity is high.
3. Grignard Reaction Nucleophilic addition of an organomagnesium reagent (x2) to form a tertiary alcohol.[11][12]Introduces a new R-group and creates a tertiary alcohol, causing a significant and predictable mass increase.Highly sensitive to water and protic impurities; requires strictly anhydrous conditions.[13]Orthogonal confirmation where mass change is a key identifier.
Strategy 1: Aminolysis to 2-Bromo-N-alkyl-hexanamide

The conversion of an ester to an amide ("aminolysis") is a classic transformation that replaces the methoxy group (-OCH₃) with an amino group (-NR₂).[5][6] The rationale for this choice is twofold: it confirms the presence of a reactive ester and produces a derivative with a different polarity and mass, which is ideal for chromatographic and mass spectrometric analysis.[14]

Aminolysis of this compound This compound This compound 2-Bromo-N-alkyl-hexanamide 2-Bromo-N-alkyl-hexanamide This compound->2-Bromo-N-alkyl-hexanamide + R-NH₂ (e.g., Benzylamine) - CH₃OH

Caption: Reaction scheme for the conversion of the ester to an amide.

Expected Analytical Changes:

  • GC-MS: Retention time will shift. The molecular ion peak will increase by the mass of the amine fragment minus the mass of methanol. For example, using benzylamine (M.W. 107.15), the resulting amide's M.W. would be 209.08 + 107.15 - 32.04 = 284.19. The fragmentation pattern will now show characteristic amide fragments.

  • ¹H NMR: The methyl ester singlet (~3.7 ppm) will disappear. New peaks corresponding to the N-alkyl group will appear, along with a broad N-H proton signal.

  • FT-IR: The ester C=O stretch (~1740 cm⁻¹) will be replaced by an amide C=O stretch (Amide I band, ~1650 cm⁻¹) and an N-H bend (Amide II band, ~1550 cm⁻¹).

Experimental Protocol: Synthesis of 2-Bromo-N-benzylhexanamide
  • Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (209 mg, 1.0 mmol) in 3 mL of toluene.

  • Reagent Addition: Add benzylamine (161 mg, 1.5 mmol, 1.5 equivalents). The use of a slight excess of the amine drives the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots for GC-MS analysis to observe the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 10 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 5 mL) to remove excess benzylamine, then with saturated sodium bicarbonate solution (1 x 5 mL), and finally with brine (1 x 5 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Analysis: Analyze the product by GC-MS, ¹H NMR, and FT-IR to confirm the structure of 2-Bromo-N-benzylhexanamide.

Strategy 2: Reduction to 2-Bromohexan-1-ol

Reducing the ester to a primary alcohol is a powerful confirmation method because it fundamentally alters the molecule's core functionality. This reaction is typically achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9][15] The disappearance of the carbonyl group provides an unmistakable signature in spectroscopic analyses.

Reduction of this compound This compound This compound 2-Bromohexan-1-ol 2-Bromohexan-1-ol This compound->2-Bromohexan-1-ol 1. LiAlH₄, THF 2. H₃O⁺ workup

Caption: Reaction scheme for the reduction of the ester to a primary alcohol.

Expected Analytical Changes:

  • GC-MS: The retention time will change significantly. The molecular weight will decrease from 209.08 to 181.07 (for the bromo-alcohol). The fragmentation pattern will be characteristic of an alcohol, often showing a loss of water (M-18).

  • ¹H NMR: The methyl ester singlet (~3.7 ppm) will disappear. The α-proton (CH-Br) signal will shift, and new signals for the -CH₂OH group will appear, including a broad singlet for the -OH proton.

  • FT-IR: The strong ester C=O stretch (~1740 cm⁻¹) will completely disappear. A broad O-H stretch will appear around 3300-3400 cm⁻¹.

Experimental Protocol: Reduction to 2-Bromohexan-1-ol

CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (57 mg, 1.5 mmol, 1.5 equivalents) and 5 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Analyte Addition: Dissolve this compound (209 mg, 1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 10 minutes. A slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching (Work-up): Carefully and slowly quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise: 60 µL of water, 60 µL of 15% aqueous NaOH, and finally 180 µL of water. Stir vigorously for 15 minutes until a white granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Analysis: Analyze the product by GC-MS, ¹H NMR, and FT-IR to confirm the structure of 2-Bromohexan-1-ol.

Strategy 3: Grignard Reaction to form a Tertiary Alcohol

Reacting an ester with two equivalents of a Grignard reagent (R-MgBr) results in a tertiary alcohol.[11][16] The first equivalent adds to the carbonyl, and the resulting intermediate eliminates the methoxide group to form a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent.[12][13] This method is powerful because it adds two identical R-groups, leading to a significant and easily calculated increase in molecular weight.

Grignard Reaction of this compound This compound This compound Tertiary Alcohol Derivative Tertiary Alcohol Derivative This compound->Tertiary Alcohol Derivative 1. 2 eq. CH₃MgBr, THF 2. H₃O⁺ workup

Caption: Reaction scheme for the Grignard reaction to form a tertiary alcohol.

Expected Analytical Changes (using CH₃MgBr):

  • GC-MS: Retention time will shift. The molecular weight will increase predictably. The reaction with two equivalents of methyl Grignard adds two methyl groups (15.03 each) and replaces the -OCH₃ group (31.03) with an -OH group (17.01). The new MW is 209.08 - 31.03 + (2 * 15.03) + 17.01 = 225.12.

  • ¹H NMR: The methyl ester singlet (~3.7 ppm) will disappear. A new singlet corresponding to the two identical methyl groups of the tertiary alcohol will appear (~1.2 ppm), along with a singlet for the tertiary -OH proton.

  • FT-IR: The ester C=O stretch (~1740 cm⁻¹) will disappear, replaced by a broad O-H stretch around 3400-3500 cm⁻¹.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

CAUTION: Grignard reagents are highly reactive with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere.

  • Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add a stir bar and this compound (209 mg, 1.0 mmol) dissolved in 5 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methylmagnesium bromide (0.73 mL of a 3.0 M solution in diethyl ether, 2.2 mmol, 2.2 equivalents) dropwise via syringe over 15 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the flask back to 0 °C and slowly add 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Analysis: Filter and concentrate the solvent under reduced pressure. Analyze the resulting tertiary alcohol by GC-MS, ¹H NMR, and FT-IR.

Conclusion: Selecting the Right Tool for the Job

The confirmation of a chemical's identity is a cornerstone of scientific rigor. While direct analysis provides a primary data point, derivatization offers an essential, orthogonal confirmation by demonstrating predictable chemical reactivity.

  • For routine confirmation with GC-MS, aminolysis is a reliable and straightforward choice.

  • When faced with significant ambiguity or the need for irrefutable proof, the complete functional group transformation offered by LiAlH₄ reduction is unparalleled.

  • The Grignard reaction provides an elegant alternative, confirming the ester functionality while building molecular complexity in a predictable manner, making it an excellent choice for mass spectrometry-focused confirmation.

By understanding the chemistry behind these transformations and applying the detailed protocols within this guide, researchers can validate the identity of this compound with the highest degree of confidence.

References
  • Chemistry LibreTexts. (2022, April 7). 6.4D: Individual Tests. Retrieved from [Link]

  • SSERC. (n.d.). Testing esters. Retrieved from [Link]

  • Collegedunia. (2022, June 14). Hydroxamic acid test is employed to detect. Retrieved from [Link]

  • Vedantu. (n.d.). Hydroxamic acid test is employed to detect. Retrieved from [Link]

  • ChemEx LK. (2022, March 16). Test for Esters | Hydroxamic acid test [Video]. YouTube. [Link]

  • LookChem. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Química Orgánica. (n.d.). Reduction of esters to alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. Retrieved from [Link]

  • ResearchGate. (2016, October 20). Can I convert ester to amide in one step? Please suggest some good methods?. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.5: Chemistry of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Wiley. (n.d.). Methyl 2-bromo-hexadecanoate. SpectraBase. [Link]

  • Brousil, J. A., & Burke, J. M. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 241, 115980. [Link]

  • Uzoekwe, S. A., et al. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. International Journal of Advanced Research in Chemical Science, 7(2), 1-6. [Link]

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  • Kim, M., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • ChemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis" [Video]. YouTube. [Link]

  • Zhang, H., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega, 9(13), 15003–15010. [Link]

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A Senior Application Scientist's Guide to the Purification of Methyl 2-bromohexanoate: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible outcomes. Methyl 2-bromohexanoate, a key building block in the synthesis of pharmaceuticals and other specialty chemicals, is no exception.[1][2] Its synthesis, typically via the esterification of 2-bromohexanoic acid with methanol or the oxidation of hexanal, can result in a crude product containing a variety of impurities that can interfere with subsequent reactions.[3][4]

This guide provides an in-depth comparison of the primary techniques used to purify this compound. Moving beyond a simple listing of methods, we will explore the underlying chemical principles that dictate the choice of one technique over another, supported by detailed experimental protocols and a comparative analysis of their efficacy.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of what needs to be removed. The common synthesis of this compound from 2-bromohexanoic acid and methanol, often using an acid catalyst like sulfuric acid, typically introduces the following impurities:

  • Unreacted Starting Materials: 2-bromohexanoic acid and excess methanol.

  • Catalyst: Residual acid catalyst (e.g., H₂SO₄).

  • Water: Formed during the esterification reaction.

  • Side-Products: Minor byproducts from competing reactions, which can vary based on reaction conditions.

Each purification technique leverages different physicochemical properties to separate the desired ester from these contaminants.

Core Purification Techniques: A Head-to-Head Comparison

We will evaluate three primary purification strategies: Liquid-Liquid Extraction (for initial workup), Fractional Vacuum Distillation, and Flash Column Chromatography.

Liquid-Liquid Extraction (Acid-Base Workup)

Principle: This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[5] By manipulating the pH of the aqueous phase, we can selectively ionize and remove acidic or basic impurities.

Causality of Experimental Choice: For this compound, the most significant impurities—unreacted 2-bromohexanoic acid and the acid catalyst—are acidic. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) will deprotonate these acids, converting them into their corresponding water-soluble salts. These salts then partition into the aqueous phase, leaving the neutral, organic-soluble this compound product in the organic layer.[6] This is the most efficient first-pass purification step post-synthesis.

Fractional Vacuum Distillation

Principle: Distillation separates liquids based on differences in their boiling points. Applying a vacuum lowers the boiling points of all components, enabling distillation at lower temperatures.

Causality of Experimental Choice: this compound has a relatively high boiling point (reported between 195-222°C at atmospheric pressure, and ~94°C at 15 mmHg).[1][3][7] Attempting to distill it at atmospheric pressure risks thermal decomposition. Vacuum distillation is therefore essential to purify the compound without degradation. This method is exceptionally effective at removing non-volatile impurities (like residual salts or catalyst traces) and highly volatile impurities (like residual methanol or reaction solvents).

Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[4] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly.

Causality of Experimental Choice: While extraction and distillation separate based on acidity and boiling point, chromatography separates based on polarity. This compound is a moderately polar compound. Chromatography is the method of choice when impurities have similar boiling points to the product but different polarities. It offers the highest resolution and is capable of achieving exceptional purity, often exceeding 99%.[4]

Quantitative Comparison of Purification Techniques

The choice of technique is a trade-off between purity, yield, scale, and resources. The following table summarizes the key performance indicators for each method when purifying this compound.

Parameter Liquid-Liquid Extraction (Workup) Fractional Vacuum Distillation Flash Column Chromatography
Primary Function Bulk removal of acidic/ionic impuritiesSeparation by boiling point; removal of non-volatile & highly volatile impuritiesHigh-resolution separation by polarity
Typical Impurities Removed Unreacted carboxylic acid, acid catalyst, water-soluble compoundsResidual solvents, non-volatile salts, impurities with significantly different boiling pointsClose-boiling isomers, byproducts with different polarity
Achievable Purity Crude (pre-purification step)High (>98%)Very High (>99.5%)[3]
Expected Yield >95% (some loss due to emulsions or slight aqueous solubility)80-95% (losses in transfer and distillation residue)70-90% (losses on the column and during fraction collection)
Scalability Excellent (easily scaled to kilograms)Excellent (industry standard for bulk purification)Poor to Moderate (becomes expensive and cumbersome at large scales)
Time Requirement Fast (minutes to hours)Moderate (several hours for setup, distillation, and cooldown)Slow (can take many hours to days for large scales)
Cost Low (inexpensive solvents and glassware)Moderate (requires vacuum pump, specialized glassware, and energy)High (requires large volumes of high-purity solvents and silica gel)

Experimental Protocols & Workflows

The following protocols represent a validated, logical sequence for achieving high-purity this compound. A crude reaction mixture is first subjected to an extractive workup, followed by either distillation or chromatography for final purification.

Workflow 1: Extractive Workup

This initial step is critical for neutralizing the reaction and removing the bulk of ionic impurities.

Extractive_Workup crude Crude Reaction Mixture (Ester, Acid, Catalyst in Organic Solvent) sep_funnel Transfer to Separatory Funnel crude->sep_funnel wash_bicarb Wash with sat. NaHCO₃ (aq) (Removes Acid Impurities) sep_funnel->wash_bicarb wash_water Wash with H₂O (Removes Methanol/Salts) wash_bicarb->wash_water wash_brine Wash with Brine (Initiates Drying) wash_water->wash_brine dry Dry Organic Layer (e.g., with MgSO₄) wash_brine->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate crude_product Crude, Washed Product evaporate->crude_product

Caption: Workflow for the initial purification of this compound via liquid-liquid extraction.

Step-by-Step Protocol:

  • Cool the crude reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to ensure the product is fully dissolved.

  • Transfer the solution to a separatory funnel of an appropriate size.[8]

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The bicarbonate solution neutralizes the strong acid catalyst and deprotonates the unreacted 2-bromohexanoic acid, converting them to water-soluble salts.[6] Swirl gently and vent the funnel frequently to release the CO₂ gas that evolves.

  • Stopper the funnel, invert, and shake vigorously for 30-60 seconds, venting periodically.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with a saturated brine (NaCl) solution, following the same procedure. Causality: The water wash removes residual methanol and bicarbonate salts, while the brine wash removes bulk water from the organic layer, making the final drying step more efficient.

  • Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl until the drying agent no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed this compound.

Workflow 2: Purification by Fractional Vacuum Distillation

This method is ideal for purifying the washed product on a moderate to large scale.

Vacuum_Distillation crude_washed Crude, Washed Product dist_flask Transfer to Distillation Flask (Add Boiling Chips) crude_washed->dist_flask assemble Assemble Fractional Distillation Apparatus dist_flask->assemble apply_vacuum Apply Vacuum (e.g., 15 mmHg) assemble->apply_vacuum heat Heat Gently (Oil Bath) apply_vacuum->heat collect_forerun Collect & Discard Forerun (Volatile Impurities) heat->collect_forerun collect_product Collect Product Fraction (at constant b.p. ~94°C) collect_forerun->collect_product stop Stop Heating When Temp Drops collect_product->stop pure_product Pure this compound collect_product->pure_product

Caption: Workflow for purifying this compound by fractional vacuum distillation.

Step-by-Step Protocol:

  • Place the crude, washed product into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Assemble a fractional distillation apparatus. Use a short Vigreux column to improve separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 15 mmHg).

  • Once the pressure is stable, begin heating the distillation flask using an oil bath.

  • Collect and discard the initial low-boiling fraction (the forerun), which may contain residual solvents.

  • As the temperature stabilizes at the boiling point of the product (~94°C at 15 mmHg), switch to a clean receiving flask to collect the pure this compound.[7]

  • Continue collecting the fraction as long as the vapor temperature remains constant. Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Allow the apparatus to cool completely before slowly reintroducing air to the system.

Workflow 3: Purification by Flash Column Chromatography

This is the preferred method for achieving the highest possible purity, especially on a smaller, laboratory scale.

Column_Chromatography crude_washed Crude, Washed Product load_sample Load Sample onto Column crude_washed->load_sample prepare_column Pack Column with Silica Gel (in low-polarity eluent) prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Petroleum Ether:Chloroform) load_sample->elute collect_fractions Collect Fractions Sequentially elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for high-purity isolation of this compound via flash chromatography.

Step-by-Step Protocol:

  • First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A solvent system that gives the product an Rf value of ~0.3 is ideal. A gradient system of petroleum ether and chloroform has been reported as effective.[4]

  • Prepare the chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Adsorb the crude, washed product onto a small amount of silica gel and load it carefully onto the top of the packed column. Alternatively, dissolve the product in a minimal amount of the eluent and load it directly.

  • Begin eluting the column with the solvent system, applying positive pressure (flash chromatography) to maintain a steady flow rate.

  • Collect the eluent in a series of fractions.

  • Monitor the composition of the fractions using TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, high-purity product.

Conclusion and Recommendation

There is no single "best" method for purifying this compound; the optimal strategy is dictated by the specific requirements of the researcher.

  • For routine synthesis where high purity (>98%) is sufficient and scale is a priority , a sequential approach of Liquid-Liquid Extraction followed by Fractional Vacuum Distillation is the most efficient and cost-effective workflow.

  • For applications demanding the highest possible purity (>99.5%) , such as in the synthesis of pharmaceutical reference standards or for sensitive mechanistic studies, Liquid-Liquid Extraction followed by Flash Column Chromatography is the recommended pathway.

By understanding the causality behind each technique and applying these validated protocols, researchers can confidently and reproducibly obtain this compound of the requisite purity for their critical applications.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • XINGRUI. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from [Link]

  • Mukhopadhyay, S. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Journal of Chemical Engineering and Processing Technology. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • UC Davis Chem. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Bromohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. Methyl 2-bromohexanoate (CAS No. 5445-19-2), a versatile intermediate in pharmaceutical and agrochemical synthesis, requires meticulous handling and disposal due to its specific chemical properties and associated hazards.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this substance safely, compliantly, and with confidence.

Hazard Identification and Characterization: The "Why" Behind the Precautions

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is not merely a reagent; it is a substance with a distinct hazard profile that dictates every aspect of its handling, from personal protective equipment (PPE) to ultimate disposal.

It is classified as a combustible liquid and an irritant to the skin, eyes, and respiratory system.[3][4][5] Furthermore, it is considered harmful if swallowed and may cause skin sensitization.[5] The presence of a bromine atom categorizes it as a halogenated organic compound , a critical distinction for waste segregation.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Disposal
CAS Number 5445-19-2Unique identifier for accurate regulatory reporting.
Molecular Formula C7H13BrO2Indicates it is an organic ester containing bromine.[2][3]
Appearance Colorless to pale yellow liquidVisual confirmation of the substance.[1][2]
Density ~1.289 g/mL at 20 °CHeavier than water; will not float.[3]
Flash Point 69 °C (156.2 °F)Classified as a combustible liquid; requires storage away from heat and ignition sources.[4]
Solubility Insoluble in water; soluble in organic solventsSpills will not be diluted by water; dictates the use of appropriate absorbents and decontamination solvents.[1]
Reactivity Sensitive to moisture, heat, and lightImproper storage can lead to decomposition.[1]

Immediate Safety and Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. The protocol for managing a this compound spill is designed to contain the material, protect personnel, and prevent environmental release.

Required Materials:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles or face shield, lab coat.[6]

  • Spill Kit: Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), plastic bags or a sealable container for waste, "Hazardous Waste" labels.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity. If the spill is large or the area is poorly ventilated, evacuate the lab. Ensure the spill area is well-ventilated, preferably within a certified chemical fume hood.[6]

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE to prevent skin and eye contact.[5][6]

  • Contain the Spill: For small spills, cover the liquid with an inert, non-combustible absorbent material. Work from the outside of the spill inward to prevent spreading.

  • Collect the Waste: Carefully sweep or scoop the saturated absorbent material into a designated, sealable plastic container or heavy-duty plastic bag.[4] Do not use water for cleanup, as the compound is insoluble and this will only spread the contamination.[1]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste.

  • Package and Label: Place all contaminated materials, including used PPE, into the waste container. Seal it and affix a "Hazardous Waste" label, clearly identifying the contents as "this compound Spill Debris."

  • Dispose: The sealed container must be disposed of as halogenated organic waste, following the procedures outlined in the next section.

  • Report: Follow your institution's protocols for reporting chemical spills.

The Core Disposal Protocol: A Systematic Approach

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The generator of the waste is legally responsible for its safe and compliant disposal.[9][10]

The Causality of Segregation: The single most important step in this process is correct waste classification. Because this compound contains bromine, it must be segregated into a halogenated organic waste stream.[6][7][11] Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Co-mingling them with non-halogenated solvents contaminates the entire batch, dramatically increasing disposal costs and environmental burden.[12]

Step-by-Step Waste Collection and Storage:

  • Container Selection: Choose a chemically compatible waste container. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[13] Ensure the container is in good condition, with a secure, leak-proof cap.

  • Proper Labeling: As soon as the first drop of waste is added, the container must be labeled. Affix your institution's official "Hazardous Waste" tag.[12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." If it's a solution, list all components and their approximate percentages.

    • The accumulation start date.

    • The associated hazards (e.g., "Combustible," "Irritant").

  • Waste Accumulation: Add waste to the container in a well-ventilated area, such as a fume hood.[6] Never fill a container more than 90% full to allow for vapor expansion.

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The SAA should have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution or regulations is reached, contact your organization's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal vendor.[4] Do not pour this chemical down the drain under any circumstances.[6][11][14]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing this compound from the point of use to its final disposal.

DisposalWorkflow cluster_0 Phase 1: Identification & Classification cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposition Start Material Identified for Disposal (e.g., expired reagent, reaction byproduct) Classify Classify Waste Stream (per 40 CFR §262.11) Start->Classify IsHalogenated Is the primary component a halogenated organic compound? Classify->IsHalogenated Yes YES (Contains Br, Cl, F, or I) IsHalogenated->Yes Yes Container Select Designated 'HALOGENATED ORGANIC WASTE' Container Yes->Container Label Affix Hazardous Waste Tag (List all constituents) Container->Label Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Pickup Arrange Pickup by Licensed Hazardous Waste Vendor via EHS Store->Pickup Disposal Compliant Disposal (e.g., High-Temperature Incineration) Pickup->Disposal

Caption: Decision workflow for the compliant disposal of this compound.

Decontamination of "Empty" Containers

An "empty" container that held this compound is not truly empty; it contains hazardous residue. To render the container non-hazardous for disposal or reuse, it must be properly decontaminated.

Triple-Rinse Procedure:

  • Rinse the container three times with a small amount of a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone).

  • Crucially, each rinse (the "rinsate") is now considered hazardous waste.

  • Collect all three rinsates and add them to your halogenated organic waste container for proper disposal.

  • After the triple rinse, the container can often be disposed of as regular solid waste, but you must first deface the label to prevent confusion. Always confirm this final step with your institution's EHS guidelines.

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety, protect our environment, and uphold the rigorous standards of our scientific community.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from ChemBK.com. [Link]

  • Chemsrc. (2025, August 27). This compound | CAS#:5445-19-2. Retrieved from Chemsrc.com. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound CAS:5445-19-2 - Properties, Applications, and Manufacturers. Retrieved from GisChem.com. [Link]

  • LookChem. (n.d.). Exploring this compound: Properties, Synthesis, and Applications. Retrieved from lookchem.com. [Link]

  • Sysem Chem. (n.d.). This compound MSDS/SDS | Supplier & Distributor. Retrieved from SysemChem.com. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from scienceready.com.au. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube. [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Retrieved from astate.edu. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from illinois.edu. [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from floridadep.gov. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from bucknell.edu. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from temple.edu. [Link]

  • University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from ehs.washington.edu. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from dtsc.ca.gov. [Link]

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Navigating the Safe Handling of Methyl 2-bromohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe use of Methyl 2-bromohexanoate (CAS No: 5445-19-2), moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory. Our focus is on not just what to do, but why, ensuring each step is a self-validating component of a secure workflow.

Immediate Safety and Hazard Assessment

This compound is a combustible liquid that can cause skin and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation. Understanding these hazards is the first step in mitigating risk. The chemical structure, containing a halogenated ester, necessitates careful handling to prevent exposure and ensure laboratory safety.

GHS Hazard Identification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable liquidsCategory 4NoneWarningH227: Combustible liquid
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation

This data is a composite from multiple sources and should be confirmed with the specific Safety Data Sheet (SDS) from your supplier.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.

Recommended PPE for Handling this compound:

Body PartProtectionRationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and vapors. Standard safety glasses are insufficient.[1][3][4]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coatProtects against skin irritation and absorption. Glove material should be selected based on chemical compatibility and breakthrough time.[5][6][7][8] A lab coat protects personal clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][6]Prevents inhalation of vapors, which can cause respiratory irritation.[2]

Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

    • Remove all potential ignition sources as this compound is a combustible liquid.[1][10]

    • Have appropriate spill cleanup materials readily available.

  • Chemical Transfer and Use :

    • Before handling, visually inspect the container for any damage or leaks.

    • When transferring, use a funnel and pour slowly to avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][10]

    • Avoid contact with skin, eyes, and clothing.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][10]

    • Keep containers tightly sealed.[10]

    • Store away from heat, sparks, and open flames.[1][10]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][11]

  • Ingestion : Do NOT induce vomiting.[3] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[3]

  • Spill : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] For large spills, evacuate the area and contact emergency services.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[12][13][14]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[12]

    • The container should be clearly marked as "Halogenated Organic Waste".[13]

  • Disposal :

    • Dispose of the waste through a licensed hazardous waste disposal company.[1][10]

    • Do not dispose of down the drain or in general trash.[1][14]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Verify Engineering Controls Verify Engineering Controls Select PPE->Verify Engineering Controls Chemical Transfer Chemical Transfer Verify Engineering Controls->Chemical Transfer Use in Experiment Use in Experiment Chemical Transfer->Use in Experiment Spill Spill Chemical Transfer->Spill Storage Storage Use in Experiment->Storage Collect Waste Collect Waste Use in Experiment->Collect Waste Exposure Exposure Use in Experiment->Exposure Segregate Waste Segregate Waste Collect Waste->Segregate Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Segregate Waste->Dispose via Licensed Contractor Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow First Aid Protocol Follow First Aid Protocol Exposure->Follow First Aid Protocol

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

  • Methyl 2-Bromohexano
  • This compound - SAFETY D
  • This compound - Safety D
  • Safety Data Sheet - Methyl 2-bromohexano
  • Methyl 2-bromohexano
  • METHYL2-BROMOHEXANOATE SDS, 4554-19-2 Safety D
  • SAFETY DATA SHEET - Methyl 6-bromohexano
  • This compound 5445-19-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Personal Protective Equipment | Safety | Physical Facilities. Miami University.
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Segreg
  • Aldrich 157910 - SAFETY D
  • Chemical Safety: Personal Protective Equipment. Unknown Source.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 7.2 Organic Solvents. Cornell EHS.
  • Discover the Various Types of PPE for Optimal Chemical Safety. North Industrial Chemicals.
  • Personal Protective Equipment (PPE). University of Tennessee, Knoxville.
  • Common Personal Protective Equipment. Environmental Health & Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.